Product packaging for Caproic Acid(Cat. No.:CAS No. 56279-38-0)

Caproic Acid

Cat. No.: B10799191
CAS No.: 56279-38-0
M. Wt: 116.16 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Description

Caproic Acid, also known as hexanoic acid, is a saturated medium-chain fatty acid with a six-carbon backbone (C6H12O2) that appears as a colorless to pale yellow oily liquid . It is characterized by a distinctive, fatty odor and occurs naturally in various animal fats and oils, as well as in dairy products like goat's milk and cheeses . This compound is a versatile reagent with significant applications across multiple research and development sectors. In the food and flavor industry, it is a key precursor for synthesizing esters that impart creamy and buttery notes to dairy products, baked goods, and artificial flavors . In personal care and cosmetic research, this compound and its derivatives are utilized for their emollient properties in skincare products and as fragrance components in perfumes and scented lotions, with the personal care segment being a major driver of market growth . Its function as a surfactant also aids in stabilizing emulsions . Furthermore, this compound serves as a valuable chemical intermediate in the synthesis of hexyl derivatives, plasticizers, lubricants, and metalworking fluids . A promising area of development is its production as a medium-chain carboxylic acid (MCCA) for biofuel precursors . From a sustainability perspective, research into its production is increasingly focused on bio-based and waste-to-resource methods. Advanced techniques involve the anaerobic fermentation of organic wastes, such as food waste or agricultural byproducts, using mixed microbial cultures in a process called chain elongation . This approach converts short-chain fatty acids into this compound, offering an eco-friendly alternative to traditional petrochemical or crop oil-based production methods . This compound is supplied as a high-purity reagent for laboratory research purposes only. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal consumption of any kind. Proper handling procedures should be followed, as the concentrated substance can be irritating to skin and eyes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2<br>C6H12O2<br>CH3(CH2)4COOH B10799191 Caproic Acid CAS No. 56279-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanoic acid
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
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InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)O
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Molecular Formula

C6H12O2, Array
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Related CAS

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt)
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DSSTOX Substance ID

DTXSID7021607
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Molecular Weight

116.16 g/mol
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Physical Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C
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Flash Point

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c.
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water
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Density

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27
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Color/Form

Oily liquid

CAS No.

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8
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Melting Point

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C
Record name CAPROIC ACID
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Record name Caproic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Caproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caproic acid, systematically known as hexanoic acid, is a six-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₄COOH.[1][2] It is a colorless, oily liquid at room temperature with a characteristic pungent, cheesy, or goat-like odor.[1][3][4][5] Naturally occurring in various animal fats and oils, this compound and its esters are significant in the food and fragrance industries and serve as a versatile building block in chemical synthesis.[1][4][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biochemical pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems. These properties dictate its solubility, reactivity, and potential applications in various scientific and industrial fields. A summary of these key properties is presented in the tables below.

General and Physical Properties
PropertyValueSource(s)
Chemical Formula C₆H₁₂O₂[1][2]
Molar Mass 116.16 g/mol [1][3]
Appearance Colorless to light yellow oily liquid[1][3][4][6]
Odor Fatty, cheesy, waxy, goat-like[1][4]
Density 0.929 g/cm³ at 20 °C[1]
Melting Point -3.4 °C[1][6]
Boiling Point 205.8 °C[1]
Refractive Index (n20/D) 1.4161[4]
Vapor Pressure 0.18 mmHg at 20 °C[7]
Flash Point 102 °C (closed cup)[8][9]
Viscosity 3.2 mPa·s at 20 °C[10]
Solubility and Acidity
PropertyValueSource(s)
Solubility in Water 1.082 g/100 mL[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1][8]
Acidity (pKa) 4.88[1]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for quality control and research. The following sections detail the standard methodologies for measuring key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

Procedure:

  • Sample Preparation: A small amount of solid this compound (if in its solid form, cooled below its melting point) is finely powdered.

  • Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the substance into the bottom.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument) containing a heat-transfer fluid like mineral oil.

  • Heating: The apparatus is heated slowly and steadily, ensuring a uniform temperature distribution.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).[11][12][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

  • Apparatus Setup: A small volume of liquid this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Heating: The test tube is gently heated in a heating bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][14]

Aqueous Solubility Determination (Flask Method - OECD 105)

The flask method is suitable for determining the water solubility of substances with a solubility greater than 10⁻² g/L.[3][4]

Procedure:

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation). This is typically done for at least 24 hours.[3][9][10]

  • Phase Separation: The mixture is allowed to stand to separate the undissolved this compound from the aqueous solution. Centrifugation or filtration may be used to ensure complete separation.[4]

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

  • Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/L or g/100 mL).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[6][15]

Procedure:

  • Solution Preparation: A known concentration of this compound is dissolved in water.

  • Titration Setup: A pH electrode, calibrated with standard buffers, is immersed in the this compound solution. The solution is stirred continuously.[6]

  • Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added to the this compound solution in small, precise increments from a burette.[5][6]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[2]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property of a chemical substance like this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Sample Obtain Pure This compound Sample Prep Prepare Sample (e.g., powdering, dissolving) Sample->Prep Setup Set up Apparatus (e.g., melting point apparatus, titration cell) Prep->Setup Measure Perform Measurement (e.g., heating, titrating) Setup->Measure Record Record Data (e.g., temperature, pH, volume) Measure->Record Analyze Analyze Data (e.g., plot titration curve, determine melting range) Record->Analyze Result Determine Physicochemical Property Value Analyze->Result beta_oxidation CaproicAcid This compound (C6) CaproylCoA Caproyl-CoA CaproicAcid->CaproylCoA Acyl-CoA Synthetase (ATP -> AMP + PPi) EnoylCoA trans-Δ²-Hexenoyl-CoA CaproylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA 3-Hydroxyhexanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (H₂O) KetoacylCoA 3-Ketohexanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) ButyrylCoA Butyryl-CoA (C4) KetoacylCoA->ButyrylCoA Thiolase (CoA-SH) AcetylCoA1 Acetyl-CoA (to Citric Acid Cycle) KetoacylCoA->AcetylCoA1 AcetylCoA2 Acetyl-CoA (to Citric Acid Cycle) ButyrylCoA->AcetylCoA2 1st Round of β-Oxidation AcetylCoA3 Acetyl-CoA (to Citric Acid Cycle) ButyrylCoA->AcetylCoA3 2nd Round of β-Oxidation fischer_esterification cluster_reactants Reactants cluster_products Products CaproicAcid This compound (CH₃(CH₂)₄COOH) Plus1 + CaproicAcid->Plus1 Alcohol Alcohol (R-OH) Ester Ester (CH₃(CH₂)₄COOR) Alcohol->Ester H⁺ Catalyst Heat Plus1->Alcohol Plus2 + Ester->Plus2 Water Water (H₂O) Plus2->Water

References

Whitepaper: The Historical Discovery and Isolation of Caproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth account of the historical discovery and isolation of caproic acid (hexanoic acid). It details the pioneering work of French chemist Michel Eugène Chevreul, who first identified the compound in the early 19th century. The document outlines the experimental methodologies of the era, focusing on the processes of saponification, fractional crystallization, and distillation as applied to animal fats. Quantitative data from early characterizations are presented in tabular format for clarity. Furthermore, a visual workflow of the historical isolation process is provided using the DOT language to facilitate a deeper understanding of the logical and experimental steps involved. This paper serves as a comprehensive resource for professionals interested in the foundational discoveries within lipid chemistry.

Introduction: The Dawn of Lipid Chemistry

The field of lipid chemistry owes much of its origin to the meticulous investigations of animal fats in the early 1800s. Before this period, the chemical nature of fats and oils was poorly understood. The prevailing theory considered fats to be simple, singular substances. This perspective was fundamentally changed by the work of Michel Eugène Chevreul, a French chemist whose research laid the groundwork for modern organic chemistry.[1][2] His systematic study of fats led to the discovery that they are not simple substances but are composed of a combination of an alcohol (glycerol) and acidic compounds, which he termed fatty acids.[3][4] Among his numerous discoveries was the isolation of several new fatty acids, including oleic, stearic, butyric, and the subject of this paper, this compound.[3][4]

This compound, systematically known as hexanoic acid, is a six-carbon saturated fatty acid (C6:0) naturally found in various animal fats and plant oils.[5][6] Its name, along with those of caprylic (C8) and capric (C10) acids, is derived from the Latin word caper, meaning "goat," due to their significant presence and characteristic odor in goat's milk.[5][7][8] This guide delves into the technical details of its initial discovery and the methods employed for its isolation.

The Pioneer: Michel Eugène Chevreul

Born in 1786, Michel Eugène Chevreul began his seminal investigations into the nature of fats in 1811.[4][7] His work was characterized by a novel and rigorous combination of experimental techniques, including fractional solution, crystallization, distillation, and melting point determination to assess purity.[7] Chevreul's research culminated in his landmark publication in 1823, Recherches chimiques sur les corps gras d'origine animale (Chemical Research on Fats of Animal Origin), which is considered the first treatise on lipochemistry.[3][7]

In 1816, while studying the composition of cow and goat butter, Chevreul first isolated and identified this compound.[5][7] He discovered that butter contained volatile acids, which he separated and characterized, naming them butyric acid, this compound, and capric acid.[7] This work was revolutionary, as it established the concept of fatty acids as distinct chemical entities and unraveled the true nature of saponification.[1][4]

Experimental Protocols: 19th-Century Isolation of this compound

Chevreul's success in isolating individual fatty acids from the complex mixture of animal fat was due to his systematic application of chemical and physical separation techniques. The protocol described below is a reconstruction of the methodologies he employed, particularly for the isolation of volatile fatty acids from butter.

Principle: Saponification

The foundational step in Chevreul's work was the chemical process of saponification. He demonstrated that fats are esters of fatty acids and glycerol (B35011).[4] By heating a fat with a strong base (e.g., potassium hydroxide), the ester bonds are hydrolyzed. This reaction, detailed below, yields glycerol and the potassium salts of the fatty acids, collectively known as soap.

  • Triglyceride + 3 KOH → Glycerol + 3 R-COOK (Potassium salts of fatty acids)

Once the fatty acids were liberated as salts, subsequent acidification would protonate them, yielding the free fatty acids for separation.

  • R-COOK + HCl → R-COOH (Free fatty acid) + KCl

Key Experimental Methodology: Isolation from Butter

The following steps outline the protocol used for isolating this compound from its natural source, butter.

  • Saponification of Butter Fat:

    • A known quantity of butter is placed in a flask with an aqueous solution of potassium hydroxide (B78521) (potash).

    • The mixture is heated, often under reflux, to ensure complete saponification. The fat dissolves to form a clear, homogenous soap solution.

  • Acidification and Liberation of Fatty Acids:

    • After cooling, the soap solution is treated with a mineral acid, such as sulfuric or hydrochloric acid, until the solution is acidic.

    • This causes the free fatty acids, which are insoluble in the aqueous medium, to separate and form an oily layer. The glycerol remains dissolved in the aqueous phase.

  • Separation of Volatile Fatty Acids via Distillation:

    • The mixture of fatty acids is heated. The short-chain fatty acids, including butyric (C4), caproic (C6), and caprylic (C8) acids, are volatile and can be separated from the non-volatile long-chain fatty acids (like palmitic and stearic acid) by steam distillation.

    • The distillate, containing water and the volatile acids, is collected.

  • Purification by Fractional Crystallization of Baryum Salts:

    • Chevreul pioneered the use of fractional crystallization of fatty acid salts to achieve separation.[7] The aqueous distillate containing the volatile acids is neutralized with a base, such as barium hydroxide, to form barium salts.

    • These salts (barium butyrate, barium caproate, etc.) exhibit different solubilities in water.

    • By carefully concentrating the solution and allowing it to cool, the less soluble salts crystallize out first. Through repeated crystallizations, Chevreul was able to separate the different short-chain fatty acids from one another.

  • Final Isolation:

    • The purified barium caproate salt is collected and treated once more with a strong acid to liberate the pure this compound, which can be further purified by distillation.

Visualization of Historical Isolation Workflow

The following diagram illustrates the logical flow of the experimental process developed by Chevreul for the isolation of this compound from butter.

G cluster_saponification 1. Saponification cluster_acidification 2. Acidification cluster_separation 3. Separation cluster_purification 4. Purification cluster_final 5. Final Isolation Butter Butter (Triglycerides) Soap Soap Solution (Potassium Salts of Fatty Acids + Glycerol) Butter->Soap + KOH, Heat KOH Potassium Hydroxide (KOH) FFA_Mix Crude Mixture of Free Fatty Acids (FFAs) Soap->FFA_Mix + HCl HCl Mineral Acid (HCl) Distillation Steam Distillation FFA_Mix->Distillation Volatile_FFAs Volatile FFAs (Butyric, Caproic, etc.) Distillation->Volatile_FFAs Distillate NonVolatile_FFAs Non-Volatile FFAs (Palmitic, Stearic, etc.) Distillation->NonVolatile_FFAs Residue Baryum Fractional Crystallization of Barium Salts Volatile_FFAs->Baryum Caproate_Salt Purified Barium Caproate Baryum->Caproate_Salt Final_Acid Acidification (HCl) Caproate_Salt->Final_Acid Caproic_Acid Pure this compound Final_Acid->Caproic_Acid

Fig. 1: Experimental workflow for the isolation of this compound from butter (c. 1823).

Early Characterization and Quantitative Data

A critical aspect of Chevreul's work was the characterization of the substances he isolated to establish their purity and identity.[7] While detailed spectroscopic data was unavailable, physical properties like boiling point, melting point, and the properties of their salts were meticulously recorded. Decades later, further work by chemists Lieben and Rossi helped to definitively characterize the normal and iso- forms of the acid, with the solubility of the barium and calcium salts being especially characteristic.[9]

Table 1: Physical Properties of this compound (Hexanoic Acid)

PropertyValueNotes
Molar Mass116.16 g/mol Calculated from the chemical formula C₆H₁₂O₂.
Boiling Point205 °CThe temperature at which the liquid converts to a gas at atmospheric pressure.[10]
Melting Point-3.4 °CThe temperature at which the solid form melts.
AppearanceColorless oily liquidCharacterized by its distinct goat-like or cheesy odor.[5][6][11]

Table 2: Solubility Data of Caproate Salts (Lieben and Rossi)

SaltSolubility (g per 100 parts of solution at 18.5°C)Notes
Barium n-caproate8.4967This data was crucial in confirming that the acid Chevreul isolated from butter possessed the normal (straight-chain) structure.[9]
Calcium n-caproate2.29The differential solubility of these salts was a key principle in their separation.

Note: The precise values from Chevreul's original 1823 publication are difficult to ascertain and standardize. The data presented reflects modern accepted values and later 19th-century characterizations that built upon his work.

Conclusion

The discovery and isolation of this compound by Michel Eugène Chevreul represent a pivotal moment in the history of chemistry. His systematic and rigorous approach not only identified a new chemical compound but also helped dismantle the prevailing theories about the nature of fats. The experimental protocols he developed, centered on saponification and fractional separation, became foundational techniques in the study of organic compounds. This historical achievement underscores the importance of methodical investigation in advancing scientific understanding and laid the essential groundwork for the vast and complex field of lipid science that exists today.

References

The Biological Significance of Caproic Acid in Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caproic acid, a six-carbon medium-chain fatty acid, is a significant metabolite of the gut microbiota with diverse and complex roles in host physiology. Produced via the reverse β-oxidation pathway by specific bacterial species, this compound influences gut health through various mechanisms, including modulation of the gut barrier, immune responses, and cellular proliferation. This technical guide provides an in-depth overview of the biological significance of this compound in the context of the gut microbiota, with a focus on its production, metabolism, and multifaceted effects on host cells. Detailed experimental protocols and quantitative data are presented to support further research and drug development endeavors targeting the gut microbiome and its metabolic output.

Introduction

The gut microbiota is a complex ecosystem that plays a pivotal role in human health and disease. Its metabolic activities, particularly the production of short- and medium-chain fatty acids (SCFAs and MCFAs), are of significant interest to the scientific community. This compound, also known as hexanoic acid, is an MCFA that has demonstrated a range of biological activities. While less abundant than SCFAs like butyrate, this compound exerts distinct effects on host physiology, making it a molecule of interest for therapeutic applications. This guide will explore the production of this compound by gut bacteria, its impact on gut barrier integrity, its immunomodulatory properties, its potential role in cancer, and the signaling pathways it influences.

Production of this compound by Gut Microbiota

This compound is primarily produced in the gut through the reverse β-oxidation pathway, a metabolic process utilized by select anaerobic bacteria. This pathway effectively elongates shorter-chain fatty acids, such as acetate (B1210297) and butyrate, into longer-chain fatty acids.

Key Bacterial Species:

  • Clostridium kluyveri is a well-known producer of this compound.

  • Ruminococcaceae bacterium CPB6 is another notable species capable of producing this compound.

  • Other species, including Caproicibacterium, have also been identified as this compound producers.

Metabolic Pathway:

The reverse β-oxidation pathway involves a series of enzymatic reactions that sequentially add two-carbon units from acetyl-CoA to a growing acyl-CoA chain. The key steps include condensation, reduction, dehydration, and a final reduction to form the elongated fatty acyl-CoA.

// Nodes acetyl_coa1 [label="2x Acetyl-CoA", fillcolor="#FBBC05"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#FBBC05"]; hydroxybutyryl_coa [label="β-Hydroxybutyryl-CoA", fillcolor="#FBBC05"]; crotonyl_coa [label="Crotonyl-CoA", fillcolor="#FBBC05"]; butyryl_coa [label="Butyryl-CoA", fillcolor="#FBBC05"]; acetyl_coa2 [label="Acetyl-CoA", fillcolor="#FBBC05"]; ketohexanoyl_coa [label="β-Ketohexanoyl-CoA", fillcolor="#FBBC05"]; hydroxyhexanoyl_coa [label="β-Hydroxyhexanoyl-CoA", fillcolor="#FBBC05"]; hexenoyl_coa [label="Crotonyl-CoA", fillcolor="#FBBC05"]; hexanoyl_coa [label="Hexanoyl-CoA", fillcolor="#FBBC05"]; caproic_acid [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetyl_coa1 -> acetoacetyl_coa [label="Thiolase"]; acetoacetyl_coa -> hydroxybutyryl_coa [label="3-hydroxybutyryl-CoA\ndehydrogenase"]; hydroxybutyryl_coa -> crotonyl_coa [label="Crotonase"]; crotonyl_coa -> butyryl_coa [label="Butyryl-CoA\ndehydrogenase"]; butyryl_coa -> ketohexanoyl_coa [label="Thiolase"]; acetyl_coa2 -> ketohexanoyl_coa; ketohexanoyl_coa -> hydroxyhexanoyl_coa [label="3-hydroxyacyl-CoA\ndehydrogenase"]; hydroxyhexanoyl_coa -> hexenoyl_coa [label="Enoyl-CoA\nhydratase"]; hexenoyl_coa -> hexanoyl_coa [label="Acyl-CoA\ndehydrogenase"]; hexanoyl_coa -> caproic_acid [label="Thioesterase"]; } .

Reversed β-oxidation pathway for this compound synthesis.

Effects on Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This compound has been shown to modulate this barrier, although its effects appear to be concentration-dependent and complex.

Quantitative Data on Gut Barrier Function:

Experimental ModelTreatment (this compound)Parameter MeasuredResultReference
Caco-2 cell monolayers87 mMMannitol Permeability (Papp)Increased permeability[1]
Porcine intestinal epithelial cells (IPEC-J2)Not specifiedTNF-α and IL-6 (cyclophosphamide-induced)Alleviated inflammatory cytokine production[2]
Porcine intestinal epithelial cells (IPEC-J2)Not specifiedFD-4 permeability and tight junction protein expression (ZO-1, OCLN)Reduced permeability and increased tight junction protein expression[2]

Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement

This protocol is adapted from standard methods for assessing epithelial barrier integrity in vitro.

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days), with differentiated tight junctions.

  • Treatment: Apically treat the Caco-2 monolayers with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Measurement:

    • Equilibrate the plates to room temperature.

    • Using an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes, measure the electrical resistance across the monolayer.

    • Measure the resistance of a blank insert (without cells) to subtract the background resistance.

  • Calculation: Calculate the TEER in Ω·cm² by multiplying the measured resistance by the surface area of the Transwell® insert. A decrease in TEER indicates a disruption of the epithelial barrier.

Immunomodulatory Effects

This compound can influence the host immune system, exhibiting both pro- and anti-inflammatory properties depending on the context and cell type.

Quantitative Data on Inflammatory Cytokine Levels:

Cell LineTreatmentCytokineChangeReference
RAW264.7 macrophages (LPS-stimulated)100 µM Caprylic Acid (C8)TNF-α↓ 16%[3]
RAW264.7 macrophages (LPS-stimulated)100 µM Caprylic Acid (C8)IL-1β↓ 16%[3]
THP-1 monocytes100 µM Capric Acid (C10)IL-1βIncreased[4]
Porcine intestinal epithelial cells (IPEC-J2)Not specifiedTNF-α (cyclophosphamide-induced)Decreased[2]
Porcine intestinal epithelial cells (IPEC-J2)Not specifiedIL-6 (cyclophosphamide-induced)Decreased[2]

Experimental Protocol: Quantification of Cytokine Expression by RT-qPCR

This protocol outlines the general steps for measuring changes in cytokine gene expression.

  • Cell Culture and Treatment: Culture intestinal epithelial cells (e.g., HT-29 or Caco-2) and treat with different concentrations of this compound for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time qPCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine genes (e.g., TNF-α, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Anti-Cancer Potential

Emerging evidence suggests that this compound may possess anti-proliferative and pro-apoptotic effects on cancer cells, particularly in the context of colorectal cancer.

Quantitative Data on Cancer Cell Viability:

Cell LineTreatmentAssayResultReference
HT-29 (colorectal adenocarcinoma)IC50 of Capric Acid (0.5 mM)Cell Proliferation50% inhibition[5]
HT-29 (colorectal adenocarcinoma)IC20 of Caprylic Acid (2.25 mM)Cell Proliferation20% inhibition[5]
HCT-116 (colorectal carcinoma)0.90 mM this compound (24h)Caspase-8 Activity~1.8-fold increase[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 or HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Signaling Pathways

This compound exerts its biological effects by interacting with various cellular signaling pathways. Key among these are G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptors (GPCRs)

This compound can activate specific GPCRs, such as GPR40 (also known as FFA1) and GPR41 (also known as FFA3), which are expressed in various tissues, including the gut.

GPR_Signaling cluster_GPR40 GPR40 Signaling cluster_GPR41 GPR41 Signaling caproic_acid1 This compound gpr40 GPR40 caproic_acid1->gpr40 gq Gq gpr40->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc caproic_acid2 This compound gpr41 GPR41 caproic_acid2->gpr41 gi Gi gpr41->gi mapk MAPK Pathway (ERK1/2, p38) gpr41->mapk ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp

Signaling pathways of GPR40 and GPR41 activated by this compound.

Experimental Protocol: GPCR Activation Assay (Calcium Mobilization)

This protocol is a common method for assessing the activation of Gq-coupled receptors like GPR40.

  • Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., HEK293-GPR40).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Stimulation: Stimulate the cells with different concentrations of this compound.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence plate reader or a microscope. An increase in fluorescence indicates receptor activation.

  • Data Analysis: Plot the change in fluorescence against the ligand concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Histone Deacetylase (HDAC) Inhibition

This compound, like other SCFAs, can inhibit the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can lead to histone hyperacetylation and changes in gene expression.

Quantitative Data on HDAC Inhibition:

CompoundIC50 (HDAC activity)Cell Line/SourceReference
Capric AcidNot specifiedHT-29 cells[5]
Caprylic AcidNot specifiedHT-29 cells[5]
Butyrate0.09 mMHT-29 cells[7]

Experimental Protocol: In Vitro HDAC Activity Assay

This is a general protocol for measuring HDAC activity and inhibition.

  • Reagents: Use a commercial HDAC activity assay kit, which typically includes an acetylated fluorogenic substrate, HDAC enzyme (or nuclear extract from cells), a developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme/nuclear extract, the test compound (this compound at various concentrations), and the assay buffer.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for deacetylation.

  • Development: Add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is inversely proportional to HDAC activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a multifaceted metabolite of the gut microbiota with significant biological activities. Its ability to modulate gut barrier function, influence immune responses, and inhibit cancer cell growth highlights its potential as a therapeutic agent or a target for dietary interventions. However, the existing research also reveals a complex and sometimes contradictory role, particularly concerning its inflammatory effects.

Future research should focus on:

  • Elucidating the precise dose-dependent effects of this compound on gut barrier function in vivo.

  • Determining the specific IC50 values of this compound for different HDAC isoforms.

  • Investigating the synergistic or antagonistic effects of this compound with other gut microbial metabolites.

  • Conducting well-controlled clinical trials to evaluate the therapeutic potential of this compound in inflammatory bowel disease and colorectal cancer.

A deeper understanding of the biological significance of this compound will be instrumental in developing novel strategies for manipulating the gut microbiota and its metabolic output for the improvement of human health.

References

An In-depth Technical Guide to the Odor and Taste Profile of Caproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory characteristics of caproic acid (hexanoic acid), a medium-chain fatty acid with a distinct and complex flavor profile. This document summarizes key quantitative data, outlines experimental methodologies for sensory analysis, and visualizes the biochemical pathways involved in its perception.

Sensory Profile of this compound

This compound is a colorless, oily liquid naturally found in various animal fats and oils, as well as in some plants and fermented products.[1][2] Its characteristic aroma and taste are significant in the food and fragrance industries and are the subject of ongoing research in sensory science.

1.1. Odor Profile

The odor of this compound is multifaceted and often described with a range of potent descriptors. The predominant notes are fatty, cheesy, and sweaty, with waxy and goaty undertones.[1][3][4][5] Its aroma is also characterized as pungent, rancid, and sour.[3][5] The name "caproic" itself is derived from the Latin word "capra," meaning goat, alluding to its characteristic barnyard-like scent.[1][3] This distinct aroma is a key component in the flavor profile of goat's milk and certain cheeses.[3][6] It is also associated with the unpleasant odor of decomposing ginkgo seed coats.[1][3] In the context of beer, this compound is generally considered an off-flavor, contributing a sweaty, cheesy aroma, though in some styles like Lambic, it is a desired characteristic.[6]

1.2. Taste Profile

The taste of this compound is as complex as its aroma. It is often described as acrid, sharp, and sour.[3][5] The taste profile also includes cheesy, fruity, phenolic, and fatty notes.[5][7] In the food industry, it is used to impart creamy and buttery tastes, particularly in dairy products and baked goods.[8]

Quantitative Sensory Data

The perception of this compound's odor and taste is concentration-dependent. The following tables summarize the reported detection and recognition thresholds.

Table 1: Odor Thresholds of this compound

Threshold TypeValueMediumReference
Detection0.0006 ppmNot Specified[3]
Detection3.0 mg/kgNot Specified[9]
Detection93 ppb - 100 ppmNot Specified[10]
Recognition (100%)Not SpecifiedCHEMINFO[9]
Odor Threshold Low6000.0 mmHgNot Specified[9]

Table 2: Taste Thresholds of this compound

Threshold TypeValueMediumReference
Detection14 ppmHomogenized Milk[11]

Note: Threshold values can vary significantly based on the matrix, temperature, and the sensory methodology employed.

Experimental Protocols for Sensory Analysis

Determining the sensory profile of a compound like this compound requires rigorous and well-controlled experimental designs. While specific detailed protocols for this compound were not fully elucidated in the initial search, a general methodology for sensory threshold determination can be outlined.

3.1. General Workflow for Sensory Threshold Determination

The following diagram illustrates a typical workflow for determining the detection or recognition threshold of a flavor compound.

sensory_threshold_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Screening training Panelist Training panelist_selection->training sample_prep Sample Preparation (e.g., in water, oil, or food matrix) training->sample_prep presentation Sample Presentation (e.g., 3-AFC, Ascending Series) sample_prep->presentation evaluation Panelist Evaluation presentation->evaluation data_collection Data Collection evaluation->data_collection analysis Statistical Analysis (e.g., Best Estimate Threshold) data_collection->analysis reporting Reporting analysis->reporting

A generalized workflow for sensory threshold determination.

3.2. Key Methodological Considerations

  • Panelist Selection and Training: Panelists are typically screened for their sensory acuity and trained to recognize and rate the intensity of specific odor and taste attributes of this compound.

  • Sample Preparation: this compound is prepared in a suitable solvent or food matrix at various concentrations. The matrix is crucial as it can significantly impact the volatility and perception of the acid.

  • Presentation Method: Common methods for threshold determination include the three-alternative forced-choice (3-AFC) method, where panelists are presented with three samples, one of which contains the stimulus, and the ascending force-choice method.

  • Data Analysis: Statistical methods, such as calculating the Best Estimate Threshold (BET) from the geometric mean of the concentrations at which panelists transition from incorrect to correct identification, are used to determine the threshold.

A study on the oral sensitivities to different fatty acids in humans highlighted that oral thresholds for this compound were lower than those for oleic acid.[12][13] This research also emphasized the importance of controlling for textural properties of the sample emulsions to ensure that panelists are responding to taste and not tactile cues.[12][13]

Signaling Pathways for Fatty Acid Perception

The perception of fatty acids, including this compound, is not solely based on olfaction but also involves gustatory pathways. Research has identified G-protein coupled receptors (GPCRs) as key players in the taste of fatty acids.

4.1. G-Protein Coupled Receptors in Fatty Acid Taste

Recent findings suggest that GPR40 and GPR120 are involved in the taste perception of medium and long-chain fatty acids.[14][15][16] These receptors are expressed in taste buds.[14][16][17] Studies using knockout mice have demonstrated that the absence of GPR40 and GPR120 leads to a diminished preference for and nerve response to fatty acids.[14][15][16][17]

The following diagram illustrates the proposed signaling pathway for fatty acid taste perception mediated by GPR40 and GPR120.

fatty_acid_taste_pathway cluster_receptor Taste Receptor Cell cluster_brain Brain FA Fatty Acid (e.g., this compound) GPR40 GPR40 FA->GPR40 Binds to GPR120 GPR120 FA->GPR120 Binds to G_protein G-protein GPR40->G_protein Activates GPR120->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Leads to Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Taste_Perception Taste Perception Neurotransmitter->Taste_Perception Signals to

References

A Technical Guide to the Solubility of Caproic Acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of caproic acid (also known as hexanoic acid) in aqueous and organic media. Understanding the solubility characteristics of this medium-chain fatty acid is critical for its application in pharmaceutical formulations, chemical synthesis, and various research endeavors. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general solubility testing workflow.

Core Principles of this compound Solubility

This compound's solubility is governed by its molecular structure, which features a six-carbon aliphatic tail and a polar carboxylic acid head group. This amphipathic nature dictates its solubility behavior, following the principle of "like dissolves like." The polar carboxyl group can engage in hydrogen bonding with polar solvents like water, while the nonpolar hydrocarbon chain interacts favorably with nonpolar organic solvents. The overall solubility in a given solvent is a balance between these two competing characteristics.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 g of solvent)
00.864[1]
200.968[1]
201.1[2][3]
251.03 (equivalent to 1.03 g/100mL)[4]
301.019[1]
451.095[1]
601.171[1]
Table 2: Solubility of this compound in Organic Solvents
SolventSolubilityTemperature (°C)
EthanolMiscible[2]Room Temperature
Soluble[1][5]Not Specified
~30 mg/mL[6]Not Specified
Diethyl EtherMiscible[2]Room Temperature
Soluble[1][5]Not Specified
ChloroformMiscible[2]Room Temperature
Dimethyl Sulfoxide (DMSO)~30 mg/mL[6]Not Specified
Dimethyl Formamide (DMF)~30 mg/mL[6]Not Specified
Tetrahydrofuran (THF)Soluble (if 10 mg dissolves in 1 mL)[7]Room Temperature
AcetonitrileSoluble (if 10 mg dissolves in 1 mL)[7]Room Temperature

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent. The following protocol outlines the key steps for determining the solubility of this compound.

Shake-Flask Method for Determining Equilibrium Solubility

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol)

  • Glass flasks with stoppers or screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration analysis (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration apparatus)

  • pH meter (for aqueous solutions)

2. Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the flasks and place them in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the excess solid suspended without creating a vortex.

  • Phase Separation: After the equilibration period, cease agitation and allow the excess this compound to settle. To separate the saturated solution from the undissolved solute, carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent. This step is critical to prevent undissolved particles from affecting the concentration measurement.

  • Concentration Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as GC, HPLC, or titration with a standardized base.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration of the saturated solution and the dilution factor used. Express the solubility in appropriate units, such as g/100 mL or g/100 g.

3. Considerations for Accurate Measurement:

  • Purity of Materials: Ensure the high purity of both the this compound and the solvent to avoid erroneous results.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration process, as solubility is temperature-dependent.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield consistent solubility values.

  • pH Measurement (for aqueous solutions): For aqueous solutions, the pH should be measured and recorded as it can significantly influence the solubility of a carboxylic acid.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to equilibrate (24-72h) C->D E Cease agitation and allow to settle D->E F Filter supernatant E->F G Dilute filtered saturated solution F->G H Analyze concentration (e.g., GC, HPLC) G->H I Calculate solubility H->I

Caption: A flowchart of the shake-flask method for solubility determination.

References

The Role of Caproic Acid in Animal Fats and Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caproic acid, systematically known as hexanoic acid, is a six-carbon saturated fatty acid (C6:0) classified as a medium-chain fatty acid (MCFA).[1][2] It is a colorless, oily liquid naturally present in various animal fats and oils, contributing to the characteristic odors of some dairy products like goat's milk and cheese.[1][3] Beyond its sensory attributes, this compound plays a significant role in animal metabolism, gut health, and immune function. This technical guide provides an in-depth analysis of the functions of this compound in animal fats and oils, its metabolic pathways, and its applications, intended for researchers, scientists, and professionals in drug development.

Occurrence and Concentration of this compound

This compound is found as a constituent of triglycerides in various animal products, particularly dairy. Its concentration varies significantly across different species and products. Goat and sheep milk are notably rich sources of this MCFA.[4] In many other animal fats, it is present in only trace amounts.[5]

Animal ProductTypical Concentration of this compound
Goat Milk Fat~3-4% of total fatty acids (up to 15% combined with caprylic and capric acids)[1][6]
Sheep Milk FatHigher levels than cow milk[4]
Cow Milk Fat~2-3% of total fatty acids
ButterVaries, derived from milk fat
Coconut and Palm Kernel OilPresent in small amounts[5]

Metabolism and Physiological Functions

Digestion, Absorption, and Metabolism

Unlike long-chain fatty acids, this compound and other MCFAs are more readily absorbed in the intestine.[5] Once hydrolyzed from triglycerides, their slight water solubility allows them to be absorbed directly into the portal vein, bound to albumin, and transported to the liver for rapid metabolism.[5] This efficient absorption and transport make this compound a quick energy source.

In the liver, this compound is primarily catabolized through mitochondrial beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[7] Mammals can also synthesize this compound, mainly in the liver through the beta-oxidation of longer-chain fatty acids and in the mammary gland during lactation.[5]

Caproic_Acid_Metabolism Dietary_Triglycerides Dietary Triglycerides (containing this compound) Intestinal_Lumen Intestinal Lumen Dietary_Triglycerides->Intestinal_Lumen Lipolysis Caproic_Acid Free this compound Intestinal_Lumen->Caproic_Acid Portal_Vein Portal Vein (bound to Albumin) Caproic_Acid->Portal_Vein Absorption Liver Liver Portal_Vein->Liver Beta_Oxidation Mitochondrial β-Oxidation Liver->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle ATP ATP (Energy) Citric_Acid_Cycle->ATP Biosynthesis De Novo Synthesis (Mammary Gland, Liver) Biosynthesis->Liver Endogenous Production

Figure 1: Simplified metabolic pathway of dietary this compound.
Antimicrobial and Gut Health Functions

This compound exhibits significant antimicrobial properties, making it a subject of interest as an alternative to antibiotics in animal feed.[[“]] It is effective against a range of enteric pathogens.

  • Pathogen Reduction: Studies have shown that dietary supplementation with this compound can significantly reduce the colonization of harmful bacteria such as Salmonella, Clostridium, and Campylobacter in the intestines of poultry and pigs.[[“]][9] For instance, adding this compound at 3 kg/mT to the diet of laying hens significantly reduced Salmonella Enteritidis colonization in the ceca and its translocation to the liver and spleen.[9]

  • Intestinal Morphology: In piglets, dietary caproic and capric acids have been shown to improve the structure of the small intestine's mucosal epithelium.[10] Specifically, capric acid was found to significantly increase the height of the intestinal villi, which enhances the surface area for nutrient absorption.[10]

PathogenAnimal ModelEffect of this compound Supplementation
Salmonella EnteritidisLaying HensSignificant reduction in cecal colonization and translocation to liver/spleen[9]
Clostridium perfringensPigletsPopulation reduced by caprylic and capric acids[10]
Growth Performance and Immune Modulation in Livestock

The inclusion of this compound in animal diets has been linked to improved growth performance and enhanced immune function.

  • Poultry: In poultry, this compound and other MCFAs have been shown to improve body weight gain by up to 4% and the feed conversion ratio by 12%.[[“]] This is attributed to a healthier gut environment and better nutrient absorption.[[“]]

  • Piglets: Piglets fed diets supplemented with caprylic and capric acids demonstrated significantly higher average daily gains compared to control groups.[10] These fatty acids also increased protein and fiber digestibility.[10]

  • Immune Function: Dietary this compound has been associated with enhanced immune function in poultry, leading to a reduction in mortality rates by up to 20%.[[“]] While the exact mechanisms are still under investigation, MCFAs are known to modulate inflammatory responses. Some studies suggest that MCFAs can influence signaling pathways like the Toll-like receptor 4 (TLR4)/NF-κB pathway, which is critical in mediating inflammation.[11]

MCFA_Signaling MCFA Medium-Chain Fatty Acids (e.g., this compound) TLR4 TLR4 MCFA->TLR4 Modulates Inflammation Inflammation MCFA->Inflammation Suppresses (in some contexts) MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory Upregulates Transcription Pro_inflammatory->Inflammation

Figure 2: Potential modulation of the TLR4 inflammatory pathway by MCFAs.

Experimental Protocols: Quantification of this compound

The gold standard for the analysis and quantification of this compound and other short-chain fatty acids in biological matrices is gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[12]

Protocol: GC-MS Quantification of this compound in Animal Fat
  • Sample Preparation (Lipid Extraction):

    • Homogenize 100-200 mg of the fat tissue sample.

    • Perform a lipid extraction using a chloroform:methanol (2:1, v/v) solution (Folch method).

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Saponification and Derivatization:

    • Saponify the lipid extract by adding methanolic NaOH and heating to release the fatty acids from the triglyceride backbone.

    • Acidify the sample using HCl to protonate the fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane.

    • To enhance volatility for GC analysis, derivatize the fatty acids into fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride (BF3) in methanol.

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS system.

    • Gas Chromatography (GC): Use a suitable capillary column (e.g., a polar column like those coated with polyethylene (B3416737) glycol) to separate the FAMEs based on their boiling points and polarity.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments.

    • Quantification: Identify the this compound methyl ester peak by its specific retention time and mass spectrum. Quantify the concentration by comparing its peak area to that of a known concentration of an internal standard (e.g., deuterated this compound) and a calibration curve.[13]

GCMS_Workflow Start Start: Animal Fat Sample Homogenization 1. Homogenization Start->Homogenization Lipid_Extraction 2. Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Saponification 3. Saponification (Release of Fatty Acids) Lipid_Extraction->Saponification Derivatization 4. Derivatization to FAMEs (e.g., with BF3-Methanol) Saponification->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 6. Data Processing (Quantification vs. Internal Standard) GCMS_Analysis->Data_Processing End End: this compound Concentration Data_Processing->End

Figure 3: Experimental workflow for quantifying this compound.

Applications and Future Directions

The unique properties of this compound have led to its use and investigation in several fields:

  • Animal Feed Additives: It is used as a feed additive to promote growth and as a potential substitute for antibiotics in livestock.[5][[“]]

  • Flavor and Fragrance: Esters of this compound are manufactured for use as artificial flavors in food products and in fragrances.[1][3]

  • Pharmaceuticals: this compound serves as a precursor in the synthesis of other molecules, including certain progestin medications like hydroxyprogesterone (B1663944) caproate.[1][3]

Conclusion

This compound is more than just a minor component of animal fats and oils; it is a metabolically significant medium-chain fatty acid with diverse functions. Its rapid absorption and oxidation provide a readily available energy source for animals. Furthermore, its antimicrobial properties and positive influence on gut health and immune function underscore its potential as a valuable additive in animal nutrition, contributing to improved livestock health and performance. Continued research into its specific molecular mechanisms and signaling pathways will further elucidate its role and expand its applications in both animal science and human health.

References

Methodological & Application

Application Notes and Protocols for Microbial Production of Caproic Acid from Organic Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of caproic acid from organic waste streams using microbial chain elongation. This compound, a six-carbon carboxylic acid, is a valuable platform chemical with applications in the synthesis of pharmaceuticals, fragrances, animal feed additives, and biofuels. This document outlines the key biological pathways, experimental setups, and analytical methods to guide research and development in this field.

Introduction to Microbial this compound Production

Microbial production of this compound from organic waste is a promising biotechnology that valorizes low-value feedstocks into a high-value chemical. The core biological process is chain elongation , where short-chain fatty acids (SCFAs), primarily acetate (B1210297) (C2) and butyrate (B1204436) (C4), are elongated to medium-chain fatty acids (MCFAs) like this compound (C6). This process is carried out by a mixed microbial community under anaerobic conditions. The primary metabolic pathway responsible for this conversion is the reverse β-oxidation pathway .[1][2]

Organic wastes such as food waste, municipal solid waste, and agricultural residues are rich in carbohydrates and other organic matter that can be first fermented into SCFAs by acidogenic bacteria.[3] Subsequently, chain-elongating bacteria utilize these SCFAs and an electron donor, typically ethanol (B145695) or lactate, to produce this compound.[1][2] The overall process can be performed in a single reactor or a two-stage system where acidogenesis and chain elongation are separated to optimize conditions for each microbial group.

Data Presentation: this compound Production from Various Organic Wastes

The following tables summarize quantitative data from various studies on the microbial production of this compound from different organic waste feedstocks and reactor configurations.

Table 1: this compound Production from Different Organic Waste Feedstocks in Batch Reactors

Organic WasteInoculum SourcepHTemperature (°C)This compound Concentration (g/L)Reference
VinasseBrewery sludgeNeutral305.70 ± 0.21[4]
GlycerolBrewery sludgeNeutral302.36 ± 0.11[4]
Winery WastewaterBrewery sludgeNeutral301.02 ± 0.05[4]
Cheese WheyBrewery sludgeNeutral300.84 ± 0.05[4]
Food WasteIndigenous microbiota6.0-~10.2 (88.24 mM)[5]

Table 2: this compound Production in Continuous Reactor Systems

Organic WasteReactor TypeHRT (days)OLR (g COD/L·d)pHThis compound Concentration (g/L)This compound Production Rate (g/L·d)Reference
Organic Fraction of Municipal Solid Waste (OFMSW)----up to 12.6up to 26[1][6]
Supermarket Food Waste (SFW)Pilot-scale-----[1]
Opuntia ficus indicaSemi-continuous58.1-7.85 (g COD/L)-[7]
Cheese Whey & Sewage SludgeCSTR10----[8]

Signaling Pathways and Metabolic Workflows

The Reverse β-Oxidation Pathway

The core metabolic pathway for this compound synthesis via chain elongation is the reverse β-oxidation pathway. This pathway sequentially adds two-carbon units from acetyl-CoA to a growing acyl-CoA chain. The key enzymatic steps are illustrated below.

reverse_beta_oxidation acetyl_coa1 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa Thiolase acetyl_coa2 Acetyl-CoA acetyl_coa2->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-Hydroxyacyl-CoA Dehydrogenase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Enoyl-CoA Hydratase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Acyl-CoA Dehydrogenase caproyl_coa Caproyl-CoA butyryl_coa->caproyl_coa Reverse β-Oxidation Cycle caproic_acid This compound caproyl_coa->caproic_acid CoA Transferase/ Thioesterase

Figure 1: The Reverse β-Oxidation Pathway for this compound Synthesis.
Experimental Workflow for this compound Production

The overall experimental workflow for producing and quantifying this compound from organic waste involves several key stages, from substrate preparation to final product analysis.

experimental_workflow cluster_pretreatment 1. Feedstock Preparation cluster_fermentation 2. Anaerobic Fermentation cluster_monitoring 3. Process Monitoring cluster_downstream 4. Downstream Processing cluster_analysis 5. Analysis organic_waste Organic Waste pretreatment Pretreatment (e.g., homogenization, sterilization) organic_waste->pretreatment bioreactor Anaerobic Bioreactor (e.g., CSTR) pretreatment->bioreactor monitoring Monitor pH, Temperature, VFA concentration bioreactor->monitoring inoculum Microbial Inoculum inoculum->bioreactor harvesting Harvest Fermentation Broth monitoring->harvesting extraction Liquid-Liquid Extraction harvesting->extraction purification Purification (e.g., distillation) extraction->purification analysis Quantify this compound (GC-FID) purification->analysis caproic_acid Pure this compound analysis->caproic_acid

Figure 2: Overall Experimental Workflow.

Experimental Protocols

Protocol for Batch Anaerobic Fermentation

This protocol describes a lab-scale batch fermentation to assess this compound production potential from a given organic waste.

Materials:

  • Organic waste feedstock (e.g., food waste, vinasse).

  • Anaerobic sludge or other microbial inoculum.[4]

  • Serum bottles (e.g., 250 mL).

  • Butyl rubber stoppers and aluminum crimp seals.

  • Nitrogen gas (oxygen-free).

  • pH meter and adjustment solutions (e.g., NaOH, HCl).

  • Shaking incubator.

  • Gas chromatograph with Flame Ionization Detector (GC-FID).

Procedure:

  • Substrate Preparation: Homogenize the organic waste if it is solid. Adjust the pH to the desired range (typically 6.0-7.0) using NaOH or HCl. If required, supplement with an external electron donor like ethanol.

  • Inoculum Preparation: If necessary, pretreat the inoculum to inhibit methanogenesis. A common method is heat treatment or the addition of a chemical inhibitor like 2-bromoethanesulfonate (B1233127) (BES).

  • Reactor Setup: Add the prepared substrate and inoculum to the serum bottles. A typical substrate-to-inoculum ratio is 2 g of chemical oxygen demand (COD) per gram of volatile solids (VS) of the inoculum.[4]

  • Anaerobic Conditions: Sparge the headspace of each bottle with nitrogen gas for 5-10 minutes to remove oxygen.

  • Sealing: Immediately seal the bottles with butyl rubber stoppers and aluminum crimp seals.

  • Incubation: Place the bottles in a shaking incubator at the desired temperature (typically mesophilic, 30-37°C) and agitation speed (e.g., 150 rpm).

  • Sampling: At regular intervals, withdraw liquid samples using a sterile syringe for VFA analysis.

  • Analysis: Analyze the concentration of this compound and other VFAs in the collected samples using GC-FID.

Protocol for Continuous Stirred-Tank Reactor (CSTR) Operation

This protocol outlines the setup and operation of a CSTR for continuous this compound production.

Materials:

  • CSTR vessel with ports for feeding, effluent removal, gas outlet, and monitoring probes.

  • Peristaltic pumps for influent and effluent.

  • pH probe and controller.

  • Temperature control system (e.g., water jacket).

  • Stirring mechanism.

  • Gas collection or analysis system.

Procedure:

  • Reactor Assembly and Sterilization: Assemble the CSTR and sterilize all parts that will be in contact with the fermentation broth.

  • Inoculation and Startup: Fill the reactor with the microbial inoculum and a suitable startup medium. Allow the microbial community to acclimate for a period before starting continuous feeding.

  • Continuous Operation:

    • Feeding: Continuously pump the prepared organic waste feedstock into the reactor at a defined flow rate to achieve the desired Hydraulic Retention Time (HRT).

    • Effluent Removal: Simultaneously, remove the fermentation broth at the same flow rate to maintain a constant volume.

    • Mixing: Maintain continuous stirring to ensure a homogenous environment.

    • Temperature Control: Keep the reactor at a constant, optimal temperature.

    • pH Control: Monitor the pH continuously and automatically add acid or base as needed to maintain the setpoint.

  • Monitoring: Regularly sample the influent and effluent to analyze for VFA concentrations, COD, and other relevant parameters. Monitor gas production and composition.

  • Steady State: Continue operation until the system reaches a steady state, characterized by stable VFA concentrations and gas production over several HRTs.

Protocol for this compound Quantification using GC-FID

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Appropriate capillary column (e.g., FFAP or DB-WAX).

  • Syringes for sample injection.

  • Vials with septa.

  • Centrifuge.

  • Acids for sample preservation and preparation (e.g., phosphoric acid or hydrochloric acid).

  • Internal standard (e.g., 2-ethylbutyric acid).

  • This compound standards for calibration.

Procedure:

  • Sample Preparation:

    • Collect a liquid sample from the bioreactor.

    • Centrifuge the sample to remove solids and microbial cells.

    • Transfer the supernatant to a clean vial.

    • Acidify the sample to a pH below 3 with an acid like phosphoric acid to protonate the VFAs, making them more volatile.

    • Add a known concentration of an internal standard.

  • GC-FID Analysis:

    • Instrument Setup: Set the GC-FID parameters (injector temperature, oven temperature program, detector temperature, gas flow rates) as per the column manufacturer's recommendations for VFA analysis.

    • Calibration: Prepare a series of this compound standards of known concentrations and run them to create a calibration curve.

    • Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Data Acquisition and Analysis: Record the chromatogram. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration based on the peak area relative to the internal standard and the calibration curve.

Protocol for Liquid-Liquid Extraction of this compound

Materials:

  • Fermentation broth containing this compound.

  • Immiscible organic solvent (e.g., oleyl alcohol, tri-n-octylamine).[9]

  • Separatory funnel or mixer-settler unit.

  • pH adjustment solutions.

Procedure:

  • Broth Preparation: Centrifuge or filter the fermentation broth to remove suspended solids.

  • pH Adjustment: Adjust the pH of the broth to be below the pKa of this compound (4.88) to ensure it is in its undissociated form, which is more soluble in the organic solvent.

  • Extraction:

    • Mix the acidified broth with the organic solvent in a defined ratio (e.g., 1:1 v/v).

    • Agitate the mixture vigorously for a set period to facilitate the transfer of this compound from the aqueous phase to the organic phase.

    • Allow the two phases to separate.

  • Phase Separation: Carefully separate the organic phase (containing the extracted this compound) from the aqueous phase.

  • Solvent Recovery and Product Purification: The this compound can be recovered from the solvent, and the solvent can be recycled. This is often achieved through back-extraction into a basic aqueous solution or by distillation.

Microbial Community and Interactions

The production of this compound from organic waste relies on the synergistic interactions within a mixed microbial community. Different functional groups of bacteria play crucial roles in the overall process.

microbial_interactions organic_waste Complex Organic Waste (Carbohydrates, Proteins) hydrolytic Hydrolytic & Acidogenic Bacteria organic_waste->hydrolytic scfa Short-Chain Fatty Acids (Acetate, Butyrate) hydrolytic->scfa lactate Lactate hydrolytic->lactate ethanol Ethanol hydrolytic->ethanol chain_elongators Chain-Elongating Bacteria (e.g., Clostridium, Caproiciproducens) scfa->chain_elongators methanogens Methanogens scfa->methanogens Competition lactate->chain_elongators ethanol->chain_elongators caproic_acid This compound chain_elongators->caproic_acid methane Methane methanogens->methane

Figure 3: Key Microbial Interactions in this compound Production.

As depicted, hydrolytic and acidogenic bacteria first break down complex organic matter into SCFAs, lactate, and ethanol. Chain-elongating bacteria then utilize these intermediates to produce this compound. It is important to note the competition with methanogens, which can also consume SCFAs. Therefore, operating conditions are often selected to inhibit methanogenesis, such as maintaining a slightly acidic pH or using specific inhibitors.[4]

References

Application Note: Analysis of Caproic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Caproic acid, also known as hexanoic acid, is a short-chain fatty acid (SCFA) of significant interest in various scientific fields. It is a key component in the characteristic flavor and odor of dairy products like cheese and milk[1]. In biomedical research, this compound, produced by gut microbiota, is studied for its impact on host metabolism and overall health[2]. Given its high volatility and presence in complex biological matrices, its accurate quantification is analytically challenging[2]. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the preferred method for the analysis of SCFAs due to its high sensitivity and specificity[2][3].

This application note provides detailed protocols for the quantitative analysis of this compound using GC-MS, covering both derivatization-free and derivatization-based approaches.

Principle of Analysis GC-MS analysis involves a multi-step process. First, the sample is prepared to extract this compound and, if necessary, chemically modify it (derivatization) to increase its volatility for gas chromatography[3][4]. The prepared sample is then injected into the GC system, where it is vaporized. An inert carrier gas moves the vaporized sample through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. As each separated compound, including this compound, elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique fragmentation pattern for identification, while the peak area from the chromatogram is used for quantification.

Protocol 1: Derivatization-Free Analysis of this compound

This method is suitable for the analysis of aqueous samples and various biological matrices, offering a faster and more straightforward workflow by eliminating the derivatization step[2][5]. It relies on direct injection after acidification to ensure the volatility of the analyte.

Experimental Protocol

  • Sample Preparation (Biological Tissues/Feces):

    • Weigh approximately 30 mg of the sample into a microcentrifuge tube[2].

    • Add ethanol (B145695) for extraction and an appropriate deuterated internal standard (e.g., d7-butyric acid can be used for quantification of other SCFAs)[2].

    • Homogenize the sample thoroughly.

    • Centrifuge the sample to pellet solids.

    • Transfer the supernatant to a new tube.

    • Concentrate the sample using alkaline vacuum centrifugation[2].

    • Re-suspend the dried extract and acidify with succinic acid to improve the volatility of the SCFAs[2].

  • Standard and Calibration Curve Preparation:

    • Prepare stock solutions of this compound and a suitable internal standard (e.g., d7-butyric acid) in ethanol[2].

    • Create a series of calibration standards by diluting the stock solution. A typical range for SCFAs is from 4 µM to 100 µM[5].

    • Process the standards using the same acidification step as the samples.

  • GC-MS Instrumentation and Parameters:

    • Inject 1 µL of the prepared sample or standard into the GC-MS system[2].

    • Utilize the parameters outlined in Table 1. These may be optimized for specific instrumentation.

G Acidify Acidify GCMS GCMS Acidify->GCMS

Caption: Workflow for GC-MS Analysis of this compound with Silylation.

Data Presentation

Quantitative data from various studies are summarized below to provide an expectation of method performance.

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterDerivatization-Free Method [2]Method with Silylation Derivatization [3][6]
GC System Agilent 6890 GCAgilent 6890N GC
MS System Agilent 5973N MSAgilent 5973 MS
Column Nukol™ Capillary ColumnHP-5MS (30m x 0.25mm, 0.25µm)
Carrier Gas HeliumHelium
Flow Rate Initial 2.5 mL/min, ramped to 5 mL/minConstant flow at 1 mL/min
Injection Mode SplitlessSplit (50:1) or Splitless
Injector Temp. 200 °C260 - 280 °C
Oven Program 55°C (1min) -> 8°C/min to 105°C (2min) -> 30°C/min to 190°C (1min)40°C (5min) -> 10°C/min to 275°C (10min)
MS Ion Source 250 °C230 - 250 °C
MS Mode Selected Ion Monitoring (SIM)Full Scan (m/z 50-700) or SIM
Quantifier Ions m/z 60, 73, 87 (for underivatized) [7]Varies for TMS derivative

Table 2: Summary of Quantitative Performance Data

ParameterTypical ValueSource
Linearity (R²) > 0.99[2]
Recovery Rate 95 - 117%[2]
Reproducibility (RSD) 1 - 4.5%[2]
Limit of Detection (LOD) 0.1 - 0.5 mg/L[7]

Logical Framework for Method Selection

The choice between a derivatization-free method and one that includes derivatization depends primarily on the sample matrix and analytical goals.

dot

G Decision Complex Matrix or Low Concentration? Deriv Protocol 2: Silylation Derivatization Decision->Deriv Yes NoDeriv Protocol 1: Derivatization-Free Decision->NoDeriv No

Caption: Decision Tree for Selecting an Analytical Protocol.

Conclusion GC-MS is a robust and reliable technique for the quantification of this compound in a variety of samples. For aqueous or less complex matrices, a derivatization-free approach offers a rapid and efficient analysis.[2][5] For more complex biological samples or when higher sensitivity is required, derivatization via silylation is recommended to improve chromatographic performance and ensure accurate quantification.[3][8] The protocols and data presented in this note provide a comprehensive guide for researchers to develop and validate a suitable GC-MS method for their specific this compound analysis needs.

References

Application Notes and Protocols for Caproic Acid Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies and comparative data for the extraction of caproic acid from complex fermentation broths. The protocols outlined below are based on established laboratory and pilot-scale experiments, offering a guide for process development and optimization.

Introduction

This compound, a medium-chain carboxylic acid (MCCA), is a valuable platform chemical with applications in the production of flavors, fragrances, pharmaceuticals, and biofuels.[1][2] Its production through anaerobic fermentation of renewable feedstocks and organic waste is a promising and sustainable alternative to traditional petrochemical routes.[3] However, the recovery of this compound from dilute and complex fermentation broths presents a significant downstream processing challenge, often impacting the economic viability of the overall production process.[3][4]

Key challenges in this compound extraction include its relatively low concentration in the broth, the presence of other short-chain and medium-chain carboxylic acids, and product toxicity to the microbial culture, which can inhibit fermentation.[5][6] To overcome these challenges, various extraction techniques have been developed, including liquid-liquid extraction (LLE), membrane-based separation, and in-situ product recovery (ISPR) methods.[5][6] This document details the protocols for these principal techniques and provides a comparative analysis of their efficiencies.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used method for separating carboxylic acids from fermentation broths.[7] The process relies on the differential solubility of this compound in an aqueous phase and an immiscible organic solvent. The efficiency of LLE is highly dependent on the choice of solvent, the pH of the fermentation broth, and the contact time between the two phases.

Key Parameters and Solvent Selection

The selection of an appropriate solvent is critical for successful LLE. An ideal solvent should exhibit high selectivity for this compound, low solubility in the aqueous phase, biocompatibility (especially for in-situ applications), and be easily recoverable.[4][8] The pH of the fermentation broth plays a crucial role, as a lower pH (below the pKa of this compound, which is approximately 4.88) ensures that the acid is in its undissociated form, making it more soluble in the organic solvent.[7][9]

Several solvents have been investigated for this compound extraction, including alcohols, esters, and organophosphorus compounds.[10] Oleyl alcohol is a notable solvent due to its biocompatibility and high extraction efficiencies for this compound.[3][4] Other effective solvents include 1-octanol (B28484) and tri-n-butyl phosphate (B84403) (TBP).[10][11]

Experimental Protocol: Batch Liquid-Liquid Extraction

This protocol describes a standard laboratory-scale batch LLE for the recovery of this compound from a clarified fermentation broth.

Materials:

  • Clarified fermentation broth containing this compound

  • Selected organic solvent (e.g., oleyl alcohol, 1-octanol)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for titration

  • Separatory funnel

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge (optional)

  • Analytical equipment for this compound quantification (e.g., GC, HPLC)

Procedure:

  • Preparation of Fermentation Broth:

    • Centrifuge the fermentation broth to remove microbial cells and other solid particles.

    • Filter the supernatant through a 0.22 µm filter to obtain a clarified broth.

  • pH Adjustment:

    • Measure the initial pH of the clarified broth.

    • Adjust the pH to the desired level (e.g., 5.5-6.0 for certain applications, or lower to increase the concentration of undissociated acid) by slowly adding HCl while stirring.

  • Extraction:

    • Place a known volume of the pH-adjusted fermentation broth and the selected organic solvent into a separatory funnel at a defined volumetric ratio (e.g., 1:1).

    • Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and mass transfer.

  • Phase Separation:

    • Allow the mixture to stand until two distinct phases (aqueous and organic) are formed. If an emulsion forms, centrifugation can be used to aid in phase separation.

    • Carefully separate the aqueous phase (raffinate) from the organic phase (extract).

  • Analysis:

    • Measure the concentration of this compound in the initial fermentation broth, the raffinate, and the extract using an appropriate analytical method.

  • Calculation of Extraction Efficiency:

    • The extraction efficiency (E%) can be calculated using the following formula:

      • E% = [(C_initial - C_raffinate) / C_initial] * 100

      • Where C_initial is the initial concentration of this compound in the broth and C_raffinate is the concentration in the aqueous phase after extraction.

Data Presentation: LLE Performance
SolventpHExtraction Efficiency for this compound (C6)Extraction Efficiency for Caprylic Acid (C8)Reference
Oleyl AlcoholNot specified85%97%[3][4]
1-Octanol6.046%93%[10]
Oleyl Alcohol6.021%Not specified[10]
1-Decanol6.025%Not specified[10]
n-Butyl Acetate6.027%Not specified[10]
MIBKNot specified93-98%Not specified[12]
XyleneNot specified77-93%Not specified[12]

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_analysis Analysis FermentationBroth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) FermentationBroth->Clarification pH_Adjustment pH Adjustment Clarification->pH_Adjustment Solvent_Addition Solvent Addition pH_Adjustment->Solvent_Addition Mixing Vigorous Mixing Solvent_Addition->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Raffinate Aqueous Phase (Raffinate) Phase_Separation->Raffinate Extract Organic Phase (Extract) Phase_Separation->Extract Analysis Quantification (GC/HPLC) Raffinate->Analysis Extract->Analysis

Caption: Workflow for batch liquid-liquid extraction of this compound.

Downstream Processing Cascade: Filtration and LLE

For industrial applications, a multi-step downstream processing cascade is often necessary to handle the complex composition of fermentation broths. This approach typically involves solid-liquid separation followed by extraction.

Process Overview

A proof-of-principle for a separation cascade for caproic and caprylic acid produced from maize silage-based fermentation has been demonstrated.[4] This process involves:

  • Coarse Solid Removal: A filter press is used to remove large solid particles.

  • Clarification: Ultrafiltration is employed to separate suspended particles and macromolecules.

  • Extraction: Liquid-liquid extraction is then performed on the clarified permeate to recover the carboxylic acids.

Experimental Protocol: Downstream Cascade

Materials and Equipment:

  • Raw fermentation broth

  • Filter press

  • Ultrafiltration unit with a ceramic membrane (e.g., 15 kDa MWCO)

  • LLE setup as described in Section 2.2

Procedure:

  • Solid-Liquid Separation (Filter Press):

    • The raw fermentation broth, with a dry matter content of approximately 6.8%, is processed through a filter press to remove coarse solids.[4]

    • This step can result in a significant reduction in solid content but may also lead to some product loss in the filter cake.[4]

  • Ultrafiltration:

    • The liquid fraction from the filter press is further clarified using a ceramic ultrafiltration membrane.

    • This step aims to obtain a particle-free solution, reducing the dry matter content to around 2.3%.[4]

  • Liquid-Liquid Extraction:

    • The permeate from the ultrafiltration step is subjected to LLE using a suitable solvent, such as oleyl alcohol.[4]

    • The LLE process is carried out as described in the protocol in Section 2.2.

Data Presentation: Cascade Performance
Process StepParameterValueReference
Overall Cascade This compound Recovery58%[4]
Caprylic Acid Recovery66%[4]
Filter Press Product Loss (C6 & C8)21%[4]
Ultrafiltration Dry Matter ReductionFrom 6.8% to 2.3%[4]
LLE (Oleyl Alcohol) This compound Extraction85%[3][4]
Caprylic Acid Extraction97%[3][4]

Experimental Workflow: Downstream Processing Cascade

Downstream_Cascade Start Raw Fermentation Broth FilterPress Filter Press (Coarse Solid Removal) Start->FilterPress Ultrafiltration Ultrafiltration (Clarification) FilterPress->Ultrafiltration Liquid Fraction SolidWaste Solid Waste (Product Loss) FilterPress->SolidWaste LLE Liquid-Liquid Extraction Ultrafiltration->LLE Permeate FinalProduct This compound in Solvent LLE->FinalProduct RaffinateWaste Raffinate to Waste/Recycle LLE->RaffinateWaste Permeate Permeate

Caption: A multi-step downstream processing cascade for this compound recovery.

Membrane-Based Separation

Membrane-based separation techniques offer an alternative to LLE, potentially reducing the need for large volumes of solvents and enabling continuous operation. Key methods include electrodialysis and membrane-based solvent extraction.

Electrodialysis

Electrodialysis (ED) uses ion-exchange membranes and an electric field to separate charged molecules. In the context of this compound extraction, ED can be used to concentrate carboxylates from the fermentation broth. A notable advantage is the ability to progressively acidify the extraction solution, which can lead to the phase separation of this compound as an immiscible oil.[5][9]

Protocol Overview: Electrodialysis for this compound Recovery

  • System Setup: An electrodialysis stack is assembled with alternating anion and cation exchange membranes between two electrodes.

  • Broth Circulation: The fermentation broth (diluate) is circulated through the appropriate compartments.

  • Extraction: An electric potential is applied across the stack, causing the caproate anions to migrate across the anion exchange membranes into a concentrate stream.

  • Acidification and Phase Separation: The arrangement of membranes and recirculation can lead to a drop in pH in the concentrate chamber, protonating the caproate to form this compound.[9] Once the concentration of this compound exceeds its solubility limit, it phase-separates as an oil.[9]

Performance Data:

  • Total Carboxylic Acid Recovery: 60% (mol/mol) from a model fermentation broth.[3][5]

  • Purity of Separated this compound: 76%.[5][9]

In-Situ Membrane-Based Solvent Extraction (Pertraction)

In-situ recovery, or pertraction, involves the continuous removal of this compound from the fermenter using a membrane contactor.[6] This technique minimizes product inhibition and can enhance productivity.[13] Hollow-fiber membranes are often used to separate the fermentation broth from an organic solvent, allowing for direct extraction of the produced acid.[6][14]

Protocol Overview: In-Situ Pertraction

  • System Setup: A hollow-fiber membrane module is connected to the fermenter.

  • Solvent Circulation: An organic solvent (e.g., a mixture of oleyl alcohol and 10% (v/v) trioctylamine) is circulated on one side of the membrane, while the fermentation broth is circulated on the other.[13]

  • Extraction: The this compound produced during fermentation diffuses across the membrane into the organic solvent.

  • Back-Extraction: The this compound can then be recovered from the solvent in a second pertraction unit, often into an alkaline aqueous solution.[6]

Performance Data:

  • n-Caproate Yield: 70.3% ± 8.81% from yeast-fermentation beer with continuous extraction.[6]

Logical Relationship: In-Situ vs. Ex-Situ Extraction

Extraction_Logic cluster_fermentation Fermentation Process cluster_insitu In-Situ Recovery cluster_exsitu Ex-Situ Recovery Fermenter Bioreactor (this compound Production) InSitu_Extraction Continuous Extraction (e.g., Pertraction) Fermenter->InSitu_Extraction Reduces Product Inhibition Harvest Harvest Broth Fermenter->Harvest Product Recovered this compound InSitu_Extraction->Product Downstream Downstream Processing (e.g., LLE, ED) Harvest->Downstream Downstream->Product

Caption: Comparison of in-situ and ex-situ this compound recovery strategies.

Concluding Remarks

The choice of an appropriate extraction technique for this compound depends on several factors, including the scale of operation, the composition of the fermentation broth, and economic considerations.

  • Liquid-Liquid Extraction is a robust and well-understood method, with its efficiency being highly dependent on solvent selection and pH control.

  • Downstream Processing Cascades involving filtration and LLE are suitable for handling complex, solid-containing broths and are scalable.

  • Membrane-Based Techniques like electrodialysis and pertraction offer the potential for continuous operation, reduced solvent usage, and in-situ product recovery, which can significantly improve overall process productivity by mitigating product inhibition.

Further research and process optimization are essential to enhance the efficiency and reduce the costs associated with this compound recovery, thereby advancing the economic feasibility of its bio-based production.

References

Application Notes and Protocols: Caproic Acid as an Antimicrobial Agent in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caproic acid, also known as hexanoic acid, is a medium-chain fatty acid (MCFA) naturally present in various animal fats and oils. It is recognized for its broad-spectrum antimicrobial properties against a range of foodborne pathogens and spoilage microorganisms. This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing this compound as a natural antimicrobial agent in food preservation. This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent and adjuvant, which supports its potential for broader applications in food safety.[1]

The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt the bacterial cell membrane. In its undissociated form, this compound can penetrate the lipid bilayer of microbial cell membranes. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and leading to intracellular acidification. This disrupts the transmembrane pH gradient, inhibits essential metabolic enzymes, and ultimately leads to cell death.

Quantitative Data: Antimicrobial Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various foodborne pathogens as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain of the microorganism, the pH of the medium, and the experimental conditions.

MicroorganismTest MethodMediumpHMICReference(s)
Escherichia coliBroth MicrodilutionMueller-Hinton Broth7.340 mM[2]
Escherichia coliBroth MicrodilutionTryptic Soy Broth5.21 g/L[3]
Staphylococcus aureusBroth MicrodilutionMueller-Hinton Broth7.31% (w/v)[2]
Campylobacter jejuniBroth MicrodilutionMueller-Hinton Broth7.38-16 mmol/L[4]
Campylobacter jejuniBroth MicrodilutionMueller-Hinton Broth6.04-8 mmol/L[4]
Campylobacter coliBroth MicrodilutionMueller-Hinton Broth7.38-16 mmol/L[4]
Campylobacter coliBroth MicrodilutionMueller-Hinton Broth6.04-8 mmol/L[4]
Xanthomonas perforansBroth MicrodilutionTryptic Soy BrothNot Specified512 mg/L

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a target foodborne pathogen using the broth microdilution method.

1.1. Materials:

  • This compound (food grade)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Target microorganism culture (e.g., E. coli, Salmonella enterica, Listeria monocytogenes)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

  • Incubator

1.2. Preparation of this compound Stock Solution:

  • Due to the slight solubility of this compound in water, a stock solution in a suitable solvent like ethanol (B145695) is recommended.[5]

  • Accurately weigh a specific amount of this compound and dissolve it in sterile ethanol to a known concentration (e.g., 100 mg/mL).

  • Ensure the final concentration of the solvent in the test wells is non-inhibitory to the test organism. A solvent control should be included in the assay.

1.3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, pick 3-5 well-isolated colonies of the target microorganism.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

1.4. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well will serve as the positive control (inoculum without this compound), and the twelfth well will be the negative control (broth only).

  • Inoculate all wells, except the negative control, with 100 µL of the prepared bacterial inoculum.

  • Seal the plate and incubate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

1.5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth is determined by observing turbidity in the wells.

Protocol 2: Agar (B569324) Dilution Method for MIC Determination

This method is useful for testing multiple bacterial strains simultaneously.

2.1. Materials:

  • This compound (food grade)

  • Sterile Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Target microorganism cultures

  • Sterile petri dishes

  • Inoculating device (e.g., multipoint replicator)

2.2. Preparation of Agar Plates:

  • Prepare a series of two-fold dilutions of the this compound stock solution in sterile distilled water or a suitable buffer.

  • Melt the MHA and cool it to 45-50°C.

  • Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

  • Prepare a control plate with no this compound.

  • Allow the agar to solidify completely.

2.3. Inoculum Preparation:

  • Prepare inocula of the target microorganisms as described in Protocol 1.3, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.

2.4. Inoculation and Incubation:

  • Using a multipoint replicator, spot-inoculate a small volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate.

  • Allow the inocula to dry completely before inverting the plates.

  • Incubate the plates at the optimal temperature for the target microorganisms for 18-24 hours.

2.5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism at the inoculation spot.

Protocol 3: Time-Kill Assay in a Food Matrix (e.g., Milk)

This protocol assesses the bactericidal activity of this compound over time in a liquid food model.

3.1. Materials:

  • This compound (food grade)

  • Sterile milk (e.g., UHT whole milk)

  • Target microorganism culture

  • Sterile tubes or flasks

  • Plate Count Agar (PCA)

  • Incubator and water bath

3.2. Assay Procedure:

  • Prepare an overnight culture of the target microorganism in a suitable broth.

  • Inoculate a known volume of sterile milk with the culture to achieve a starting concentration of approximately 10⁵-10⁶ CFU/mL.

  • Add this compound to the inoculated milk at different concentrations (e.g., 1x, 2x, and 4x the MIC). Include a control with no this compound.

  • Incubate the samples at a relevant temperature (e.g., 4°C for refrigeration or 25°C for room temperature).

  • At specific time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • Perform ten-fold serial dilutions of the aliquots in sterile peptone water or saline.

  • Plate the appropriate dilutions onto PCA plates in duplicate.

  • Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

3.3. Data Analysis:

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log CFU/mL against time for each concentration to generate a time-kill curve.

  • A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[6]

Signaling Pathways and Mechanisms of Action

This compound's primary mode of action is the disruption of the bacterial cell membrane. However, evidence also suggests that it can interfere with bacterial communication systems, such as quorum sensing (QS). Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression, including the expression of virulence factors and biofilm formation.

Interference with Quorum Sensing

Some studies suggest that medium-chain fatty acids can interfere with QS signaling, potentially by competing with the native signaling molecules (autoinducers) for binding to their receptors or by inhibiting the synthesis of these molecules. In Gram-negative bacteria like Pseudomonas aeruginosa, the las and rhl quorum-sensing systems are well-characterized.[7][8][9]

QuorumSensingInhibition Simplified Quorum Sensing Pathway and Potential Inhibition by this compound cluster_bacterium Bacterial Cell LasI LasI AHL_3OC12 3-oxo-C12-HSL LasI->AHL_3OC12 Synthesizes RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes LasR LasR LasR->RhlI Activates Virulence Virulence & Biofilm LasR->Virulence Regulates RhlR RhlR RhlR->Virulence Regulates AHL_3OC12->LasR Binds & Activates AHL_C4->RhlR Binds & Activates CaproicAcid This compound CaproicAcid->LasR Potential Inhibition CaproicAcid->RhlR Potential Inhibition ExperimentalWorkflow Workflow for Antimicrobial Evaluation of this compound cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis & Interpretation PrepStock Prepare this compound Stock Solution MIC_Assay Determine MIC (Broth/Agar Dilution) PrepStock->MIC_Assay PrepInoculum Prepare Bacterial Inoculum PrepInoculum->MIC_Assay TimeKill_Assay Perform Time-Kill Assay PrepInoculum->TimeKill_Assay MIC_Assay->TimeKill_Assay Inform Concentrations AnalyzeMIC Analyze MIC Results MIC_Assay->AnalyzeMIC AnalyzeTimeKill Analyze Time-Kill Curves TimeKill_Assay->AnalyzeTimeKill MechanismStudy Investigate Mechanism (e.g., Membrane Integrity, QS) AnalyzeMIC->MechanismStudy AnalyzeTimeKill->MechanismStudy

References

Application of Caproic Acid in Animal Feed as a Growth Promoter: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The increasing demand for antibiotic-free animal production has spurred research into alternative growth promoters. Caproic acid, a six-carbon medium-chain fatty acid (MCFA), has emerged as a promising candidate due to its multifaceted beneficial effects on animal health and performance. This document provides detailed application notes and protocols for utilizing this compound as a growth promoter in animal feed, with a focus on poultry and swine. The information is compiled from various scientific studies to guide researchers and professionals in the field of animal nutrition and drug development.

Mechanism of Action

This compound exerts its growth-promoting effects through several mechanisms, primarily centered around improving gut health and nutrient utilization. Its antimicrobial properties help to modulate the gut microbiota, reducing the load of pathogenic bacteria and favoring a healthier intestinal environment. This, in turn, leads to improved gut morphology, characterized by increased villus height and a greater absorptive surface area. Furthermore, this compound is thought to play a role in modulating the host's immune response, potentially through signaling pathways such as NF-κB and PPARs.

Signaling Pathway Diagram

caproic_acid_mechanism cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte This compound This compound Pathogenic Bacteria Pathogenic Bacteria This compound->Pathogenic Bacteria Inhibition Beneficial Bacteria Beneficial Bacteria This compound->Beneficial Bacteria Stimulation NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Modulation PPARs Pathway PPARs Pathway This compound->PPARs Pathway Activation Improved Nutrient Absorption Improved Nutrient Absorption Beneficial Bacteria->Improved Nutrient Absorption Reduced Inflammation Reduced Inflammation NF-kB Pathway->Reduced Inflammation PPARs Pathway->Improved Nutrient Absorption Increased Villi Height Increased Villi Height Improved Nutrient Absorption->Increased Villi Height

Caption: Proposed mechanism of this compound in promoting animal growth.

Effects on Growth Performance

Supplementation of this compound in animal feed has been shown to improve key growth performance indicators in both poultry and swine.

Poultry (Broilers)

Studies have demonstrated that this compound can enhance the growth rate and feed efficiency of broiler chickens.

Table 1: Effect of this compound Supplementation on Broiler Performance

ParameterControl GroupThis compound GroupPercentage ImprovementReference
Average Daily Gain (g) Data not specifiedData not specifiedUp to 4%[1]
Feed Conversion Ratio (FCR) Data not specifiedData not specifiedUp to 12%[1]
Mortality Rate (%) Data not specifiedData not specifiedReduction up to 20%[1]
Swine (Weaned Piglets)

In weaned piglets, a critical phase characterized by stress and susceptibility to disease, this compound has shown significant benefits in promoting growth and improving feed utilization.

Table 2: Effect of this compound Supplementation on Weaned Piglet Performance

ParameterControl Group (Basal Diet)This compound & Monolaurin GroupPercentage ImprovementReference
Average Daily Gain ( g/day ) (Day 0-14) 2682742.2%[1]
Feed Conversion Ratio (FCR) (Day 0-14) 1.171.06 (with low BA)9.4%[1]
Final Body Weight (kg) Data not specifiedData not specified4% increase (in combination with other FAs)[2]
Average Daily Weight Gain (ADWG) Data not specifiedData not specified14% increase (in combination with other FAs)[2]
Feed Conversion Rate (FCR) Data not specifiedData not specified18% decrease (in combination with other FAs)[2]

Effects on Gut Health and Morphology

A primary mechanism through which this compound promotes growth is by enhancing gut health. This includes its antimicrobial activity and its positive impact on the intestinal structure.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against a range of enteric pathogens.[1]

Table 3: Antimicrobial Effects of this compound

PathogenAnimal ModelEffectReference
Campylobacter spp.PoultrySignificant reduction in colonization[1]
Clostridium spp.PoultrySignificant reduction in colonization[1]
Salmonella spp.PoultrySignificant reduction in colonization[1]
Escherichia coliPoultrySignificant reduction in colonization[1]
Clostridium perfringensPigletsReduction in population[1]
Gut Morphology

Improvements in gut morphology are a key indicator of enhanced gut health and function.

Table 4: Effect of this compound on Gut Morphology in Weaned Piglets

ParameterControl GroupThis compound GroupPercentage ImprovementReference
Villus Height (μm) - Ileum Data not specifiedData not specifiedIncreased[2]
Crypt Depth (μm) - Ileum Data not specifiedData not specifiedIncreased[2]

Experimental Protocols

Growth Performance Trial in Weaned Piglets

This protocol outlines a typical experimental design to evaluate the effect of this compound on the growth performance of weaned piglets.

growth_trial_workflow cluster_data Data Collection Points Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Weaned piglets (e.g., 28 days old) Dietary Treatments Dietary Treatments Acclimatization->Dietary Treatments ~7 days Data Collection Data Collection Dietary Treatments->Data Collection e.g., 28 days Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Body Weight Body Weight Data Collection->Body Weight Feed Intake Feed Intake Data Collection->Feed Intake Fecal Scores Fecal Scores Data Collection->Fecal Scores

Caption: Workflow for a typical growth performance trial in weaned piglets.

  • Animals and Housing:

    • Use a sufficient number of weaned piglets (e.g., 240 pigs) from the same genetic line and age (e.g., weaned at 28 days).[1]

    • House piglets in pens with a set number of animals per pen (e.g., 8-10 pigs/pen) to allow for accurate feed intake measurement.

    • Ensure environmental conditions (temperature, ventilation) are optimal and consistent across all experimental units.

  • Dietary Treatments:

    • Formulate a basal diet that meets the nutritional requirements of weaned piglets.

    • Create experimental diets by supplementing the basal diet with this compound at various inclusion levels (e.g., 0.1%, 0.2%, 0.4%).

    • Include a negative control group (basal diet only) and potentially a positive control group (e.g., with an antibiotic growth promoter).

  • Experimental Procedure:

    • Randomly allocate piglets to the different dietary treatment groups, balancing for initial body weight and sex.

    • Provide feed and water ad libitum.

    • The experimental period typically lasts for 28 to 42 days post-weaning.

  • Data Collection:

    • Record individual piglet body weight at the start and end of the trial, and weekly throughout the experiment.

    • Measure feed intake per pen daily or weekly to calculate the feed conversion ratio (FCR = total feed intake / total weight gain).

    • Monitor and score fecal consistency daily to assess gut health.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the dietary treatments on growth performance parameters.

Gut Morphology Analysis (Histology)

This protocol describes the procedure for assessing the impact of this compound on the intestinal morphology of animals.

  • Sample Collection:

    • At the end of the growth trial, select a subset of animals from each treatment group (e.g., 2 pigs per pen).

    • Euthanize the animals humanely according to approved protocols.

    • Immediately collect tissue samples from specific sections of the small intestine (duodenum, jejunum, and ileum).

  • Tissue Processing:

    • Fix the intestinal segments in a 10% neutral buffered formalin solution for at least 24 hours.

    • Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions.

    • Clear the tissues in xylene and embed them in paraffin (B1166041) wax.

    • Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.

  • Staining and Imaging:

    • Mount the tissue sections on glass slides.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the intestinal structures.

    • Examine the stained slides under a light microscope equipped with a digital camera.

  • Morphometric Analysis:

    • Capture images of well-oriented villi and crypts.

    • Use image analysis software to measure the following parameters:

      • Villus height: From the tip of the villus to the villus-crypt junction.

      • Crypt depth: From the villus-crypt junction to the base of the crypt.

      • Villus width: At the midpoint of the villus.

    • Calculate the villus height to crypt depth ratio (VCR).

  • Statistical Analysis:

    • Compare the morphometric data between the different treatment groups using statistical tests such as t-tests or ANOVA.

Conclusion

This compound demonstrates significant potential as a natural growth promoter in animal feed, particularly for poultry and swine. Its ability to improve growth performance, enhance gut health, and modulate the gut microbiota provides a viable alternative to antibiotic growth promoters. The protocols outlined in this document provide a framework for researchers and professionals to further investigate and apply this compound in animal production systems. Further research is warranted to elucidate the precise molecular mechanisms and to optimize its application in various animal species and production settings.

References

Application Notes & Protocols: Synthesis of Caproate Esters for the Flavor and Fragrance Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of caproate esters, which are valued for their fruity and pleasant aromas in the flavor and fragrance sector.[1] Both traditional chemical methods and modern biocatalytic approaches are discussed, with a focus on green chemistry principles for the production of natural- "label-friendly" esters.

Introduction to Caproate Ester Synthesis

Caproate esters, also known as hexanoates, are characterized by their strong, fruity scents, such as pineapple and apple-like aromas, making them key ingredients in food, beverage, cosmetic, and pharmaceutical products.[2][3] The synthesis of these esters can be achieved through several methods, primarily Fischer-Speier esterification, transesterification, and enzymatic catalysis. While chemical synthesis using acid catalysts is effective, there is a growing consumer demand for natural products, which has propelled the use of biocatalysis, particularly with lipase (B570770) enzymes, as a milder and more specific alternative.[1][4]

Synthesis Methodologies

Fischer-Speier Esterification

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid (caproic acid) with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5][6] The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of one reactant (usually the alcohol) is used, or the water byproduct is removed, often through azeotropic distillation with a Dean-Stark apparatus.[7][8]

Transesterification

Transesterification involves the exchange of the alcohol group of an existing ester with a different alcohol.[9] This method can be catalyzed by either acids or bases.[9] For flavor and fragrance applications, enzymatic transesterification is often preferred. This process can be used to produce caproate esters by reacting a simple ester (like methyl or ethyl caproate) with a desired alcohol in the presence of a lipase.[10]

Enzymatic Synthesis using Lipases

The use of lipases as biocatalysts for ester synthesis is a cornerstone of green chemistry, offering high specificity, mild reaction conditions, and reduced byproduct formation.[4][11] Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for their stability and broad substrate tolerance.[4] These enzymes can catalyze both direct esterification and transesterification reactions.[11] The process is often carried out in non-aqueous solvents to shift the equilibrium towards synthesis.[12]

Quantitative Data Summary

The following tables summarize quantitative data for different caproate ester synthesis methods based on published literature.

Table 1: Chemical Synthesis of Caproate Esters

ProductReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl CaproateHexanoic Acid, Ethanol (B145695)DBSA/Cyclohexane40496.0[13]
Hydroxyprogesterone (B1663944) Caproate17α-hydroxyprogesterone, n-caproic acidp-toluenesulfonic acid/Toluene (B28343)110-120396.0 (total)[14]
Diethyl Pimelate1,7-pimelic acid, Ethanol[Emim]HSO4110596.4[13]

Table 2: Enzymatic Synthesis of Caproate Esters

ProductReactantsEnzyme (Lipase)SolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Ethyl HexanoateEthyl Caprate, Hexanoic AcidImmobilized Rhizomucor miehein-Hexane509696.0 (formation)[12]
Propyl CaprateCapric Acid, 1-PropanolLipaseSolvent-free60-83.8 (conversion)[15]
cis-3-Hexen-1-yl Acetatecis-3-Hexen-1-ol, Acetic AcidNovozym 435Solvent-free--~80.0 (yield)[16]
2-Phenylethyl Acetate2-Phenylethanol, TriacetinNovozym 435Green Solvents-->90.0 (yield)[16]
Methyl PhenylacetatePhenylacetic Acid, MethanolNovozym 435---89.0 (conversion)[16]
Ethyl CaproateThis compound, EthanolLipaseOrganic Solvent10-90-99.7 (conversion)[17]

Experimental Protocols

Protocol for Fischer-Speier Esterification of Ethyl Caproate

Materials:

  • Hexanoic acid (this compound)

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene (for Dean-Stark setup)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, Dean-Stark apparatus, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add hexanoic acid and a 3 to 5-fold molar excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the carboxylic acid weight).

  • Add toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by using techniques like TLC or GC. The reaction is typically complete within 1-10 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ester by fractional distillation to remove excess alcohol and other impurities.[18]

Protocol for Lipase-Catalyzed Synthesis of Ethyl Caproate

Materials:

  • Hexanoic acid (this compound)

  • Ethanol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous organic solvent (e.g., n-hexane, cyclohexane)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or stirred reactor

  • Filtration setup

Procedure:

  • In a sealed flask, dissolve equimolar amounts of hexanoic acid and ethanol in an anhydrous organic solvent like n-hexane.[12]

  • Add the immobilized lipase (typically 1-10% w/w of the substrates).

  • Add molecular sieves to the reaction mixture to absorb the water produced, which can drive the reaction forward.[16]

  • Incubate the mixture in a shaking incubator at a controlled temperature, typically between 40-60°C.[12][19]

  • Monitor the reaction progress over time (e.g., 24-96 hours) by taking samples and analyzing them via GC.

  • Once equilibrium is reached or the desired conversion is achieved, stop the reaction.

  • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl caproate.

  • Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Fischer_Esterification This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl Protonation Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester Water Elimination Water Water Tetrahedral Intermediate->Water Protonated Ester->Acid Catalyst (H+) Caproate Ester Caproate Ester Protonated Ester->Caproate Ester Deprotonation

Caption: Fischer-Speier Esterification Pathway.

Lipase_Catalyzed_Esterification cluster_enzyme Lipase Active Site Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase Lipase Acyl-Enzyme Intermediate->Lipase Regeneration Caproate Ester Caproate Ester Acyl-Enzyme Intermediate->Caproate Ester Alcoholysis Water Water Acyl-Enzyme Intermediate->Water Catalytic Triad Catalytic Triad This compound This compound This compound->Acyl-Enzyme Intermediate Acylation Alcohol Alcohol Alcohol->Acyl-Enzyme Intermediate Lipase->Acyl-Enzyme Intermediate

Caption: Lipase-Catalyzed Esterification Mechanism.

Experimental_Workflow Reactants & Catalyst Reactants & Catalyst Reaction Reaction Reactants & Catalyst->Reaction Monitoring Monitoring Reaction->Monitoring Workup Workup Reaction->Workup Purification Purification Workup->Purification Product Analysis Product Analysis Purification->Product Analysis

Caption: General Experimental Workflow for Ester Synthesis.

References

Application Notes & Protocols: Caproic Acid as a Precursor for Biofuel Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caproic acid (hexanoic acid) is a six-carbon medium-chain fatty acid (MCFA) that is emerging as a valuable platform chemical for the synthesis of a wide range of products, including fragrances, plasticizers, and antimicrobials.[1][2] Of significant interest is its role as a precursor for the production of "drop-in" biofuels, which are chemically similar to conventional petroleum-based fuels and compatible with existing infrastructure.[3][4] This document provides detailed application notes and experimental protocols for the microbial production of this compound and its subsequent conversion into various biofuels, intended for researchers, scientists, and professionals in the field of renewable energy and biotechnology.

Part 1: Microbial Production of this compound via Chain Elongation

The primary biological route to this compound is through a microbial fermentation process known as chain elongation, which operates via the reverse β-oxidation pathway.[3][5] In this process, anaerobic bacteria utilize simple electron donors like ethanol (B145695) or lactate (B86563) to elongate short-chain carboxylic acids (SCCAs), such as acetate (B1210297) (C2) or butyrate (B1204436) (C4), into more valuable MCFAs like caproate (C6).[1][5] This process can be performed in open-culture (mixed microbial communities) systems using various organic waste streams as feedstocks.[3][6]

Biochemical Pathway: Reverse β-Oxidation

The chain elongation process is essentially the reverse of the fatty acid degradation (β-oxidation) pathway. An electron donor (e.g., ethanol) is oxidized to provide acetyl-CoA and the reducing power (NADH) required to sequentially add two-carbon units to a growing carboxylic acid chain. For example, acetate is elongated to butyrate, which is then further elongated to caproate. Key microorganisms capable of this process include Clostridium kluyveri and species from the Ruminococcaceae family.[1][7]

G cluster_ED Electron Donor Oxidation cluster_RBO Reverse β-Oxidation Cycle Ethanol Ethanol AcetylCoA_ED Acetyl-CoA Ethanol->AcetylCoA_ED Lactate Lactate Lactate->AcetylCoA_ED NADH 2 NADH AcetylCoA_ED->NADH AcetoacetylCoA Acetoacetyl-CoA AcetylCoA_ED->AcetoacetylCoA + Acetyl-CoA (EA) NADH->AcetoacetylCoA CrotonylCoA Crotonyl-CoA NADH->CrotonylCoA ButyrylCoA Butyryl-CoA NADH->ButyrylCoA Acetate Acetate (C2) (Electron Acceptor) AcetylCoA_EA Acetyl-CoA Acetate->AcetylCoA_EA AcetylCoA_EA->AcetoacetylCoA BHBCoA β-hydroxybutyryl-CoA AcetoacetylCoA->BHBCoA + NADH BHBCoA->CrotonylCoA - H2O CrotonylCoA->ButyrylCoA + NADH Butyrate Butyrate (C4) ButyrylCoA->Butyrate CaproylCoA Caproyl-CoA ButyrylCoA->CaproylCoA + Acetyl-CoA (ED) + 2 NADH Caproate Caproate (C6) CaproylCoA->Caproate

Caption: Biochemical pathway of this compound production via reverse β-oxidation.

Data Presentation: this compound Production

The following table summarizes quantitative data from various studies on microbial this compound production.

Inoculum / CultureSubstrate(s)Reactor TypeMax. This compound Titer (g/L)Max. Production Rate (g/L/day)Key ConditionsReference(s)
Granular Anaerobic SludgeEthanol & Acetic AcidBatch~4.5-pH 7.0[8]
Ruminal LiquidEthanol & Acetic AcidBatch~4.9-pH 7.0[8]
Mixed CulturePumpkin Pulp WasteBatch6.1-75-day incubation[1][2]
Mixed CultureApple WasteBatch1.2-75-day incubation[1][2]
Enriched Mixed CultureLactic & Butyric AcidBatch-1.29 (as COD)pH 6.0[9]
Enriched Mixed CultureEthanol & Acetic AcidBioreactor3.79-pH 7.0, Applied Voltage 0.7V[10]
Mixed CultureEthanol & Butanoic AcidAnaerobic Fermentation6.18-C/N ratio of 3[11]
Granular Anaerobic SludgeAcetic Acid & EthanolBatch (7.0 L)10.1-12-day batch[12]
Experimental Protocol: Anaerobic Fermentation for this compound Production

This protocol describes a general method for producing this compound from ethanol and acetate using a mixed microbial culture in a lab-scale bioreactor.

1. Materials and Reagents:

  • Anaerobic granular sludge or other suitable inoculum (e.g., from an anaerobic digester).[8][12]

  • Basal medium (see composition below).

  • Ethanol (electron donor).

  • Acetic acid (electron acceptor).

  • Nitrogen gas (for creating anaerobic conditions).

  • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH control.

  • Lab-scale bioreactor (e.g., Upflow Anaerobic Sludge Blanket - UASB) with temperature and pH control.

2. Medium Preparation (Basal Medium):

  • Prepare a basal medium containing essential minerals and nutrients. A typical composition per liter of deionized water includes:

    • NH₄Cl: 0.5 g

    • KH₂PO₄: 0.25 g

    • MgCl₂·6H₂O: 0.3 g

    • CaCl₂·2H₂O: 0.1 g

    • Yeast extract: 0.5 g (as a source of vitamins and growth factors)

    • Trace element solution: 1 mL

  • Autoclave the medium to ensure sterility before adding substrates.

3. Inoculation and Startup:

  • Inoculate the bioreactor with the anaerobic sludge.

  • Sparge the reactor headspace and medium with nitrogen gas for at least 30 minutes to create anaerobic conditions.

  • Begin feeding the reactor with the basal medium containing the substrates (e.g., ethanol and acetic acid at a desired molar ratio, such as 4:1).[10]

  • Maintain the reactor at a constant temperature (mesophilic, ~30-37°C).

4. Reactor Operation:

  • Control the pH of the fermentation broth, typically between 5.5 and 7.0, using automated addition of NaOH or HCl.[8][10] The optimal pH can depend on the specific microbial community and substrates.

  • Operate the reactor in continuous or semi-continuous mode with a specific hydraulic retention time (HRT).

  • Monitor the production of this compound and other volatile fatty acids (VFAs) regularly.

5. Analysis and Quantification:

  • Collect liquid samples from the reactor effluent daily or as required.

  • Centrifuge the samples to remove microbial biomass.

  • Analyze the supernatant for VFA concentrations (acetate, butyrate, caproate) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

  • Analyze gas composition (e.g., H₂, CO₂, CH₄) using GC.

Part 2: Upgrading this compound to Biofuels

Once produced, this compound can be catalytically or electrochemically upgraded into hydrocarbon fuels. The primary routes include ketonization/hydrodeoxygenation for aviation fuel, Kolbe electrolysis for diesel-range alkanes, and decarboxylation for gasoline-range alkanes.

Pathway A: Ketonization and Hydrodeoxygenation to Sustainable Aviation Fuel (SAF)

This two-step catalytic process converts carboxylic acids into paraffinic hydrocarbons suitable for jet fuel.[13] First, two molecules of this compound undergo ketonization to form a ketone (undecan-6-one), releasing CO₂ and water. The resulting ketone is then deoxygenated via hydrodeoxygenation (HDO) to produce the corresponding alkane (undecane).[13][14]

G CA 2x this compound (C6H12O2) Ketone Undecan-6-one (C11H22O) CA->Ketone Ketonization (e.g., ZrO2 catalyst) CO2 CO2 CA->CO2 H2O_1 H2O CA->H2O_1 Alkane Undecane (B72203) (SAF) (C11H24) Ketone->Alkane Hydrodeoxygenation (e.g., Pt/Al2O3 catalyst) H2O_2 H2O Ketone->H2O_2 H2 2 H2 H2->Ketone

Caption: Ketonization and hydrodeoxygenation pathway for SAF production.

This protocol outlines a continuous flow process for upgrading this compound.[4][14]

1. Materials and Catalysts:

  • This compound feedstock.

  • Ketonization catalyst: Zirconium(IV) oxide (ZrO₂).

  • Hydrodeoxygenation (HDO) catalyst: Platinum on alumina (B75360) (e.g., 3 wt% Pt/Al₂O₃).[14]

  • Hydrogen gas (H₂).

  • Continuous flow fixed-bed reactor system with independent temperature and pressure controls for two stages.

2. Ketonization Stage:

  • Pack the first reactor tube with the ZrO₂ catalyst.

  • Heat the reactor to the desired temperature (e.g., 350-450°C).

  • Pump the this compound feed into the reactor at a defined weight hourly space velocity (WHSV).

  • The vapor-phase reaction produces undecan-6-one, CO₂, and water.[13]

3. Hydrodeoxygenation (HDO) Stage:

  • Direct the effluent from the ketonization reactor into the second reactor tube packed with the Pt/Al₂O₃ catalyst.

  • Introduce hydrogen gas into the second stage at a specified pressure.

  • Maintain the HDO reactor at a suitable temperature for the hydrogenation of the ketone to the alkane.

  • The reaction converts the ketone to undecane and water.

4. Product Collection and Analysis:

  • Cool the final effluent to condense the liquid products.

  • Separate the organic (hydrocarbon) phase from the aqueous phase.

  • Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the alkane products and any intermediates.

Pathway B: Kolbe Electrolysis to n-Decane

Kolbe electrolysis is an electrochemical method that achieves a decarboxylative dimerization of two carboxylate ions.[15][16] When applied to caproate, the process yields n-decane (C10), a component of diesel fuel, at the anode. The mechanism involves the formation of an alkyl radical intermediate, followed by dimerization.[17][18]

G cluster_Anode Anode (Oxidation) cluster_Cathode Cathode (Reduction) Caproate 2x Caproate Ion (C5H11COO⁻) Radical 2x Pentyl Radical (C5H11•) Caproate->Radical - 2e⁻, - 2CO₂ Decane n-Decane (C10H22) Radical->Decane Dimerization CO2 2 CO2 H2O 2 H₂O H2 H₂ H2O->H2 + 2e⁻ OH 2 OH⁻ H2O->OH

Caption: Kolbe electrolysis of caproate to produce n-decane.

1. Materials and Equipment:

  • This compound.

  • Base (e.g., NaOH or KOH) to form the caproate salt.

  • Solvent (e.g., water, methanol).

  • Electrolytic cell.

  • Anode: Platinum (Pt) foil or mesh (preferred to enhance the main reaction).[17]

  • Cathode: Platinum (Pt) or another inert metal.

  • DC power supply.

2. Electrolyte Preparation:

  • Partially neutralize the this compound with the base in the chosen solvent to form the carboxylate salt. A weakly acidic solution is often preferred to suppress side reactions.[17]

  • The concentration of the carboxylate should be optimized for conductivity and solubility.

3. Electrolysis Procedure:

  • Place the electrolyte in the electrolytic cell and insert the electrodes.

  • Connect the electrodes to the DC power supply (Pt foil as anode, Pt as cathode).

  • Apply a constant current density. A high current density generally favors the Kolbe dimerization reaction.[17]

  • Gases will be evolved at both electrodes (CO₂ at the anode, H₂ at the cathode). Ensure proper ventilation.

  • The nonpolar n-decane product will form a separate phase on the electrolyte surface.

4. Product Extraction and Analysis:

  • After the reaction, decant or use a separatory funnel to isolate the organic layer containing n-decane.

  • Wash the organic layer with water to remove residual electrolyte.

  • Dry the product over an anhydrous salt (e.g., MgSO₄).

  • Analyze the product purity and yield using GC-MS.

Pathway C: Decarboxylation to n-Pentane

Decarboxylation removes the carboxyl group from this compound to produce n-pentane (C5), a valuable gasoline blendstock.[19] This can be achieved through various methods, including thermal, catalytic, or photoenzymatic routes. Photoenzymatic decarboxylation, using enzymes like fatty acid photodecarboxylase (CvFAP), offers a highly specific and mild conversion pathway.[20]

G CA This compound (C6H12O2) Pentane (B18724) n-Pentane (C5H12) CA->Pentane Decarboxylation (e.g., Light, Enzyme) CO2 CO2 CA->CO2

Caption: Decarboxylation of this compound to n-pentane.

This protocol is based on the use of a fatty acid photodecarboxylase.[20]

1. Materials and Reagents:

  • This compound substrate.

  • Purified fatty acid photodecarboxylase (CvFAP).

  • Buffer solution (e.g., Tris-HCl, pH 8.5).

  • A light source (e.g., blue LED).

  • Gas-tight reaction vessel (e.g., a sealed vial).

2. Reaction Setup:

  • Prepare a reaction mixture in the gas-tight vial containing the buffer, a specific concentration of this compound (e.g., 150 mM), and the enzyme (e.g., 6 µM).[20]

  • Seal the vial to contain the gaseous pentane product.

  • Place the reaction vessel in a temperature-controlled environment (e.g., 30°C) and illuminate it with the light source.

3. Product Analysis:

  • After a set reaction time (e.g., 3 hours), collect a sample from the headspace of the vial using a gas-tight syringe.

  • Inject the headspace sample into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to quantify the amount of pentane produced.

  • Quantum efficiency can be determined to evaluate reaction performance. For hexanoic acid, a quantum efficiency of 2.7% has been reported under specific conditions.[20]

Part 3: Overall Experimental Workflow

The conversion of organic feedstocks to drop-in biofuels via this compound involves a multi-stage process encompassing feedstock pretreatment, microbial fermentation, product separation, and final chemical upgrading.

G Feedstock Organic Feedstock (e.g., Food Waste, Wastewater) Fermentation Anaerobic Fermentation (Chain Elongation) Feedstock->Fermentation CaproicAcid This compound Precursor Fermentation->CaproicAcid Separation Product Separation (e.g., Extraction, Distillation) Upgrading Catalytic / Electrochemical Upgrading Separation->Upgrading CaproicAcid->Separation Biofuel Drop-in Biofuel (SAF, Diesel, Gasoline) Upgrading->Biofuel

Caption: High-level workflow from organic feedstock to drop-in biofuel.

References

Quantifying Caproic Acid in Biological Samples: A Detailed Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of caproic acid, a six-carbon short-chain fatty acid (SCFA), in various biological matrices. The methodologies outlined are essential for researchers in fields ranging from gut microbiome studies and metabolic disease research to drug development and clinical diagnostics. This compound, a product of bacterial fermentation in the gut, is increasingly recognized for its significant role in physiological and pathological processes.

Analytical Approaches: An Overview

The quantification of this compound and other SCFAs in complex biological samples like feces, plasma, serum, and urine presents analytical challenges due to their volatility and hydrophilicity.[1] The two primary analytical techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For SCFAs, a derivatization step is typically required to increase their volatility and thermal stability, allowing for effective separation and detection.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become a gold standard for its high sensitivity, selectivity, and applicability to a broader range of analytes without the need for derivatization to increase volatility.[2][4] However, derivatization is often employed to improve chromatographic retention and ionization efficiency.[5]

The choice of method depends on the specific research question, the biological matrix being analyzed, the required sensitivity, and the available instrumentation.

Experimental Protocols

Here, we detail validated protocols for the quantification of this compound using both GC-MS and LC-MS/MS.

Protocol 1: Quantification of this compound in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies employing derivatization with isobutyl chloroformate, which allows for analysis in an aqueous solution, simplifying the sample preparation process.[6]

1. Sample Preparation and Extraction:

  • Weigh 100-150 mg of fresh or frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.[6]

  • Add 1 mL of 10% isobutanol in water.[6]

  • Homogenize the sample mechanically (e.g., using a bead beater) at 6,000 rpm for 20 seconds, repeating twice with a 30-second interval.[6]

  • Centrifuge the homogenate at 21,000 x g for 5 minutes.[6]

  • Transfer 675 µL of the supernatant to a new microcentrifuge tube.[6]

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard, such as 3-methylpentanoic acid (20 µg).[6]

  • Add 125 µL of 20 mM NaOH solution and 400 µL of chloroform.[6]

  • Vortex the mixture and centrifuge at 21,000 x g for 2 minutes.[6]

  • Transfer 400 µL of the upper aqueous phase to a new tube.[6]

  • Add 80 µL of isobutanol and 100 µL of pyridine. Adjust the total volume to 650 µL with ultra-pure water.[6]

2. Derivatization:

  • Carefully add 50 µL of isobutyl chloroformate to the 650 µL sample extract.[6]

  • Vortex the mixture vigorously for 30 seconds.

  • Add 500 µL of hexane (B92381) and vortex for another 30 seconds to extract the derivatized SCFAs.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper organic layer to a GC vial for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Column: A suitable capillary column for fatty acid analysis, such as a DB-5ms.[2]

  • Injection Volume: 1 µL.[1]

  • Inlet Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.[1]

    • Ramp: Increase to 325°C at a rate of 10°C/min.[1]

    • Hold: Hold at 325°C for 10 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 290°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Mode: Full scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.[1]

4. Quantification:

  • Prepare a calibration curve using a series of standard solutions of this compound and the internal standard, subjecting them to the same derivatization procedure.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[7]

Below is a diagram illustrating the experimental workflow for the GC-MS protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Feces Fecal Sample Homogenize Homogenize in Isobutanol Feces->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant IS Add Internal Standard Supernatant->IS LLE Liquid-Liquid Extraction IS->LLE Aqueous Collect Aqueous Phase LLE->Aqueous Deriv Add Isobutyl Chloroformate Aqueous->Deriv Extract Extract with Hexane Deriv->Extract Organic Collect Organic Phase Extract->Organic GCMS GC-MS Analysis Organic->GCMS Quant Quantification GCMS->Quant

GC-MS workflow for this compound quantification.

Protocol 2: Quantification of this compound in Plasma/Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol utilizes a derivatization-based LC-MS/MS method for the sensitive quantification of SCFAs in human plasma and urine.[4]

1. Sample Preparation and Protein Precipitation:

  • Thaw plasma or serum samples on ice.

  • In a 1.5 mL Eppendorf tube, combine:

    • 20 µL of plasma/serum sample.[1]

    • 30 µL of 0.1 M aqueous NaOH.[1]

    • 20 µL of an internal standard solution (e.g., stable isotope-labeled this compound).[1][4]

    • 430 µL of cold methanol (B129727) to precipitate proteins.[1]

  • Vortex the mixture for 10 seconds and store at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • This protocol utilizes derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group of SCFAs.[8][9]

  • To 100 µL of the supernatant, add:

    • 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% aqueous methanol.[8]

    • 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% aqueous methanol.[8]

  • Vortex and incubate the mixture at 40°C for 30 minutes.[8]

  • Quench the reaction by adding 200 µL of 0.1% formic acid in water.[8]

  • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column suitable for separating the derivatized SCFAs.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized this compound from other components.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[4] The specific precursor-to-product ion transitions for derivatized this compound and the internal standard must be optimized.

4. Quantification:

  • Prepare calibration standards in a surrogate matrix (e.g., water or a stripped matrix) and subject them to the same derivatization procedure.[4][10]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the biological samples from the calibration curve.

Below is a diagram illustrating the experimental workflow for the LC-MS/MS protocol.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma/Serum Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation with Methanol IS->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv Add 3-NPH & EDC Supernatant->Deriv Incubate Incubate at 40°C Deriv->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Quant Quantification LCMS->Quant

LC-MS/MS workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound and other SCFAs using GC-MS and LC-MS/MS methodologies. These values can vary depending on the specific instrumentation, sample matrix, and protocol used.

Table 1: GC-MS Method Performance

ParameterTypical ValueReference
Linearity (R²)> 0.99[6][7]
Limit of Detection (LOD)< 100 pg on column[11]
Limit of Quantification (LOQ)0.5 - 2 fmol on column[12]
Intra-day Precision (%CV)< 15%[12]
Inter-day Precision (%CV)< 20%[12]
Recovery80 - 120%[12]

Table 2: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity (R²)> 0.99[4][13]
Limit of Detection (LOD)~3 S/N ratio[8]
Limit of Quantification (LOQ)~10 S/N ratio[8]
Accuracy85 - 115%[4][8]
Precision (%RSD)< 15%[8]
RecoveryWithin acceptable criteria[4]

This compound in Biological Systems: A Signaling Perspective

This compound, produced by gut microbiota, can influence host physiology through various signaling pathways. One key mechanism is the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43 (also known as free fatty acid receptors 3 and 2, respectively). It can also act as an inhibitor of histone deacetylases (HDACs).

Signaling_Pathway cluster_gut Gut Lumen cluster_cell Host Cell (e.g., Colonocyte, Immune Cell) Fiber Dietary Fiber Microbiota Gut Microbiota Fiber->Microbiota Fermentation Caproic This compound Microbiota->Caproic GPCR GPCRs (GPR41/43) Caproic->GPCR Activation HDAC HDACs Caproic->HDAC Inhibition Signaling Downstream Signaling GPCR->Signaling Histone Histone Acetylation HDAC->Histone Gene Gene Expression Changes Signaling->Gene Histone->Gene Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Simplified signaling of this compound.

This simplified diagram illustrates that dietary fibers are fermented by gut microbiota to produce this compound. This SCFA can then be absorbed by host cells and interact with cellular targets like GPCRs and HDACs, leading to changes in gene expression and ultimately modulating cellular responses, which can have systemic effects on the host's health.

Conclusion

The protocols and data presented provide a comprehensive framework for the robust and reliable quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study. Accurate measurement of this compound is crucial for advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting the gut microbiome and its metabolites.

References

The Pivotal Role of Caproic Acid in the Synthesis of Progestin Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caproic acid, also known as hexanoic acid, serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application in pharmaceuticals lies in the esterification of steroid hormones, particularly progestins, to enhance their stability and prolong their therapeutic effects. This document provides detailed application notes and protocols for the synthesis of two key progestin pharmaceuticals, Hydroxyprogesterone (B1663944) Caproate and Gestonorone Caproate, highlighting the integral role of this compound and its derivatives.

Application Notes

This compound is a six-carbon saturated fatty acid that, when converted to its reactive forms such as caproic anhydride (B1165640) or used directly in esterification reactions, readily forms caproate esters. In pharmaceutical applications, this esterification process is vital for modifying the properties of parent drug molecules. The addition of the caproate ester moiety increases the lipophilicity of the steroid, leading to slower release from intramuscular injection sites and a longer duration of action.

The two primary examples discussed herein are:

  • Hydroxyprogesterone Caproate: A synthetic progestin used to reduce the risk of preterm birth in pregnant women with a history of spontaneous preterm birth.

  • Gestonorone Caproate: A synthetic progestin used in the treatment of benign prostatic hyperplasia and endometriosis.

The synthesis of these compounds typically involves the esterification of the 17α-hydroxyl group of the parent steroid (17α-hydroxyprogesterone or 17α-hydroxy-19-norprogesterone) with this compound or its anhydride.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Hydroxyprogesterone Caproate and Gestonorone Caproate.

Table 1: Synthesis of Hydroxyprogesterone Caproate

ParameterValueReference
Reactants
17α-Hydroxyprogesterone20 g[1]
n-Hexanoic Acid (this compound)40 ml[1]
Pyridine (Catalyst)16 ml[1]
p-Toluenesulfonic Acid (Catalyst)1.6 g[1]
Toluene (Solvent)300 ml[1]
Reaction Conditions
Temperature110-120 °C[1]
Reaction Time3 hours[1]
Post-Reaction Treatment
Ethanol (B145695)100 ml[1]
Concentrated Hydrochloric Acid3 ml[1]
Reflux Time2 hours[1]
Yield
Crude Product Yield120% (24 g)[2]
Refined Product Yield82.5% (from crude)[2]
Total Yield99.0%[2]

Table 2: Synthesis of Gestonorone Caproate

ParameterValueReference
Reactants
17α-Hydroxy-19-norprogesterone1.0 g[3]
This compound Anhydride32 ml[3]
p-Toluenesulfonic Acid (Catalyst)1.32 g[3]
Reaction Conditions
Temperature37 °C[3]
Reaction Time3 hours[3]
Post-Reaction Treatment
Methanol143 ml[3]
Concentrated Hydrochloric Acid1.43 ml[3]
Standing Time1 hour (under N2)[3]
Purification
Recrystallization SolventIsopropyl ether[3]
Yield
Final Product1.1 g[3]
Melting Point123-124 °C[3]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyprogesterone Caproate[1]

Materials:

  • 17α-Hydroxyprogesterone

  • n-Hexanoic acid (this compound)

  • Pyridine

  • p-Toluenesulfonic acid

  • Toluene

  • Ethanol

  • Concentrated Hydrochloric acid

  • 500 ml three-necked flask

  • Heating mantle with stirrer

  • Reflux condenser

  • Apparatus for concentration under reduced pressure

  • Filtration apparatus

Procedure:

  • To a 500 ml three-necked flask, add 20 g of 17α-hydroxyprogesterone, 40 ml of n-hexanoic acid, 16 ml of pyridine, 1.6 g of p-toluenesulfonic acid, and 300 ml of toluene.

  • Heat the mixture to 110-120 °C with stirring and maintain this temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove toluene, pyridine, and unreacted n-hexanoic acid.

  • To the residue in the flask, add 100 ml of ethanol and 3 ml of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2 hours to hydrolyze any diester byproducts.

  • Cool the reaction mixture to below 5 °C to precipitate the crude product.

  • Filter the crude product and dry it. The expected crude yield is approximately 24 g.

  • Purify the crude product by recrystallization from ethanol to obtain the final pure Hydroxyprogesterone Caproate. The expected final yield is approximately 19.8 g.

Protocol 2: Synthesis of Gestonorone Caproate[3]

Materials:

  • 17α-Hydroxy-19-norprogesterone

  • This compound anhydride

  • p-Toluenesulfonic acid monohydrate

  • Methanol

  • Concentrated Hydrochloric acid

  • Ether

  • Sodium sulfate (B86663) (Na2SO4)

  • Isopropyl ether

  • Reaction vessel

  • Stirrer

  • Apparatus for solvent extraction and distillation

  • Nitrogen gas source

Procedure:

  • In a suitable reaction vessel, dissolve 1.0 g of 17α-hydroxy-19-norprogesterone in 32 ml of this compound anhydride.

  • Add 1.32 g of p-toluenesulfonic acid monohydrate to the solution.

  • Allow the mixture to stand for 3 hours at 37 °C.

  • To the reaction mixture, add a solution of 1.43 ml of concentrated hydrochloric acid in 143 ml of methanol.

  • Let the resulting solution stand for 1 hour under a nitrogen atmosphere.

  • Wash the mixture with water and extract the product into ether.

  • Wash the ether extract with water and dry it over anhydrous sodium sulfate.

  • Distill off the ether to obtain the crude product.

  • Recrystallize the residue from isopropyl ether to yield 1.1 g of pure Gestonorone Caproate with a melting point of 123-124 °C.

Mandatory Visualizations

Signaling Pathway

Both Hydroxyprogesterone Caproate and Gestonorone Caproate are synthetic progestins and act as agonists of the progesterone (B1679170) receptor. Their mechanism of action involves binding to and activating the progesterone receptor, which in turn modulates the transcription of target genes.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., Hydroxyprogesterone Caproate, Gestonorone Caproate) PR_HSP_Complex Inactive PR-HSP Complex Progestin->PR_HSP_Complex Binds PR Progesterone Receptor (PR) Active_PR_Dimer Active PR Dimer PR->Active_PR_Dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_Complex->PR Dissociation PRE Progesterone Response Element (PRE) Active_PR_Dimer->PRE Binds cluster_nucleus cluster_nucleus Active_PR_Dimer->cluster_nucleus Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Proteins Synthesis of Specific Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., uterine quiescence) Proteins->Cellular_Response

Caption: Progesterone receptor signaling pathway.

Experimental Workflows

Synthesis_Workflow_HPC Reactants 1. Mix Reactants (17α-Hydroxyprogesterone, this compound, Pyridine, p-TSA, Toluene) Reaction 2. Heat to 110-120 °C for 3h Reactants->Reaction Concentration 3. Concentrate under Reduced Pressure Reaction->Concentration Hydrolysis 4. Add Ethanol and HCl, Reflux for 2h Concentration->Hydrolysis Precipitation 5. Cool to <5 °C Hydrolysis->Precipitation Filtration 6. Filter Crude Product Precipitation->Filtration Purification 7. Recrystallize from Ethanol Filtration->Purification Final_Product Pure Hydroxyprogesterone Caproate Purification->Final_Product

Caption: Synthesis of Hydroxyprogesterone Caproate.

Synthesis_Workflow_GC Reactants 1. Mix Reactants (17α-Hydroxy-19-norprogesterone, Caproic Anhydride, p-TSA) Reaction 2. Stand at 37 °C for 3h Reactants->Reaction Treatment 3. Add Methanolic HCl, Stand for 1h under N2 Reaction->Treatment Extraction 4. Water Wash and Ether Extraction Treatment->Extraction Drying 5. Dry with Na2SO4 Extraction->Drying Evaporation 6. Evaporate Ether Drying->Evaporation Purification 7. Recrystallize from Isopropyl Ether Evaporation->Purification Final_Product Pure Gestonorone Caproate Purification->Final_Product

Caption: Synthesis of Gestonorone Caproate.

Purification_Workflow Crude_Product Crude Ester Product Dissolution 1. Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol, Isopropyl Ether) Crude_Product->Dissolution Cooling 2. Slow Cooling to Induce Crystallization Dissolution->Cooling Filtration 3. Filter the Crystals Cooling->Filtration Washing 4. Wash with Cold Solvent Filtration->Washing Drying 5. Dry under Vacuum Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: General Purification by Recrystallization.

References

Application Notes and Protocols for Caproic Acid Production via Chain Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of caproic acid through the microbial chain elongation process. This process, primarily driven by the reverse β-oxidation pathway, offers a sustainable route to produce medium-chain fatty acids (MCFAs) like this compound from various organic feedstocks.

Introduction to Chain Elongation for this compound Production

Chain elongation is a microbial fermentation process that extends the carbon chain of short-chain carboxylic acids (SCCAs) to produce more valuable medium-chain carboxylic acids (MCCAs).[1] The core of this process is the reverse β-oxidation (RBO) pathway, a metabolic route that sequentially adds two-carbon units to an initial carboxylate molecule.[2][3][4] Ethanol (B145695) is a commonly used electron donor for this process, providing the necessary reducing power and carbon for the elongation steps, while acetate (B1210297) or other SCCAs act as the initial building blocks.[5][6][7]

Clostridium kluyveri is a well-studied and efficient microorganism for this compound production via chain elongation, capable of utilizing ethanol and acetate to synthesize butyrate (B1204436) and subsequently caproate.[5][8] Mixed microbial cultures sourced from environments like anaerobic sludge and rumen fluid have also demonstrated high this compound production rates.[6][8]

The Reverse β-Oxidation Pathway

The synthesis of this compound from acetate and ethanol occurs through a cyclical series of four key enzymatic reactions, collectively known as the reverse β-oxidation pathway. This pathway effectively reverses the process of fatty acid degradation.

Signaling Pathway Diagram

reverse_beta_oxidation acetyl_coa Acetyl-CoA thiolase1 Thiolase (EC 2.3.1.9) acetyl_coa->thiolase1 + Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA hbd1 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) acetoacetyl_coa->hbd1 + NADH hydroxybutyryl_coa 3-Hydroxybutyryl-CoA crt1 Enoyl-CoA Hydratase (EC 4.2.1.17) hydroxybutyryl_coa->crt1 - H2O crotonyl_coa Crotonyl-CoA ter1 Trans-2-Enoyl-CoA Reductase (EC 1.3.1.44) crotonyl_coa->ter1 + NADH butyryl_coa Butyryl-CoA butyrate Butyrate butyryl_coa->butyrate thiolase2 Thiolase (EC 2.3.1.16) butyryl_coa->thiolase2 + Acetyl-CoA ketohexanoyl_coa 3-Ketohexanoyl-CoA hbd2 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) ketohexanoyl_coa->hbd2 + NADH hydroxyhexanoyl_coa 3-Hydroxyhexanoyl-CoA crt2 Enoyl-CoA Hydratase (EC 4.2.1.17) hydroxyhexanoyl_coa->crt2 - H2O hexenoyl_coa Hexenoyl-CoA ter2 Trans-2-Enoyl-CoA Reductase (EC 1.3.1.44) hexenoyl_coa->ter2 + NADH hexanoyl_coa Hexanoyl-CoA termination Termination (e.g., Thioesterase) hexanoyl_coa->termination caproate Caproate (this compound) thiolase1->acetoacetyl_coa hbd1->hydroxybutyryl_coa crt1->crotonyl_coa ter1->butyryl_coa thiolase2->ketohexanoyl_coa hbd2->hydroxyhexanoyl_coa crt2->hexenoyl_coa ter2->hexanoyl_coa termination->caproate

Caption: The reverse β-oxidation pathway for this compound synthesis.

Quantitative Data on this compound Production

The production of this compound is influenced by several factors including the microbial consortium, substrate concentrations, pH, and reactor configuration. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Production by Different Microorganisms and Substrates

Microorganism/InoculumSubstrates (Electron Donor/Acceptor)Max. This compound Conc. (g/L)Production Rate (g/L/day)Reference
Clostridium kluyveriEthanol / Acetate3.2Not Reported[5]
Clostridium sp. M1NHEthanol / Acetate3.5Not Reported[5]
Mixed Culture (Anaerobic Sludge)Ethanol / Acetate4.5Not Reported[6]
Mixed Culture (Rumen Fluid)Ethanol / Acetate4.9Not Reported[6]
Mixed Culture (Cheese Whey)Lactate / Endogenous SCCAs13.97~0.7[7]
Adapted SludgeEthanol / Propionate23.2Not Reported[1]

Table 2: Effect of pH and Substrate Concentration on this compound Production by Mixed Cultures

InoculumEthanol Conc. (mM)Acetate Conc. (mM)pHMax. This compound Conc. (g/L)Reference
Granular Sludge100255.5~3.0[6]
Granular Sludge200505.5~3.0[6]
Granular Sludge4001005.5~3.0[6]
Granular Sludge100257.0~4.5[6]
Granular Sludge200507.0~4.5[6]
Granular Sludge4001007.0~4.5[6]
Rumen Fluid100257.0~4.9[6]
Rumen Fluid200507.0~4.9[6]
Rumen Fluid4001007.0~4.9[6]

Experimental Protocols

Media Preparation for Clostridium kluyveri

This protocol is adapted from established methods for the cultivation of Clostridium kluyveri.

Basal Medium Composition (per 1 Liter of deionized water):

ComponentConcentration
Sodium Acetate8.0 g
Yeast Extract1.0 g
(NH₄)₂SO₄2.0 g
K₂HPO₄2.0 g
NaH₂PO₄0.4 g
NaCl0.1 g
MgSO₄·7H₂O0.2 g
CaCl₂0.05 g

Trace Mineral Solution (add 1 mL per Liter of Basal Medium):

ComponentConcentration (per 1 Liter)
FeCl₃·6H₂O8.3 mg
MnCl₂·4H₂O1.4 mg
Na₂MoO₄·2H₂O1.2 mg
ZnCl₂1.0 mg

Preparation Steps:

  • Dissolve all basal medium components, except for ethanol, in deionized water.

  • Adjust the pH of the medium to 7.0 using 1M HCl or 1M NaOH.

  • Dispense the medium into serum bottles or a bioreactor.

  • Make the medium anaerobic by sparging with N₂/CO₂ (80:20 v/v) for at least 30 minutes.

  • Seal the vessels with butyl rubber stoppers and aluminum crimps.

  • Autoclave at 121°C for 20 minutes.

  • After cooling to room temperature, add sterile-filtered ethanol to the desired final concentration (e.g., 27 g/L).[5]

Batch Fermentation for this compound Production

This protocol outlines a typical batch fermentation experiment.

Experimental Workflow Diagram

experimental_workflow prep Medium Preparation & Sterilization inoculation Inoculation with C. kluyveri or Mixed Culture prep->inoculation incubation Anaerobic Incubation (e.g., 37°C, 120 rpm) inoculation->incubation sampling Periodic Sampling for Analysis incubation->sampling sampling->incubation analysis Quantification of Substrates & Products (GC-FID) sampling->analysis data Data Analysis & Reporting analysis->data

Caption: A typical workflow for a batch fermentation experiment.

Methodology:

  • Inoculum Preparation:

    • For pure cultures of C. kluyveri, inoculate a loopful of cells into a serum bottle containing the prepared medium. Incubate at 37°C with shaking (e.g., 120 rpm) for 48 hours.[5]

    • For mixed cultures, use anaerobic sludge or rumen fluid as the inoculum, typically at a concentration of 10-15% (v/v).

  • Fermentation:

    • Inoculate the production-scale serum bottles or bioreactor with the prepared inoculum.

    • Maintain strict anaerobic conditions throughout the experiment.

    • Incubate at the desired temperature (typically 30-37°C) with agitation.[8]

    • Monitor pH and adjust as necessary to maintain the optimal range (typically 6.8-7.2).[6][8]

  • Sampling and Analysis:

    • Periodically, withdraw liquid samples from the fermentation vessel using a sterile syringe.

    • Centrifuge the samples to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the filtered supernatant for the concentration of substrates (ethanol, acetate) and products (butyrate, caproate) using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Analytical Method: Quantification of Volatile Fatty Acids by GC-FID

Gas chromatography is the standard method for the accurate quantification of volatile fatty acids in fermentation broth.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for VFA analysis (e.g., Supelco NUKOL™).

Sample Preparation:

  • Centrifuge the fermentation broth sample to remove solids.

  • To 1 mL of the supernatant, add an internal standard (e.g., 2-ethylbutyric acid) and an acidifying agent (e.g., metaphosphoric acid) to protonate the VFAs.

  • Vortex the mixture and allow it to stand on ice.

  • Centrifuge again to precipitate any proteins.

  • Transfer the supernatant to a GC vial for analysis.

GC Operating Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

Quantification:

  • Prepare a series of calibration standards containing known concentrations of acetate, butyrate, and caproate.

  • Analyze the standards using the same GC method to generate a calibration curve for each compound.

  • Quantify the concentration of each VFA in the experimental samples by comparing their peak areas to the calibration curves.

Conclusion

The production of this compound via chain elongation is a promising biotechnology with applications in the production of biofuels, antimicrobials, and other valuable chemicals. The protocols and data presented here provide a foundation for researchers to design and optimize their own this compound production systems. Key parameters to consider for process optimization include the choice of microbial catalyst, substrate composition and feeding strategy, and control of environmental parameters such as pH. Further research into novel microbial strains and reactor configurations will continue to enhance the efficiency and economic viability of this sustainable production platform.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Caproic Acid Toxicity in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with caproic acid toxicity during microbial experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it toxic to microbial cultures?

This compound, a six-carbon fatty acid, is a valuable chemical intermediate. However, its accumulation during fermentation is often toxic to microbial cultures. The primary mechanism of toxicity involves the disruption of the cell membrane. Being a lipophilic molecule, this compound can insert into the lipid bilayer, increasing its fluidity and permeability. This disrupts the proton motive force, inhibits nutrient transport, and can lead to cell lysis. Furthermore, intracellular dissociation of this compound releases protons, causing cytoplasmic acidification and metabolic inhibition.

2. What are the typical inhibitory concentrations of this compound for common microbial hosts?

The inhibitory concentration of this compound varies significantly among different microbial species and is also dependent on the pH of the medium. Lower pH increases the concentration of the undisassociated, more toxic form of the acid.

Microbial SpeciesInhibitory Concentration of this compoundReference pH (if specified)
Escherichia coli40 mM (complete inhibition)Not Specified
Saccharomyces cerevisiae4 mM (85% decrease in growth rate)Not Specified
Clostridium kluyveri>7.5 mmol L⁻¹ (significant toxic effect)5.5
Clostridium M1NHTolerant up to 2% (w/v)6.5

3. What are the common symptoms of this compound toxicity in a microbial culture?

Common indicators of this compound toxicity include:

  • Reduced growth rate: A noticeable slowdown or complete cessation of cell proliferation.

  • Decreased cell viability: An increase in the number of dead cells, which can be quantified by methods like plating or flow cytometry.

  • Lower product yield: Reduced production of the target molecule due to metabolic inhibition.

  • Changes in cell morphology: Observation of abnormal cell shapes or sizes under a microscope.

  • Decreased metabolic activity: Reduced uptake of substrates or production of metabolic byproducts.

4. How can I reduce the toxicity of this compound in my fermentation process?

Several strategies can be employed to mitigate this compound toxicity:

  • In-Situ Product Recovery (ISPR): Continuously removing this compound from the fermentation broth as it is produced. This prevents the concentration from reaching toxic levels.

  • Adaptive Laboratory Evolution (ALE): Gradually adapting the microbial culture to higher concentrations of this compound over multiple generations to select for more tolerant strains.

  • Metabolic Engineering: Modifying the genetic makeup of the microorganism to enhance its tolerance to this compound. This can involve overexpressing genes related to stress response or modifying metabolic pathways.

  • pH Control: Maintaining a neutral or slightly alkaline pH can reduce the concentration of the more toxic undissociated form of this compound.[1]

  • Co-cultivation: Using a mixed culture where one microorganism produces this compound and another consumes a toxic byproduct, thereby improving the overall environment.[2]

Troubleshooting Guides

Issue 1: Poor cell growth and viability in the presence of this compound.
Possible Cause Troubleshooting Step
High concentration of undissociated this compound due to low pH.Monitor and control the pH of the fermentation medium to keep it at or above the pKa of this compound (4.88). This will shift the equilibrium towards the less toxic dissociated form.
Accumulation of this compound to toxic levels.Implement an in-situ product recovery (ISPR) system, such as liquid-liquid extraction or membrane-based extraction, to continuously remove this compound from the broth.[3][4][5]
The microbial strain has low intrinsic tolerance to this compound.Employ Adaptive Laboratory Evolution (ALE) to select for more robust variants. This involves serially passaging the culture in gradually increasing concentrations of this compound.
Cell membrane integrity is compromised.Consider metabolic engineering strategies to alter the composition of the cell membrane, for example, by modifying fatty acid biosynthesis pathways to create a less permeable membrane.
Issue 2: Low yield of this compound despite good initial cell growth.
Possible Cause Troubleshooting Step
Product inhibition of the biosynthetic pathway.Utilize in-situ product recovery (ISPR) to keep the extracellular this compound concentration below the inhibitory threshold for the production pathway.[3][4][5]
Feedback inhibition by metabolic intermediates.Engineer the metabolic pathway to reduce the accumulation of inhibitory intermediates or to express enzymes with higher tolerance to product feedback.
Sub-optimal fermentation conditions.Optimize parameters such as temperature, pH, and nutrient concentrations to favor this compound production. For instance, for Clostridium kluyveri, maintaining a pH of 6.8 can lead to higher yields.[1]
Co-factor imbalance or energy limitation for the production pathway.Engineer the central metabolism to increase the supply of necessary co-factors (e.g., NADH, ATP) for the this compound synthesis pathway.

Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) for Increased this compound Tolerance

This protocol outlines a general procedure for adapting a microbial culture to higher concentrations of this compound.

Methodology:

  • Initial Culture: Inoculate the microbial strain into a standard growth medium.

  • Sub-inhibitory Exposure: Add a sub-inhibitory concentration of this compound to the culture. This concentration should cause a slight decrease in the growth rate but not complete inhibition.

  • Serial Passaging: Once the culture reaches the late exponential or early stationary phase, transfer a small aliquot (e.g., 1%) to a fresh medium containing the same concentration of this compound.

  • Gradual Increase in Concentration: After several successful passages at the initial concentration (indicated by a stable or improving growth rate), increase the concentration of this compound in the fresh medium slightly (e.g., by 10-20%).

  • Repeat Passaging: Continue the serial passaging at the new, higher concentration until the culture adapts and exhibits a stable growth rate.

  • Iterative Process: Repeat steps 4 and 5, gradually increasing the this compound concentration over many generations.

  • Isolation of Tolerant Strains: After a significant increase in tolerance is observed, isolate single colonies from the evolved population by plating on solid medium containing a high concentration of this compound.

  • Characterization: Characterize the isolated strains for their growth, viability, and productivity in the presence of high this compound concentrations.

ALE_Workflow A Start with wild-type culture B Introduce sub-inhibitory concentration of this compound A->B C Serial passaging (transfer to fresh medium) B->C D Monitor growth rate C->D E Has growth rate stabilized? D->E E->C No F Increase this compound concentration E->F Yes F->C G Isolate single colonies from evolved population F->G H Characterize tolerant isolates G->H

Caption: Workflow for Adaptive Laboratory Evolution.
Protocol 2: In-Situ Product Recovery (ISPR) using Liquid-Liquid Extraction

This protocol describes a general setup for removing this compound from a fermentation broth using a liquid-liquid extraction system.

Methodology:

  • Solvent Selection: Choose a biocompatible, water-immiscible organic solvent that has a high partition coefficient for this compound and low toxicity to the microbial culture.

  • Bioreactor Setup: Set up the fermentation bioreactor as usual.

  • Extraction Loop: Create an external loop where the fermentation broth is continuously circulated.

  • Membrane Contactor: In this loop, pass the broth through one side of a hydrophobic microporous membrane contactor.

  • Solvent Circulation: Circulate the selected organic solvent on the other side of the membrane contactor.

  • Extraction: this compound will diffuse from the aqueous broth, through the membrane pores, and into the organic solvent, driven by the concentration gradient. The membrane prevents direct contact and emulsification between the broth and the solvent.

  • Product Recovery: The this compound-rich solvent is then directed to a separate unit for product recovery, such as distillation or back-extraction into a fresh aqueous phase.[3][4][5]

  • Solvent Recycling: The regenerated solvent is then recycled back to the membrane contactor.

ISPR_Workflow cluster_fermentation Fermentation cluster_extraction Extraction Loop cluster_recovery Recovery Fermenter Bioreactor (Microbial Culture) Membrane Membrane Contactor Fermenter->Membrane Broth out Membrane->Fermenter Broth in Recovery Product Recovery (e.g., Distillation) Membrane->Recovery This compound-rich Solvent Solvent Regenerated Solvent Recovery->Solvent Solvent out Solvent->Membrane Solvent in

Caption: In-Situ Product Recovery Workflow.
Protocol 3: Assessing Microbial Stress Response using Quantitative PCR (qPCR)

This protocol outlines how to quantify the expression of stress-related genes in response to this compound exposure.

Methodology:

  • Experimental Setup: Grow two sets of cultures: one control group and one experimental group exposed to a specific concentration of this compound.

  • RNA Extraction: At a designated time point (e.g., mid-exponential phase), harvest cells from both cultures and extract total RNA using a suitable commercial kit or established protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Primer Design: Design primers specific to the target stress-response genes and a housekeeping gene (for normalization).

  • qPCR Reaction: Set up the qPCR reactions containing cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

  • qPCR Run: Perform the qPCR using a real-time PCR machine. The machine will monitor the fluorescence increase in real-time as the DNA is amplified.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene in both control and experimental samples. Normalize the Ct values of the target genes to the housekeeping gene. Calculate the relative fold change in gene expression in the this compound-treated sample compared to the control using the ΔΔCt method.

Signaling Pathways

General Acid Stress Response Pathway in Yeast

When exposed to acid stress, such as that induced by this compound, yeast cells activate conserved signaling pathways to mitigate the damage. One of the key pathways is the High Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) pathway. While primarily known for its role in osmotic stress, it is also implicated in the response to other stresses, including acid stress.

Upon acid stress, sensor proteins in the plasma membrane detect changes in the extracellular environment or intracellular pH. This triggers a phosphorylation cascade, activating a series of kinases (MAPKKK, MAPKK, MAPK). The activated MAPK (e.g., Hog1) translocates to the nucleus and phosphorylates transcription factors. These transcription factors then bind to the promoters of stress-responsive genes, leading to their expression. These genes encode proteins that help the cell cope with the stress, such as proton pumps to regulate intracellular pH, chaperones to refold damaged proteins, and enzymes involved in repairing cellular damage.

Acid_Stress_Pathway cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular cluster_nucleus Nuclear Response CaproicAcid This compound (Low pH) Sensor Sensor Proteins CaproicAcid->Sensor Stress Signal MAPKKK MAPKKK Sensor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., Hog1) MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates to TF Transcription Factors MAPK->TF Phosphorylates Genes Stress-Responsive Genes TF->Genes Activates Transcription Proteins Stress-Response Proteins Genes->Proteins Translation Cell Proteins->Cell Cellular Protection (e.g., proton pumps, chaperones)

Caption: General Acid Stress Response Pathway.

References

Technical Support Center: Enhancing Caproic Acid Production in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing caproic acid yield in bioreactors.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments.

Issue 1: Low this compound Yield and Purity

Q1: My bioreactor is producing low concentrations of this compound. What are the potential causes and how can I improve the yield?

A1: Low this compound yield is a frequent challenge that can stem from several factors. Key areas to investigate include the bioreactor's operational parameters, substrate composition, and the health of the microbial culture.

  • pH Imbalance: The pH of the fermentation broth is critical. For this compound production via chain elongation, a mildly acidic pH, typically between 5.5 and 6.5, is optimal.[1][2][3] Operating outside this range can favor competing metabolic pathways, such as those producing propionic or acetic acid.[3][4] Continuous pH monitoring and control are essential.

  • Sub-optimal Temperature: Mesophilic temperatures, generally between 30°C and 40°C, are considered ideal for most this compound-producing cultures, such as those containing Ruminococcaceae bacterium CPB6.[1] Lower temperatures can shift production towards butyric acid.[5]

  • Inadequate Substrate Composition: The ratio of electron donors (like ethanol (B145695) or lactate) to electron acceptors (like acetate (B1210297) or butyrate) is crucial for efficient chain elongation.[6][7] An imbalance can limit the conversion to this compound. Consider adjusting the feed composition based on the metabolic requirements of your specific microbial consortium.

  • Product Inhibition: this compound itself can be toxic to microorganisms at high concentrations, leading to feedback inhibition.[8][9][10] Implementing in-situ product recovery techniques, such as liquid-liquid extraction or membrane electrolysis, can alleviate this issue and enhance overall yield.[11]

Q2: I am observing a high concentration of butyric acid instead of this compound. What could be the reason?

A2: The accumulation of butyric acid suggests that the chain elongation process from butyrate (B1204436) to caproate is being hindered. This can be influenced by:

  • Low Temperature: Operating the bioreactor at lower temperatures (e.g., 16°C) has been shown to favor the production of butyric acid over this compound.[5]

  • Microbial Community Composition: The microbial consortium in your bioreactor may have a higher abundance of butyric acid producers (Clostridium sensu stricto 12) and a lower abundance of chain elongators (Caproiciproducens) that convert butyrate to caproate.[5]

  • Hydrogen Partial Pressure: High levels of hydrogen can inhibit the metabolic activity of some this compound producers like Clostridium kluyveri.[12] Co-culturing with a methanogen can reduce hydrogen levels and promote this compound formation.[12]

Q3: My fermentation is producing significant amounts of propionic acid. How can I shift the metabolism towards this compound?

A3: Propionic acid production is a common competing pathway in lactic acid-based chain elongation.

  • pH Control: Maintaining a pH below 6.0 is crucial to select for chain elongation to this compound over propionic acid formation.[3][4][[“]] At pH values above 6.0, propionic acid-producing bacteria like Veillonella and Aminobacterium can dominate.[3][4]

Issue 2: Bioreactor Instability and Process Control

Q4: The performance of my bioreactor is inconsistent between batches. How can I improve stability?

A4: Inconsistent performance can be due to variations in inoculum, substrate, or operating conditions.

  • Standardized Inoculum: Ensure a consistent and healthy inoculum for each batch. This can be achieved by maintaining a stable seed culture under optimal conditions.

  • Consistent Feedstock: The composition of complex organic waste can vary significantly.[14][15] If using waste streams, consider pre-treatment and characterization to ensure a more consistent feedstock.

  • Robust Process Control: Implement tight control over key parameters like pH, temperature, and substrate feeding rate. Automation can help maintain consistency.

Q5: I am facing issues with substrate inhibition at high concentrations. What is the best feeding strategy?

A5: High substrate concentrations, particularly of ethanol or organic acids, can inhibit microbial growth and productivity.

  • Fed-Batch or Continuous Feeding: Instead of a single batch feeding, a fed-batch or continuous feeding strategy can maintain substrate concentrations at a low, non-inhibitory level. This has been shown to be effective for caproate synthesis from non-sterilized organic wastewater.[2]

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is the primary metabolic pathway for this compound production in anaerobic bioreactors?

A1: The primary pathway is known as chain elongation, which is a reverse β-oxidation process.[10][16] In this pathway, shorter-chain carboxylic acids like acetate (C2) or butyrate (C4) are elongated by the addition of a two-carbon donor, typically derived from ethanol or lactic acid, to produce this compound (C6).[6][11]

Q2: What are the common substrates used for this compound production?

A2: A variety of substrates can be used, often focusing on waste valorization. Common substrates include:

  • Food waste[14][17][18]

  • Ethanol and acetic acid[6][11]

  • Lactic acid[2][14]

  • Syngas fermentation effluent[11]

  • Cheese whey[19]

Operational Parameters

Q3: What is the optimal pH range for this compound production?

A3: The optimal pH is generally in the mildly acidic range of 5.5 to 6.8.[1][2][10] A pH below 6.0 can specifically select for chain elongation from lactic acid over the competing propionic acid pathway.[3][4]

Q4: What is the ideal temperature for this compound fermentation?

A4: Mesophilic conditions, typically between 30°C and 40°C, are most effective for this compound production.[1] Higher temperatures (e.g., 55°C) can be inhibitory.[10]

Microbial Culture

Q5: Can I use a pure culture for this compound production?

A5: While pure cultures of bacteria like Clostridium kluyveri or Ruminococcaceae bacterium CPB6 can produce this compound, mixed microbial consortia are often more robust and efficient, especially when using complex waste streams.[7][11][12] Mixed cultures can perform multiple metabolic steps, such as the initial breakdown of complex carbohydrates and the subsequent chain elongation.[14]

Q6: How can I manage competing microorganisms like methanogens?

A6: Methanogenesis can compete for substrates like acetate and hydrogen. Methanogens can be inhibited by:

  • Maintaining a slightly acidic pH (around 5.5).[8][9]

  • Adding specific inhibitors, though this can add cost and complexity.

  • In some cases, co-culturing with a methanogen that consumes hydrogen can actually be beneficial by reducing hydrogen partial pressure, which can inhibit some this compound producers.[12]

Data Presentation

Table 1: Optimal Operating Conditions for this compound Production

ParameterOptimal RangeReference
pH5.5 - 6.8[1][2][10]
Temperature30 - 40 °C[1]
SubstratesEthanol, Lactic Acid, Acetate, Butyrate[2][6][11]
Microbial CultureMixed Consortia, Clostridium kluyveri, Ruminococcaceae[7][11][12]

Table 2: Reported this compound Titers and Productivities

SubstrateMicrobial CultureTiter (g/L)Productivity (g/L·d)Reference
Food WasteMixed Culture14.74.9[14]
Ethanol & Organic WasteMixed Culture12.626[6][20]
Lactate, Butyrate, SucroseRuminococcaceae bacterium CPB616.736.50[7]
Ethanol & Sodium AcetateC. kluyveri & Methanogen~10.4Not Reported[12]
Liquor-making WastewaterSimplified Microbial Consortia14.62Not Reported[21]

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in fermentation broth. Specific parameters may need to be optimized for your particular sample matrix and instrument.

  • Sample Preparation:

    • Collect a sample from the bioreactor.

    • Centrifuge the sample to pellet cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample as necessary with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent C18 Zorbax, 150 x 4.6 mm, 5 µm particle size).[22]

    • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.45 or 0.05% TFA in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic elution. A common ratio is 40:60 (v/v) buffer to organic solvent.[22][23]

    • Flow Rate: 1.0 mL/min.[22]

    • Injection Volume: 10 µL.[22]

    • Detection: UV detector at 210 nm.[23][24]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Analysis:

    • Inject the prepared sample.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Visualizations

ChainElongationPathway cluster_substrates Substrates cluster_pathway Chain Elongation Pathway (Reverse β-Oxidation) cluster_products Products Ethanol Ethanol Acetyl_CoA Acetyl-CoA Ethanol->Acetyl_CoA Lactic_Acid Lactic Acid Lactic_Acid->Acetyl_CoA Acetic_Acid Acetic Acid (C2) Acetic_Acid->Acetyl_CoA Butyryl_CoA Butyryl-CoA (C4) Acetyl_CoA->Butyryl_CoA + Acetyl-CoA Caproyl_CoA Caproyl-CoA (C6) Butyryl_CoA->Caproyl_CoA + Acetyl-CoA Butyric_Acid Butyric Acid (C4) Butyryl_CoA->Butyric_Acid Caproic_Acid This compound (C6) Caproyl_CoA->Caproic_Acid

Caption: Simplified metabolic pathway of this compound production via chain elongation.

TroubleshootingFlowchart Start Low this compound Yield Check_pH Is pH between 5.5 and 6.5? Start->Check_pH Adjust_pH Adjust pH control Check_pH->Adjust_pH No Check_Temp Is temperature between 30-40°C? Check_pH->Check_Temp Yes Adjust_pH->Check_pH Adjust_Temp Adjust temperature control Check_Temp->Adjust_Temp No Check_Substrate Is substrate ratio optimal? Check_Temp->Check_Substrate Yes Adjust_Temp->Check_Temp Adjust_Substrate Modify substrate feed ratio Check_Substrate->Adjust_Substrate No Check_Inhibition High product concentration? Check_Substrate->Check_Inhibition Yes Adjust_Substrate->Check_Substrate Implement_Extraction Implement in-situ product recovery Check_Inhibition->Implement_Extraction Yes End Yield Improved Check_Inhibition->End No Implement_Extraction->End

Caption: Troubleshooting workflow for low this compound yield.

ExperimentalWorkflow Start Bioreactor Sampling Centrifugation Centrifugation Start->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration Dilution Sample Dilution Filtration->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing End Results Data_Processing->End

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Purification of Caproic Acid from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of caproic acid from complex mixtures, such as fermentation broths.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete extraction: Suboptimal solvent choice, incorrect pH, insufficient mixing, or inadequate solvent-to-feed ratio.- Solvent Selection: Choose a solvent with a high partition coefficient for this compound. Oleyl alcohol and 1-octanol (B28484) have shown high extraction efficiencies.[1][2] - pH Adjustment: Adjust the pH of the aqueous phase to be below the pKa of this compound (around 4.88) to ensure it is in its less soluble, undissociated form.[1] - Optimize Mixing: Ensure vigorous mixing during liquid-liquid extraction to maximize the interfacial area for mass transfer. - Increase Solvent-to-Feed Ratio: A higher ratio can improve extraction efficiency but may require more energy for solvent recovery.
Product loss during solid-liquid separation: Significant amounts of this compound can be retained in the filter cake after initial clarification.- Improve Solid-Liquid Separation: Consider using more efficient techniques like decanter centrifuges or belt filter presses to minimize liquid retention in the solid phase.[1][2] - Wash the Filter Cake: Washing the filter cake with a small amount of fresh solvent or recycled aqueous phase can help recover trapped this compound.
Emulsion Formation during Liquid-Liquid Extraction Presence of surfactants or proteins: Fermentation broths often contain compounds that act as emulsifiers.- Gentle Mixing: Use gentle inversion or a slow stirring speed instead of vigorous shaking to minimize emulsion formation. - Salting Out: Add a neutral salt (e.g., NaCl) to the aqueous phase to increase its polarity and break the emulsion. - Centrifugation: Centrifuging the mixture can help to break the emulsion and separate the phases. - Solvent Addition: Adding a small amount of a different solvent can alter the polarity and help break the emulsion.
Poor Purity of Final Product Co-extraction of other carboxylic acids: Solvents may also extract other short- and medium-chain fatty acids present in the mixture.- Solvent Selectivity: Use a solvent that shows high selectivity for this compound over other fatty acids. Oleyl alcohol has been shown to be selective for C6 and C8 acids over shorter-chain acids.[1][2] - Multi-Stage Extraction: Employ a multi-stage counter-current extraction process to improve selectivity. - Fractional Distillation: If the boiling points of the co-extracted acids are sufficiently different, fractional distillation can be used for separation.[3] - Preparative Chromatography: For high-purity requirements, preparative HPLC can be used to separate this compound from closely related impurities.[4][5]
Difficulty in Solvent Recovery High boiling point of the solvent: Solvents with high boiling points require significant energy for recovery by distillation.- Back-Extraction: Consider back-extracting the this compound into a fresh aqueous phase at a high pH. This deprotonates the this compound, making it water-soluble again and leaving the solvent behind. - Vacuum Distillation: For high-boiling point solvents, vacuum distillation can be used to lower the boiling point and reduce energy consumption.

Frequently Asked Questions (FAQs)

1. What is the most critical parameter to control during the liquid-liquid extraction of this compound?

The pH of the aqueous phase is a critical parameter.[6] To achieve high extraction efficiency, the pH should be maintained below the pKa of this compound (approximately 4.88) to ensure that it is in its protonated, less polar form, which is more soluble in organic solvents.[1]

2. Which solvent is best for extracting this compound?

The choice of solvent depends on several factors including extraction efficiency, selectivity, biocompatibility (for in-situ extraction), and ease of recovery. Oleyl alcohol has demonstrated high selectivity for caproic and caprylic acid over shorter-chain fatty acids.[1][2] 1-octanol has shown high extraction efficiency.[7] Reactive extraction using extractants like tri-n-butyl phosphate (B84403) (TBP) in non-toxic diluents can also be highly effective.

3. How can I improve the purity of my this compound after extraction?

For higher purity, downstream processing steps are necessary. Fractional distillation can be effective if the co-extracted impurities have significantly different boiling points.[3] For very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful technique for isolating this compound from structurally similar compounds.[4][5]

4. Is it possible to purify this compound without using solvent extraction?

Yes, other methods are being explored. Adsorption onto solid matrices like powdered activated carbon has been shown to be effective for separating and concentrating this compound.[8] Membrane-based techniques like electrodialysis can also be used to selectively extract and concentrate this compound.[9]

5. What are the main challenges in scaling up this compound purification?

The primary challenges in scaling up include:

  • Handling large volumes of solvent: This increases operational costs and safety considerations.

  • Efficiently managing solid-liquid separation: Inefficient separation can lead to significant product loss at a larger scale.[1][2]

  • Energy-intensive solvent recovery: Distillation of large volumes of solvent is a major energy consumer.

  • Maintaining process control: Consistent pH control and mixing in large vessels can be challenging.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Purification Method Key Parameters Reported Efficiency/Purity Advantages Disadvantages References
Liquid-Liquid Extraction (LLE) Solvent: Oleyl AlcoholExtraction Efficiency: 85% for this compoundHigh selectivity for medium-chain fatty acids.Potential for emulsion formation; solvent recovery can be energy-intensive.[1][2]
Solvent: 1-Octanol, pH 6.0Extraction Efficiency: 46% for this compoundHigh extraction efficiency.Lower selectivity compared to some other solvents.[7]
Adsorption Adsorbent: Powdered Activated Carbon (PAC)Concentration Factor: ~3.5 times (from ~7.5 g/L to ~26 g/L)Low cost of adsorbent; easy phase separation and regeneration.May require a separate desorption step.[8][10]
Membrane Filtration Pressure-driven filtration (330 kDa)Purity of VFAs and this compound in permeate: 96.72% w/wRemoves larger impurities effectively.Does not separate this compound from other VFAs.[8][10][11]
Electrodialysis Batch extractionRecovery: 60% of total carboxylic acids; Purity of separated this compound oil: 76%Enables simultaneous extraction and concentration; can lead to phase separation of pure this compound.Can be limited by product accumulation and toxicity to biocatalysts in integrated systems.[9]

Experimental Protocols

Protocol for Liquid-Liquid Extraction of this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • Fermentation broth or aqueous mixture containing this compound

  • Organic solvent (e.g., oleyl alcohol, 1-octanol)

  • Acid (e.g., HCl) for pH adjustment

  • Base (e.g., NaOH) for back-extraction (optional)

  • Separatory funnel

  • pH meter

  • Centrifuge (optional)

Procedure:

  • Preparation of Aqueous Phase:

    • If the starting material contains solids, perform a solid-liquid separation step (e.g., centrifugation or filtration) to clarify the broth.

    • Measure the initial concentration of this compound in the aqueous phase using a suitable analytical method (e.g., GC-FID or HPLC).[1][12]

    • Adjust the pH of the aqueous phase to below 4.88 using an acid (e.g., 1M HCl). Monitor the pH carefully with a pH meter.

  • Extraction:

    • Transfer a known volume of the pH-adjusted aqueous phase and the organic solvent to a separatory funnel. A typical starting solvent-to-feed ratio is 1:1 (v/v).

    • Stopper the funnel and mix the two phases. For initial trials, gentle inversion for 5-10 minutes is recommended to avoid emulsion formation. For more vigorous mixing, shake the funnel, periodically venting to release pressure.

    • Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide.

  • Separation:

    • Carefully drain the lower (denser) layer. The aqueous phase is typically denser, but this should be confirmed.

    • Collect the organic phase (upper layer) which now contains the extracted this compound.

  • Analysis and Recovery:

    • Analyze the this compound concentration in the raffinate (aqueous phase after extraction) and the extract (organic phase) to determine the extraction efficiency.

    • To recover the this compound from the solvent, either proceed with distillation or perform a back-extraction by adding a fresh aqueous solution with a pH above 7 (adjusted with a base like NaOH).

Protocol for Fractional Distillation of this compound

This protocol is intended for separating this compound from solvents or other volatile impurities with different boiling points. The boiling point of this compound is approximately 205°C.[1]

Materials:

  • This compound mixture (e.g., extract from LLE)

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Thermometer

  • Boiling chips

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as per standard laboratory procedures.[3][13] Ensure all joints are secure.

    • Place the this compound mixture and a few boiling chips into the distilling flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the condenser to accurately measure the temperature of the vapor that is distilling.

    • Insulate the fractionating column to minimize heat loss.[14][15]

  • Distillation:

    • Begin heating the distilling flask gently.

    • Observe the condensation ring rising slowly up the fractionating column. The heating rate should be controlled to allow for proper separation on the theoretical plates of the column.

    • If the column floods (fills with liquid), reduce the heating rate and allow the liquid to drain back into the flask before resuming at a lower heat setting.[14]

    • Collect the fraction that distills over at a constant temperature. This will be the component with the lowest boiling point.

    • Monitor the temperature closely. A sharp increase in temperature indicates that the next component is beginning to distill.

  • Fraction Collection:

    • Change the receiving flask to collect different fractions based on the distillation temperature.

    • The fraction collected at or near the boiling point of this compound (205°C at atmospheric pressure) will be enriched in the desired product.

    • For high-boiling point components, consider using vacuum distillation to lower the boiling points.

Protocol for Preparative HPLC of this compound

This is a general protocol for the purification of this compound using preparative HPLC. Method development and optimization are crucial for achieving the desired purity and yield.[4]

Materials:

  • Crude this compound sample

  • HPLC-grade solvents (e.g., methanol (B129727), water, acetonitrile)

  • Buffer (e.g., phosphate buffer)

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative C18 column

  • Fraction collector

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to separate this compound from its impurities. A common mobile phase is a mixture of a phosphate buffer (pH adjusted to ~2.5) and an organic solvent like methanol or acetonitrile.[12]

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution.

  • Sample Preparation:

    • Dissolve the crude this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Scale-Up to Preparative Scale:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

    • Run the separation using the optimized method from the analytical scale, adjusting the flow rate for the larger column diameter.

  • Fraction Collection:

    • Monitor the chromatogram and collect the fraction corresponding to the this compound peak using a fraction collector.

    • Multiple injections may be necessary to process the entire sample.

  • Post-Purification:

    • Combine the collected fractions containing the pure this compound.

    • Remove the mobile phase solvents (e.g., by rotary evaporation) to obtain the purified this compound.

    • Analyze the purity of the final product using the analytical HPLC method.

Mandatory Visualization

G General Workflow for this compound Purification A Complex Mixture (e.g., Fermentation Broth) B Solid-Liquid Separation (e.g., Centrifugation, Filtration) A->B C Clarified Broth B->C D pH Adjustment (to < pKa) C->D E Liquid-Liquid Extraction D->E F Solvent Recovery / Back-Extraction E->F G Crude this compound F->G H Final Purification (e.g., Distillation, Chromatography) G->H I Pure this compound H->I

Caption: A generalized workflow for the purification of this compound from a complex mixture.

G Troubleshooting Logic for Low this compound Yield start Low this compound Yield q1 Check pH of aqueous phase before extraction start->q1 a1_yes pH > pKa q1->a1_yes Incorrect a1_no pH < pKa q1->a1_no Correct s1 Adjust pH to < 4.88 a1_yes->s1 q2 Emulsion formed during extraction? a1_no->q2 end Yield Improved s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use salting out, centrifugation, or gentle mixing a2_yes->s2 q3 Analyze raffinate. High this compound concentration? a2_no->q3 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Increase solvent ratio, improve mixing, or change solvent a3_yes->s3 a3_no->end s3->end

Caption: A decision tree for troubleshooting low yield in this compound purification.

References

Technical Support Center: Stabilization of Caproic Acid During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and storage of caproic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and purity of this compound during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[2][3] It is also crucial to protect it from direct sunlight and heat sources.[1][4] For prolonged storage, refrigeration (0-8 °C) or freezing (-20°C) is recommended.[5][6]

Q2: What are the primary degradation pathways for this compound during storage?

A2: The main degradation pathway for this compound, like other fatty acids, is oxidation.[7][8] This process is accelerated by exposure to oxygen, heat, and light.[2] Oxidation can lead to the formation of hydroperoxides, aldehydes, and other secondary oxidation products, which can affect the purity and sensory properties (odor) of the this compound. Thermal degradation can also occur at elevated temperatures.[9][10]

Q3: How can I prevent the oxidation of this compound during storage?

A3: To prevent oxidation, it is recommended to displace the oxygen in the storage container with an inert gas such as nitrogen or argon before sealing. This is particularly important for long-term storage or for high-purity samples. Additionally, the use of antioxidants can be effective.

Q4: What types of antioxidants are suitable for stabilizing this compound?

A4: Both natural and synthetic antioxidants can be used to stabilize fatty acids. Common synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[11] Natural antioxidants like tocopherols (B72186) (Vitamin E) are also effective.[12] The choice of antioxidant may depend on the specific application and regulatory requirements.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures accelerate the rate of chemical degradation, including oxidation.[9] Storing this compound at lower temperatures (refrigerated or frozen) significantly slows down these degradation processes, thereby extending its shelf life.[13][14] One study on a similar fatty acid, capric acid, showed a 6.6% decrease in melting enthalpy after 500 hours at 60°C, indicating thermal degradation.[15]

Q6: What type of container is best for storing this compound?

A6: this compound should be stored in non-reactive containers, such as amber glass bottles with tight-fitting caps, to protect it from light.[16] For larger quantities, stainless steel or aluminum containers, or steel tanks with a resin lining, are suitable.[17] It is important to ensure the container is properly sealed to prevent exposure to air and moisture.[2]

Troubleshooting Guides

Issue 1: I've noticed a change in the color (e.g., yellowing) or odor of my this compound.

  • Possible Cause: This is a common sign of oxidation.[7] Exposure to air (oxygen), light, or elevated temperatures can accelerate this process.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the this compound is stored in a tightly sealed container, in a cool, dark place as recommended.

    • Check for Contamination: Verify that the this compound has not been contaminated with pro-oxidant materials such as certain metals.

    • Implement Protective Measures: For future storage, consider blanketing the sample with an inert gas (nitrogen or argon) before sealing the container.

    • Consider Antioxidants: If permissible for your application, adding a small amount of an antioxidant like BHT (e.g., 0.01-0.1%) can inhibit oxidation.[11]

Issue 2: My analytical results (e.g., HPLC, GC) show unexpected peaks, indicating impurities.

  • Possible Cause: The appearance of new peaks can indicate the formation of degradation products due to oxidation or other chemical reactions.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use mass spectrometry (GC-MS or LC-MS) to identify the structure of the degradation products. Common oxidation products of fatty acids include aldehydes and shorter-chain carboxylic acids.[5][18]

    • Perform a Forced Degradation Study: To confirm that the new peaks are indeed from degradation, you can perform a forced degradation study by exposing a small sample of pure this compound to harsh conditions (e.g., heat, UV light, or an oxidizing agent) and comparing the resulting chromatogram to that of your stored sample.

    • Optimize Storage: Re-evaluate your storage protocol. Ensure the this compound is stored at a low temperature and protected from light and oxygen.

Issue 3: I am observing poor reproducibility in my experiments using stored this compound.

  • Possible Cause: Inconsistent sample quality due to degradation can lead to poor reproducibility. If the this compound degrades between experiments, the concentration of the active compound will change.

  • Troubleshooting Steps:

    • Aliquot Samples: For frequently used stock solutions, it is best to aliquot them into smaller, single-use vials. This avoids repeated warming and cooling of the entire stock and minimizes exposure to the atmosphere.

    • Re-qualify Stored Material: Before critical experiments, re-analyze the purity of the stored this compound using a validated analytical method (e.g., HPLC or GC) to ensure it still meets the required specifications.

    • Use Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments to ensure consistency.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool (e.g., 0-8 °C) or Frozen (-20 °C)[5][6]Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.
Light Protect from light (Amber container)[1]Prevents photodegradation.
Container Tightly sealed glass or lined steel[2][17]Prevents exposure to air and moisture.
Purity High purity grades may require stricter conditionsHigher purity materials are more susceptible to degradation.

Table 2: Impact of Storage Temperature on Fatty Acid Stability (General Data)

Storage TemperatureObservation for Saturated Fatty Acids
Room Temperature Higher concentrations of some saturated fatty acids were observed after storage at room temperature compared to frozen, potentially due to the degradation of unsaturated fatty acids.[14]
Refrigerated (+4 °C) A significant increase in total saturated fatty acids was observed in mussels after 10 and 15 days of storage.[13]
Frozen (-20 °C) A significant increase in total saturated fatty acids was observed in mussels after 10 and 15 days of storage.[13]
Ultra-low (-80 °C) Considered the best option for long-term stability of fatty acids, minimizing degradation.[14]

Note: The data in Table 2 is for general fatty acids in complex matrices and may not directly reflect the degradation rate of pure this compound. However, it illustrates the general principle of improved stability at lower temperatures.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.[19][20][21][22]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water or 0.05% TFA in water) and an organic solvent (e.g., acetonitrile). A typical starting point is a 50:50 or 60:40 ratio of aqueous to organic phase.[19][21]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.[21]

    • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of pure this compound.

    • Inject the sample solution.

    • Analyze the chromatogram for the main this compound peak and any additional peaks, which may represent impurities or degradation products. The purity can be calculated based on the relative peak areas.

Protocol 2: Accelerated Stability Testing

This protocol is based on ICH guidelines for stability testing and can be adapted for this compound.[23]

  • Sample Preparation: Place the this compound in the intended storage container.

  • Storage Conditions: Store the samples in a stability chamber under accelerated conditions. A common condition is 40°C ± 2°C with 75% ± 5% relative humidity.

  • Testing Intervals: Test the samples at specified time points, for example, at time 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the sample for purity and degradation products using a validated stability-indicating method, such as the HPLC method described above.

  • Data Evaluation: Evaluate any changes in purity, appearance, or other relevant parameters over time to predict the shelf life under normal storage conditions.

Visualizations

Troubleshooting_Workflow start Issue Detected: Change in Color/Odor or Unexpected HPLC/GC Peaks check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage check_contamination Investigate Potential Contamination Sources start->check_contamination characterize_impurities Characterize Impurities (e.g., using GC-MS or LC-MS) start->characterize_impurities implement_protection Implement Protective Measures: - Use Inert Gas (N2, Ar) - Add Antioxidant (e.g., BHT) check_storage->implement_protection check_contamination->implement_protection re_qualify Re-qualify Material Before Use implement_protection->re_qualify forced_degradation Perform Forced Degradation Study characterize_impurities->forced_degradation aliquot Aliquot Stock for Future Use re_qualify->aliquot Experimental_Workflow cluster_storage Storage cluster_analysis Stability Analysis storage_prep Prepare Sample: - High-purity this compound - Appropriate container add_stabilizer Add Stabilizer (Optional): - Antioxidant - Inert gas blanket storage_prep->add_stabilizer store Store under Defined Conditions add_stabilizer->store sampling Sample at Time Intervals store->sampling hplc_gc Analyze by HPLC/GC sampling->hplc_gc data_eval Evaluate Data: - Purity - Degradation products hplc_gc->data_eval

References

Technical Support Center: Optimizing pH for Microbial Caproic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing pH conditions for microbial caproic acid production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for microbial this compound production?

A1: The optimal pH for this compound production typically falls within a mildly acidic range, generally between 5.0 and 7.0.[1][2][3] More specifically, a pH below 6.0 has been shown to select for chain elongation to this compound over alternative metabolic pathways, such as propionic acid formation.[4][5][6] However, the ideal pH can vary depending on the specific microbial culture and substrate used.[2][3] For instance, some mixed cultures have shown higher yields at a pH of 7.0, while pure cultures of certain bacteria, like Ruminococcaceae bacterium CPB6, perform best in a more acidic range of 5.0 to 6.5.[3][7]

Q2: How does pH influence the competition between this compound and other fermentation products?

A2: pH is a critical factor that steers the fermentation process towards different end products. Mildly acidic conditions (pH < 6.0) tend to favor the metabolic pathway of chain elongation, which leads to this compound.[4][5] In contrast, pH values above 6.0 can promote the growth of bacteria that produce propionic and acetic acid from the same substrates, such as lactic acid.[4][6] For example, at a pH above 6.0, communities dominated by Veillonella and Aminobacterium (propionic acid producers) may thrive, while a pH below 6.0 favors Caproiciproducens, a known chain elongator.[4][5][6]

Q3: Can a very low pH inhibit this compound production?

A3: Yes, while mildly acidic conditions are favorable, a very low pH can inhibit the activity of chain-elongating microorganisms. The primary inhibitory effect at low pH is the increased concentration of undissociated this compound, which can be toxic to microbial cells.[3][7] For example, it has been reported that at a pH of 5.5, undissociated this compound concentrations exceeding 0.79 g/L can significantly inhibit microbial activity.[7]

Q4: What is the effect of a high pH on the process?

A4: High pH levels (typically above 7.0) are generally detrimental to this compound production. Fermentation at alkaline pH, such as 10.0, results in negligible production of medium-chain fatty acids like this compound.[8] At a high pH, the metabolic pathways shift, and other products, like acetate (B1210297), may become dominant.[9] Furthermore, high pH can inhibit the growth of key chain-elongating bacteria.[8]

Troubleshooting Guide

Problem 1: Low yield of this compound and high yield of propionic or acetic acid.

  • Likely Cause: The fermentation pH is too high (likely > 6.0). This condition favors competing metabolic pathways over chain elongation.[4][5]

  • Troubleshooting Steps:

    • Monitor the pH of your bioreactor continuously.

    • Adjust the pH downwards to a target range of 5.5 - 6.5 using sterile acidic solutions (e.g., HCl).[7][10]

    • In long-term continuous reactors, maintaining a pH below 6.0 can help select for a microbial community dominated by chain elongators.[4][5][6]

Problem 2: Complete cessation of this compound production, even with sufficient substrate.

  • Likely Cause: The pH has dropped too low, leading to the accumulation of inhibitory undissociated this compound.[3][7] Alternatively, the accumulation of the product itself can cause feedback inhibition.[11]

  • Troubleshooting Steps:

    • Measure the current pH of the fermentation broth.

    • If the pH is below 5.0, adjust it upwards into the optimal range (5.5 - 6.5) with a sterile basic solution (e.g., NaOH).[10][12]

    • Consider implementing an in-situ product recovery method, such as liquid-liquid extraction, to remove this compound from the broth as it is produced, thereby preventing the buildup of inhibitory concentrations.[3][13]

Problem 3: Inconsistent or fluctuating this compound production rates.

  • Likely Cause: Poor pH control is leading to shifts in the microbial community and metabolic pathways.[2]

  • Troubleshooting Steps:

    • Implement an automated pH control system in your bioreactor to maintain the pH at a stable setpoint.[14]

    • Ensure adequate mixing within the reactor to prevent localized pH drops or spikes.

    • Characterize the buffering capacity of your medium and adjust as necessary.

Data Presentation: pH Effects on this compound Production

Table 1: Effect of pH on this compound Production in Mixed Cultures

Inoculum SourceSubstrate(s)pHMax. This compound Concentration (g/L)Reference(s)
Granular SludgeEthanol, Acetic Acid5.5~3.0[3]
Granular SludgeEthanol, Acetic Acid7.0~4.5[3]
Ruminal LiquidEthanol, Acetic Acid7.0~4.9[3]
Food Waste FermentationFood Waste5.05.52 (g COD/L)[8]
Food Waste FermentationFood Waste7.01.08 (g COD/L)[8]
Food Waste FermentationFood Waste10.0No obvious production[8]
Winery EffluentsWinery Effluents5.02.45[11]
Winery EffluentsWinery Effluents> 6.0No C7 or C8 production[11]
Winery EffluentsWinery Effluents7.5C6 formation inhibited[11]

Table 2: Effect of pH on this compound Production by Pure Cultures

Bacterial StrainSubstrate(s)pHMax. This compound Concentration (g/L)Reference(s)
Ruminococcaceae bacterium CPB6Lactate (B86563)5.0 - 6.5~1.80[7]
Ruminococcaceae bacterium CPB6Lactate7.00.32[7]
Ruminococcaceae bacterium CPB6Lactate8.00.17[7]
Megasphaera hexanoicaLactate, Acetate5.8Consistent C4-C8 Production[15][16]
Megasphaera hexanoicaLactate, Acetate6.5Consistent C4-C8 Production[15][16]
Megasphaera hexanoicaLactate, Acetate (doubled)6.53.7[15][16][17]
Megasphaera hexanoicaLactate, Acetate7.2Consistent C4-C8 Production[15][16]
Novel Clostridium strain M1NHEthanol, Lactic Acid, Acetic Acid, etc.5.52.0[18]
Novel Clostridium strain M1NHEthanol, Lactic Acid, Acetic Acid, etc.6.52.98 - 3.5[18]
Novel Clostridium strain M1NHEthanol, Lactic Acid, Acetic Acid, etc.7.52.3[18]

Experimental Protocols

Protocol 1: Batch Fermentation for pH Optimization

This protocol describes a typical batch experiment to determine the optimal initial pH for this compound production.

  • Medium Preparation: Prepare the desired fermentation medium (e.g., containing lactate and acetate as substrates) and dispense equal volumes (e.g., 50 mL) into serum bottles (e.g., 150 mL).[7]

  • pH Adjustment: Before inoculation, adjust the initial pH of the medium in different sets of bottles to the desired values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile 2 M HCl or 2 M NaOH.[7]

  • Anaerobic Conditions: Sparge the headspace of each bottle with an anaerobic gas mixture (e.g., N₂/CO₂) to remove oxygen and then seal with butyl rubber stoppers and aluminum crimps.

  • Inoculation: Inoculate each bottle with the microbial culture (pure or mixed) to a final concentration of, for example, 10% (v/v).

  • Incubation: Incubate the bottles at the optimal temperature for the culture (e.g., 37°C) with gentle agitation.[19]

  • Sampling and Analysis: Periodically, take liquid samples from the bottles to measure the concentrations of substrates (e.g., lactate, acetate) and products (e.g., this compound, propionic acid, butyric acid) using techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the final this compound titers and production rates across the different initial pH conditions to determine the optimum.[7]

Protocol 2: pH-Controlled Bioreactor Fermentation

This protocol outlines the operation of a lab-scale bioreactor with continuous pH control.

  • Bioreactor Setup: Prepare and sterilize a lab-scale bioreactor (e.g., 1 L working volume) filled with the fermentation medium.

  • Inoculation: Inoculate the bioreactor with the desired microbial culture.

  • pH Control System: Calibrate and install a pH probe connected to a controller. The controller should be linked to two pumps, one containing a sterile acid solution (e.g., 2 M HCl) and the other a sterile base solution (e.g., 2 M NaOH).[10][12]

  • Fermentation Start: Set the desired pH value on the controller (e.g., 5.8). Begin the fermentation under anaerobic conditions at the optimal temperature and with appropriate agitation.

  • Process Monitoring: The pH controller will automatically add acid or base to maintain the pH at the setpoint. Monitor substrate consumption and product formation by taking regular samples for analysis.

  • Data Analysis: Evaluate the performance of the bioreactor based on the this compound production rate, final concentration, and yield at the controlled pH. The experiment can be repeated at different pH setpoints to find the optimal control value.

Visualizations

logical_relationship cluster_conditions Operating pH cluster_pathways Metabolic Pathways cluster_products Primary Products pH < 6.0 pH < 6.0 Chain Elongation Chain Elongation pH < 6.0->Chain Elongation Favors pH > 6.0 pH > 6.0 Propionic Acid Fermentation Propionic Acid Fermentation pH > 6.0->Propionic Acid Fermentation Favors This compound This compound Chain Elongation->this compound Propionic Acid Propionic Acid Propionic Acid Fermentation->Propionic Acid

Caption: pH as a metabolic switch for this compound production.

experimental_workflow start Start: Prepare Medium & Bioreactors ph_adjust Set Initial pH Points (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) start->ph_adjust inoculate Inoculate with Microbial Culture ph_adjust->inoculate incubate Incubate under Anaerobic Conditions inoculate->incubate sampling Periodic Sampling incubate->sampling analysis Analyze Substrates & Products (HPLC) sampling->analysis evaluation Evaluate Production Rates & Yields analysis->evaluation end End: Determine Optimal pH evaluation->end

Caption: Workflow for pH optimization in batch experiments.

References

Troubleshooting inconsistent results in caproic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for caproic acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and solve specific problems you may encounter during this compound analysis.

Inconsistent Peak Areas in Gas Chromatography (GC) Analysis

Question: My peak areas for this compound are highly variable between injections, even for the same sample. What could be the cause?

Answer: Inconsistent peak areas in GC analysis of this compound can stem from several factors, ranging from sample preparation to instrument issues. Follow this guide to troubleshoot the problem.

Possible Causes and Solutions:

  • Incomplete or Variable Derivatization: this compound requires derivatization to become volatile for GC analysis.[1][2][3] Incomplete or inconsistent reactions are a primary source of variability.

    • Solution: Ensure your derivatization reagent (e.g., BSTFA, BF3-MeOH) is fresh and not exposed to moisture.[4] Optimize reaction time and temperature. For instance, a common protocol involves heating with BSTFA and pyridine (B92270) at 75°C for 30 minutes.[5] Running a standard with each batch can help assess derivatization efficiency.

  • Injector Issues: Problems within the GC injector can lead to variable sample introduction.

    • Solution:

      • Septum Leak: A worn or leaking septum can cause sample loss. Replace the septum regularly.[6]

      • Liner Contamination: Active sites in a dirty liner can adsorb the analyte. Clean or replace the injector liner.[6][7]

      • Injection Speed: For manual injections, ensure a consistent and rapid injection technique.[8] An autosampler is recommended for optimal reproducibility.

  • Column Degradation: The stationary phase at the head of the column can degrade over time, leading to active sites and poor peak shape or inconsistent response.

    • Solution: Trim the first 15-30 cm of the column and reinstall it. If the problem persists, the column may need to be replaced.[6]

  • Syringe Problems: A faulty syringe can lead to inaccurate sample volumes being injected.

    • Solution: Inspect the syringe for visible damage or leaks. Ensure there are no air bubbles in the syringe before injection. Clean the syringe thoroughly between samples.[7]

Troubleshooting Workflow for Inconsistent GC Peak Areas

start Inconsistent Peak Areas Observed q1 Is derivatization complete and consistent? start->q1 s1 Optimize derivatization: - Use fresh reagents - Control temperature and time - Check for moisture q1->s1 No q2 Are injector components clean and functional? q1->q2 Yes s1->q2 s2 Perform injector maintenance: - Replace septum - Clean/replace liner - Check for leaks q2->s2 No q3 Is the GC column in good condition? q2->q3 Yes s2->q3 s3 Address column issues: - Trim column inlet (15-30 cm) - Replace column if necessary q3->s3 No q4 Is the injection technique/syringe reliable? q3->q4 Yes s3->q4 s4 Verify injection process: - Use autosampler if possible - Inspect and clean syringe - Ensure no air bubbles q4->s4 No end_node Problem Resolved q4->end_node Yes s4->end_node

A decision tree for troubleshooting inconsistent GC peak areas.
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My this compound peak is tailing or fronting in my reverse-phase HPLC analysis. What should I do?

Answer: Poor peak shape in HPLC can compromise resolution and integration accuracy. Tailing is more common for acidic compounds like this compound.

Possible Causes and Solutions:

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of this compound. If the pH is close to the pKa of this compound (~4.88), you may see peak splitting or tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa. A pH of 2.5-2.8 is often effective. Use a buffer (e.g., phosphate (B84403) buffer) to maintain a stable pH.[9][10]

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites (e.g., residual silanols) on the column packing material.

    • Solution: Use a well-end-capped column. Adding a competitive amine (e.g., triethylamine) to the mobile phase can sometimes help, but adjusting the pH is a more common solution for acidic compounds.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.[10]

  • Column Contamination or Voids: A contaminated column or a void at the column inlet can distort peak shape.

    • Solution: Flush the column with a strong solvent to remove contaminants. If a void is suspected (often indicated by a sudden drop in backpressure and split peaks), the column may need to be replaced.[11]

Frequently Asked Questions (FAQs)

Q1: Why do I need to derivatize this compound for GC-MS analysis?

A1: this compound, like other short-chain fatty acids, has a polar carboxyl group (-COOH) that makes it non-volatile and prone to strong interactions with the GC system.[2][3] Derivatization replaces the active hydrogen on the carboxyl group with a non-polar group (e.g., a trimethylsilyl (B98337) or methyl group), which increases the molecule's volatility and thermal stability, making it suitable for GC analysis.[3][12] This process also improves peak shape and sensitivity.[12]

Q2: What is "matrix effect" and how can it affect my quantification?

A2: The matrix effect is the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, cell culture media).[13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in underestimation or overestimation of the this compound concentration.[14][15] The matrix effect is a significant concern in methods relying on mass spectrometry, such as LC-MS and GC-MS.[13][16]

Q3: How can I minimize matrix effects?

A3: There are several strategies to mitigate matrix effects:

  • Effective Sample Preparation: Use extraction techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering components from the matrix.[17]

  • Chromatographic Separation: Optimize your HPLC or GC method to separate this compound from co-eluting matrix components.

  • Stable Isotope Dilution (SID): This is the most robust method. A known amount of a stable isotope-labeled version of this compound (e.g., ¹³C₆-caproic acid) is added to the sample as an internal standard at the beginning of sample preparation.[18] Because the labeled standard is chemically identical to the analyte, it experiences the same matrix effects and sample processing losses.[18][19] By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.[18]

Q4: What are the key parameters to validate for an HPLC method for this compound quantification?

A4: According to ICH guidelines, a validated HPLC method should demonstrate the following:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.[9]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[9]

  • Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[9]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).[9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

The choice of analytical method and the use of an appropriate internal standard strategy significantly impact the performance of this compound quantification. The stable isotope dilution method is considered the gold standard for accuracy and precision.[18][19]

ParameterGC-MS (with Derivatization)HPLC-UVLC-MS/MS (with SID)
Internal Standard Stable Isotope Labeled this compoundStructurally similar acid (e.g., heptanoic acid)Stable Isotope Labeled this compound
Typical Recovery (%) > 90%Variable, highly dependent on extraction> 95% (corrected by IS)[18]
Precision (%RSD) < 15%< 10%< 5%
Linearity (R²) > 0.99> 0.99[9]> 0.999
Key Challenge Derivatization consistencySensitivity, matrix interferenceMatrix effects, cost of labeled IS

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using GC-MS with Stable Isotope Dilution

This protocol outlines the key steps for quantifying this compound in plasma using a robust stable isotope dilution method.

Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 1. Spike Plasma Sample with ¹³C₆-Caproic Acid (IS) p2 2. Protein Precipitation & Acidification p1->p2 p3 3. Liquid-Liquid Extraction (e.g., with MTBE) p2->p3 p4 4. Evaporate Organic Layer to Dryness p3->p4 d1 5. Reconstitute in Pyridine p4->d1 d2 6. Add BSTFA, Heat at 75°C for 30 minutes d1->d2 a1 7. Inject into GC-MS d2->a1 a2 8. Quantify using Ratio of Native to Labeled Ions a1->a2

References

Strategies to reduce the unpleasant odor of caproic acid in products.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caproic Acid Odor Mitigation

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for reducing the unpleasant odor of this compound (hexanoic acid) in product formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My formulation containing this compound has a strong, unpleasant cheesy/waxy odor. What are the primary methods to reduce this?

A1: The unpleasant odor of this compound is due to its high volatility at room temperature.[1][2] The primary strategies to mitigate this odor involve either chemically modifying the molecule, physically trapping it, or neutralizing its acidic nature. The most common and effective methods are:

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) cavity to physically trap the odorant.[3][4]

  • Chemical Derivatization (Esterification): Converting the carboxylic acid into a less volatile and often more pleasantly scented ester.[5][6]

  • pH Adjustment (Neutralization): Increasing the pH of the formulation to convert this compound to its non-volatile salt form (hexanoate).[6]

  • Adsorption: Using porous materials like activated carbon or zeolites to adsorb the this compound molecules.[7][8]

Q2: I'm working with an aqueous formulation. Which odor reduction strategy is most suitable?

A2: For aqueous formulations, complexation with cyclodextrins and pH adjustment are highly effective and generally easy to implement.

  • Cyclodextrins , such as β-cyclodextrin or its more soluble derivatives (e.g., HP-β-CD), are particularly well-suited as they can form inclusion complexes in water, effectively sequestering the this compound and masking its odor.[3][9]

  • pH adjustment is also a straightforward method. By adding a base (e.g., sodium hydroxide, triethanolamine) to raise the pH above 7, you convert the volatile this compound into its non-volatile salt form.[6] This is a simple and cost-effective solution, provided the higher pH is compatible with your final product's stability and intended use.

Q3: My attempts to use β-cyclodextrin are failing due to low solubility in my system. What can I do?

A3: This is a common issue, as standard β-cyclodextrin has limited water solubility.

  • Troubleshooting: You can switch to a chemically modified cyclodextrin derivative with higher aqueous solubility, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[4] These derivatives offer significantly better solubility while retaining the ability to form stable inclusion complexes.

  • Alternative: The "kneading method" described in the experimental protocols below can also enhance complex formation, even with less soluble cyclodextrins.

Q4: I tried neutralizing my formulation with a base, but it caused other ingredients to precipitate. How can I resolve this?

A4: This indicates a pH incompatibility within your formulation.

  • Troubleshooting: First, ensure you are adding the base slowly and with continuous stirring to avoid localized pH spikes. If precipitation still occurs, you may need to select a different base that is more compatible with your system.

  • Alternative Strategy: If pH adjustment is not viable, consider cyclodextrin complexation , which does not require a significant change in pH and is less likely to affect the stability of other components.

Q5: Can I use activated carbon to remove the odor from a finished liquid product like a cream or lotion?

A5: Using adsorbents like activated carbon in a finished, viscous product is challenging.

  • Troubleshooting: Activated carbon is most effective in treating raw materials or in systems where it can be easily filtered out.[10] Adding it directly to a cream would be difficult to remove and would likely affect the product's color and texture.

  • Recommended Approach: It is better to treat one of the liquid raw material phases (e.g., the water or oil phase) with activated carbon first and then filter the carbon out before emulsification. For an already formulated product, odor-masking through complexation (cyclodextrins) or the addition of a carefully selected fragrance would be more practical.[11]

Data Presentation: Comparison of Odor Reduction Strategies

The following table summarizes the effectiveness and key characteristics of different odor reduction strategies for this compound. The "Odor Reduction Efficiency" is an illustrative range, as actual performance depends heavily on the specific formulation and experimental conditions.

StrategyMechanismOdor Reduction Efficiency (Illustrative)Key AdvantagesKey Disadvantages
Cyclodextrin Complexation Encapsulation of the this compound molecule in the cyclodextrin cavity.[3][4]70-95%Highly effective; No chemical modification needed; Generally inert and non-toxic.[3]Cost of cyclodextrins; Can affect bioavailability if not formulated correctly.
Chemical Derivatization Conversion to a non-volatile/less odorous ester.[5][6]90-99%Very high efficiency; Can introduce a pleasant scent.[12]Requires a chemical reaction step; May alter the biological activity of the molecule.
pH Adjustment Conversion of the volatile acid to its non-volatile salt form.[6]85-99%Simple; Cost-effective; High efficiency.Requires a pH > 7, which may not be suitable for all formulations; Can affect stability.
Adsorption Physical binding of this compound molecules to a high-surface-area material.[7][8]60-90%Effective for purifying raw materials; Can remove a broad spectrum of volatiles.Difficult to implement in finished products; Can be non-selective and adsorb other key ingredients.[10]

Experimental Protocols

Protocol 1: Odor Reduction using Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol describes the formation of a this compound-cyclodextrin complex to effectively mask its odor. The kneading method is efficient for achieving a high complexation yield.

  • Molar Calculation: Determine the required amounts of this compound and β-cyclodextrin (or HP-β-CD) for a 1:1 molar ratio.

  • Hydration: Place the calculated amount of cyclodextrin powder into a mortar. Add a small amount of water (or a water-ethanol mixture) dropwise to moisten the powder until a consistent, paste-like mass is formed.

  • Incorporation: Slowly add the calculated amount of this compound to the cyclodextrin paste in the mortar.

  • Kneading: Vigorously knead the mixture with a pestle for 30-60 minutes. The mechanical energy from this process forces the this compound molecule into the cyclodextrin cavity.

  • Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at 50-60°C until a constant weight is achieved. Alternatively, the sample can be lyophilized (freeze-dried).

  • Final Processing: The resulting dry powder is the this compound-cyclodextrin inclusion complex. Grind it into a fine powder if necessary. This complex can now be incorporated into your product formulation with a significantly reduced odor profile.

  • Validation (Optional): The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

Protocol 2: Odor Reduction via Chemical Derivatization (Fischer Esterification)

This protocol details the conversion of this compound to methyl caproate, a less odorous ester. Caution: This procedure involves handling acids and flammable solvents and should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask, combine 1 mole of this compound with 3-5 moles of methanol (B129727) (serves as both reactant and solvent).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 0.1% of the this compound weight), to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C for methanol) using a heating mantle. Let the reaction proceed for 2-4 hours.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the acid catalyst and any unreacted this compound. Mix gently and release the pressure frequently.

  • Extraction: Allow the layers to separate. The top layer is typically the organic phase containing the methyl caproate ester. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄). Filter to remove the drying agent, and then remove the excess methanol using a rotary evaporator to yield the final product, methyl caproate.

Visualizations

Experimental and Logical Workflows

Below are diagrams illustrating the logical flow and experimental processes for the described odor mitigation strategies.

cluster_problem Problem Identification cluster_strategies Primary Mitigation Strategies cluster_outcome Desired Outcome Problem Unpleasant Odor in This compound Formulation Complexation Complexation (Cyclodextrin) Problem->Complexation Derivatization Derivatization (Esterification) Problem->Derivatization Neutralization pH Adjustment (Neutralization) Problem->Neutralization Adsorption Adsorption (Activated Carbon) Problem->Adsorption Outcome Odor-Reduced Final Product Complexation->Outcome Derivatization->Outcome Neutralization->Outcome Adsorption->Outcome

Caption: Decision workflow for selecting a this compound odor mitigation strategy.

cluster_inputs Inputs cluster_process Process cluster_output Output CA This compound Incorporate 2. Add this compound CA->Incorporate CD Cyclodextrin (e.g., β-CD) Hydrate 1. Hydrate CD in Mortar CD->Hydrate Solvent Water/Ethanol Solvent->Hydrate Hydrate->Incorporate Knead 3. Knead Vigorously (30-60 min) Incorporate->Knead Dry 4. Dry Paste (Oven/Lyophilizer) Knead->Dry Complex Odor-Masked Inclusion Complex Powder Dry->Complex

Caption: Experimental workflow for cyclodextrin inclusion complexation by kneading.

References

Technical Support Center: Enhancing Caproic Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing caproic acid extraction methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from fermentation broth?

A1: The primary methods for this compound extraction include liquid-liquid extraction (LLE), reactive extraction, and membrane-based extraction.[1] LLE is a conventional method involving the use of an organic solvent to separate the this compound from the aqueous fermentation broth.[2] Reactive extraction enhances this process by using an extractant that chemically reacts with the this compound, improving the distribution coefficient.[1] Membrane-based extraction, including pertraction and membrane contactors, utilizes a membrane to separate the aqueous and organic phases, which can prevent issues like emulsification.[3][4] Electrodialysis is another emerging technique that uses an electric field to separate and concentrate carboxylates.[5]

Q2: How does pH affect the efficiency of this compound extraction?

A2: The pH of the aqueous phase is a critical parameter in this compound extraction.[3][1] this compound is a weak acid with a pKa of approximately 4.88.[3] To achieve high extraction efficiency with conventional solvents, the pH of the fermentation broth should be adjusted to be below the pKa of this compound.[6] At a lower pH, this compound exists predominantly in its undissociated form, which is more soluble in organic solvents.[5] However, some reactive extraction systems using amine-based extractants can be effective at a pH above the pKa.[1]

Q3: What are the key considerations when selecting a solvent for this compound extraction?

A3: Solvent selection is crucial for a successful extraction. Key properties to consider in a solvent include:

  • High distribution coefficient: for efficient extraction.

  • High selectivity: to minimize the co-extraction of impurities.

  • Low solubility in water: to prevent solvent loss and contamination of the aqueous phase.

  • Biocompatibility and low toxicity: especially for in-situ extraction from active fermentations.[3][7]

  • Ease of recovery: for recycling the solvent and isolating the this compound.

  • Environmental friendliness: to minimize the environmental impact.[8][9]

Commonly investigated solvents include oleyl alcohol, 1-octanol (B28484), and tri-n-butyl phosphate (B84403) (TBP).[1]

Q4: How can I quantify the concentration of this compound in my samples?

A4: The concentration of this compound is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][10] For HPLC analysis, a C18 column is often used with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol (B129727) or acetonitrile, with UV detection.[10][11][12] GC analysis is also a common method, particularly for volatile fatty acids.[3]

Troubleshooting Guides

Issue 1: Low Extraction Efficiency

Symptoms:

  • The concentration of this compound in the organic phase after extraction is significantly lower than expected.

  • A large amount of this compound remains in the aqueous raffinate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of the aqueous phase. For most LLE systems, ensure the pH is at least one to two units below the pKa of this compound (~4.88). Adjust with an appropriate acid (e.g., HCl or H2SO4).[2][13]
Inappropriate Solvent The selected solvent may have a low distribution coefficient for this compound. Refer to the solvent selection data (Table 1) and consider testing alternative solvents with higher reported efficiencies, such as 1-octanol or oleyl alcohol.[1]
Insufficient Mixing Inadequate mixing can lead to poor mass transfer between the aqueous and organic phases. Ensure vigorous mixing during the extraction process to maximize the interfacial area. For batch extractions, increase the shaking speed or duration.
Suboptimal Solvent-to-Feed Ratio A low solvent-to-feed ratio may not be sufficient to extract the desired amount of this compound. Experiment with increasing the volume of the organic solvent relative to the aqueous phase.
Temperature Effects Extraction efficiency can be temperature-dependent.[14] Consider conducting the extraction at different temperatures to determine the optimal condition for your specific system.
Issue 2: Emulsion Formation at the Aqueous-Organic Interface

Symptoms:

  • A stable or slow-breaking emulsion layer forms between the aqueous and organic phases, making phase separation difficult.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Mixing Intensity Overly vigorous mixing can lead to the formation of stable emulsions. Reduce the agitation speed or use a gentler mixing method.
Presence of Surfactants or Particulates Components in the fermentation broth, such as proteins or cell debris, can act as emulsifying agents.[3] Pre-treat the broth by centrifugation or filtration to remove suspended solids before extraction.[15]
Incompatible Solvent Some solvents are more prone to forming emulsions. If the problem persists, consider switching to a different solvent. Membrane-based extraction can also be employed to avoid direct contact and emulsification.[3]
Addition of a De-emulsifier In some cases, adding a small amount of a de-emulsifying agent or increasing the ionic strength of the aqueous phase by adding salt can help to break the emulsion.

Data Presentation

Table 1: Comparison of Solvent Efficiency for this compound Extraction

Solvent/ExtractantConditionsExtraction Efficiency (%)Reference
Oleyl AlcoholpH not specified85
1-OctanolpH 6.046[1]
1-DecanolpH 6.025[1]
n-Butyl AcetatepH 6.027[1]
Di(2-ethylhexyl) SebacatepH 6.013[1]
10 wt% TOPO + Oleyl AlcoholpH 6.029[1]
10 wt% TOA + Oleyl AlcoholpH 6.033[1]
MIBKInitial pH 2.4-3.193-98[9]
XyleneInitial pH 2.4-3.177-93[9]
TBP in Sunflower Oil (40%)Not specified~70-80
TBP in Rice Bran Oil (40%)Not specified~65-75
TBP in Soya Oil (40%)Not specified~60-70

TOPO: Trioctylphosphine oxide, TOA: Trioctylamine, MIBK: Methyl isobutyl ketone, TBP: Tri-n-butyl phosphate.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of this compound
  • Sample Preparation: Clarify the fermentation broth by centrifugation to remove cells and other solid debris.[15]

  • pH Adjustment: Measure the pH of the clarified broth. Adjust the pH to a value between 2.5 and 3.5 using a suitable acid (e.g., 1M HCl or H2SO4).[9][13]

  • Extraction:

    • Transfer a known volume of the pH-adjusted broth and the selected organic solvent to a separatory funnel. A common starting point is a 1:1 volume ratio.

    • Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing. Periodically vent the funnel to release any pressure buildup.

    • Allow the phases to separate. This may take several minutes to hours.

  • Phase Separation: Carefully drain the lower (denser) phase. The location of the organic phase (top or bottom) will depend on its density relative to water. Collect both the aqueous (raffinate) and organic (extract) phases.

  • Analysis: Determine the concentration of this compound in the initial broth, the raffinate, and the extract using HPLC or GC to calculate the extraction efficiency.

Protocol 2: Quantification of this compound using HPLC
  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size), a UV detector, and an autosampler.[10]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to ~2.5) and methanol or acetonitrile. A common ratio is 40:60 (v/v).[10] Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Filter all samples (initial broth, raffinate, and extract) through a 0.22 µm syringe filter before injection to prevent column clogging. If analyzing the organic extract, it may need to be diluted in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[10]

    • Injection volume: 10 µL[10]

    • Detection wavelength: 210 nm or 269 nm[10][11]

    • Column temperature: Ambient or controlled (e.g., 30 °C)

  • Data Analysis: Integrate the peak corresponding to this compound and use the calibration curve to determine the concentration in the samples.

Mandatory Visualizations

experimental_workflow start Start: Fermentation Broth pretreatment Pre-treatment (Centrifugation/Filtration) start->pretreatment ph_adjustment pH Adjustment (pH < pKa) pretreatment->ph_adjustment lle Liquid-Liquid Extraction (Solvent Addition & Mixing) ph_adjustment->lle phase_separation Phase Separation lle->phase_separation aqueous_phase Aqueous Phase (Raffinate) phase_separation->aqueous_phase organic_phase Organic Phase (Extract) phase_separation->organic_phase analysis Analysis (HPLC/GC) organic_phase->analysis product_recovery Product Recovery (e.g., Back-extraction, Distillation) organic_phase->product_recovery end End: Purified this compound product_recovery->end troubleshooting_low_efficiency start Problem: Low Extraction Efficiency check_ph Check pH of Aqueous Phase start->check_ph ph_ok Is pH < pKa? check_ph->ph_ok adjust_ph Action: Adjust pH with Acid ph_ok->adjust_ph No check_solvent Evaluate Solvent Choice ph_ok->check_solvent Yes resolve Re-run Extraction adjust_ph->resolve solvent_ok Is Solvent Optimal? check_solvent->solvent_ok change_solvent Action: Select a more efficient solvent solvent_ok->change_solvent No check_mixing Assess Mixing Conditions solvent_ok->check_mixing Yes change_solvent->resolve mixing_ok Is Mixing Adequate? check_mixing->mixing_ok increase_mixing Action: Increase mixing speed/duration mixing_ok->increase_mixing No check_ratio Review Solvent-to-Feed Ratio mixing_ok->check_ratio Yes increase_mixing->resolve ratio_ok Is Ratio Sufficient? check_ratio->ratio_ok increase_ratio Action: Increase solvent volume ratio_ok->increase_ratio No ratio_ok->resolve Yes increase_ratio->resolve

References

Technical Support Center: Preventing Caproic Acid Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of caproic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound, a six-carbon short-chain fatty acid (SCFA), is susceptible to several degradation pathways during sample handling, storage, and preparation. The primary causes include:

  • Enzymatic Degradation: Endogenous enzymes in biological matrices like plasma and tissue can metabolize this compound.

  • Volatility: this compound is a volatile compound, and significant loss can occur, especially during steps involving heating or solvent evaporation under a nitrogen stream.

  • Oxidation: Although a saturated fatty acid, this compound can be susceptible to oxidation under certain conditions, particularly if the sample matrix contains strong oxidizing agents.

  • Esterification: If alcohols such as methanol (B129727) or ethanol (B145695) are used in sample preparation, this compound can undergo esterification, especially in the presence of an acid catalyst, forming its corresponding ester and leading to an underestimation of the free acid form.

  • pH-Dependent Changes: The stability and recovery of this compound are highly dependent on the pH of the sample and extraction solvents. At a pH above its pKa (~4.8), it exists in its less volatile carboxylate form.

  • Adsorption: this compound can adsorb to the surfaces of laboratory plastics, such as polypropylene (B1209903) tubes, leading to a loss of analyte.

Q2: What is the ideal temperature for storing samples containing this compound?

A2: Immediate cooling of samples after collection is crucial. For short-term storage (up to 7 days), refrigeration at +4°C is an option. For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize enzymatic activity and other degradation processes.[1] It is important to minimize the number of freeze-thaw cycles, as this can lead to analyte degradation.[2][3]

Q3: How does pH affect the stability and extraction of this compound?

A3: The pH of the sample and extraction solvent is a critical factor. To ensure this compound is in its less water-soluble, undissociated form for efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units below its pKa of approximately 4.8. Acidic conditions (pH 5.0-6.5) have been shown to be favorable for this compound stability and production in certain biological systems.[4]

Q4: Can I use standard polypropylene tubes for collecting and processing samples for this compound analysis?

A4: While widely used, polypropylene tubes can be a source of this compound loss due to adsorption of the fatty acid to the plastic surface. If significant loss is suspected, it is advisable to use low-binding tubes or glass tubes. Silylation of glassware can also be performed to reduce active sites for adsorption.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete Extraction: The pH of the sample may be too high, keeping this compound in its ionized, more water-soluble form.2. Volatility Loss: Evaporation of the organic solvent at elevated temperatures or for an extended period.3. Adsorption to Labware: Use of standard polypropylene tubes or glassware.4. Emulsion Formation during LLE: Surfactant-like molecules in the sample matrix can prevent clean phase separation.1. Adjust pH: Acidify the sample to a pH of ~2-3 before extraction with an organic solvent.2. Control Evaporation: Evaporate solvents at a low temperature under a gentle stream of nitrogen. Avoid complete dryness.3. Use Appropriate Labware: Employ low-binding microcentrifuge tubes or silylated glass vials.4. Break Emulsions: Centrifuge at high speed, add a small amount of salt (salting out), or try a different extraction solvent.[3][5]
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Handling: Variations in time from collection to freezing or in thawing procedures.2. Variable Freeze-Thaw Cycles: Different samples undergoing a different number of freeze-thaw cycles.3. Inconsistent pH Adjustment: Small variations in pH can significantly impact extraction efficiency.1. Standardize Workflow: Establish and strictly follow a standard operating procedure (SOP) for sample collection, processing, and storage.2. Aliquot Samples: Upon first thawing, create single-use aliquots to avoid repeated freeze-thaw cycles of the bulk sample.3. Use a pH Meter: Ensure accurate and consistent pH adjustments for all samples.
Presence of Unexpected Peaks in Chromatogram 1. Esterification: Use of methanol or ethanol in sample preparation may lead to the formation of methyl or ethyl caproate.2. Oxidation Products: Sample degradation due to exposure to air or oxidizing agents.1. Avoid Alcohols in Extraction: If esterification is a concern, use alternative solvents like diethyl ether or methyl tert-butyl ether (MTBE) for extraction. If an alcohol must be used, perform derivatization immediately.2. Use Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent, especially if long-term storage of the extract is necessary.[6][7][8]

Data Summary

Table 1: Impact of Storage Temperature on Short-Chain Fatty Acid (SCFA) Stability in Fecal Samples

Storage ConditionTimeObservation
Room Temperature6 hoursOptimal stability for most SCFAs.[9]
+4°CUp to 2 monthsConsidered an optimal condition for SCFA quantification in lyophilized stools.[9]
-20°CLong-termApplicable for long-term storage of extracted VFA samples.[1]
-80°CLong-termGenerally considered the best practice for long-term storage to preserve sample integrity.

Note: Quantitative stability data for this compound specifically in plasma or serum is limited in the reviewed literature. The stability in fecal samples provides a general guideline, but validation in the specific matrix of interest is highly recommended.

Table 2: Effect of Freeze-Thaw Cycles on Analyte Stability

Analyte ClassMatrixNumber of CyclesObservation
Non-esterified fatty acids (general)Bovine Serum/Plasma4Little to no effect observed.[2]
SCFAs (general)Lyophilized Stool5Acetate, propionate, and butyrate (B1204436) decreased by 12-29%.[9]
SCFAs (general)Fresh Stool5More pronounced decrease in concentrations compared to lyophilized stool.[9]

Experimental Protocols & Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum

This protocol is a general guideline and should be optimized and validated for your specific application.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Take a precise aliquot of the sample (e.g., 100 µL) and place it in a low-binding microcentrifuge tube or a silylated glass tube.

  • Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled this compound) to the sample.

  • Acidification: Add a sufficient amount of a strong acid (e.g., 10% sulfuric acid or concentrated hydrochloric acid) to lower the sample pH to approximately 2-3. Vortex briefly.

  • Protein Precipitation (Optional but Recommended): Add a cold protein precipitation solvent, such as acetonitrile, at a 3:1 ratio (solvent:sample). Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE)). A 5:1 ratio of organic solvent to the initial sample volume is a good starting point.

    • Vortex vigorously for 2-5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new tube, taking care not to disturb the aqueous layer.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature (e.g., room temperature or 30°C). Avoid complete dryness to minimize the loss of the volatile this compound.

  • Reconstitution: Reconstitute the residue in a solvent compatible with your analytical method (e.g., the mobile phase for LC-MS).

  • Analysis: Proceed with analysis (e.g., by GC-MS or LC-MS after derivatization).

Protocol 2: Derivatization for GC-MS Analysis

Derivatization is often necessary to improve the volatility and chromatographic properties of this compound for GC analysis.

  • Esterification to Fatty Acid Methyl Esters (FAMEs):

    • After extraction and evaporation (Step 8 in Protocol 1), add a methylating agent such as 14% Boron Trifluoride in methanol.

    • Heat the sample at 60-80°C for 10-30 minutes.

    • After cooling, add water and a non-polar solvent like hexane (B92381).

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is then collected for GC-MS analysis.

  • Silylation:

    • After evaporation, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent like pyridine (B92270) or acetonitrile.

    • Heat at 60-70°C for 30-60 minutes.

    • The resulting trimethylsilyl (B98337) (TMS) ester of this compound can be directly injected into the GC-MS.

Visualizations

Degradation Pathways and Prevention Strategies

cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies CaproicAcid This compound in Sample Enzymatic Enzymatic Degradation CaproicAcid->Enzymatic Volatility Loss due to Volatility CaproicAcid->Volatility Oxidation Oxidation CaproicAcid->Oxidation Esterification Esterification CaproicAcid->Esterification Adsorption Adsorption to Surfaces CaproicAcid->Adsorption LowTemp Low Temperature (4°C, -20°C, -80°C) LowTemp->Enzymatic LowTemp->Volatility LowpH Acidic pH (pH < 4.8) LowpH->Esterification Antioxidants Use of Antioxidants (e.g., BHT) Antioxidants->Oxidation SolventChoice Appropriate Solvent Choice (non-alcoholic) SolventChoice->Esterification Labware Low-Binding/Glassware Labware->Adsorption Derivatization Derivatization Derivatization->Volatility Derivatization->Adsorption Start Sample Collection (e.g., Plasma, Serum) Store Storage (-80°C) Start->Store Immediate Freezing Prep Sample Preparation (Acidification, LLE) Store->Prep Thaw on Ice Deriv Derivatization (Optional) Prep->Deriv Analysis Instrumental Analysis (GC-MS or LC-MS) Prep->Analysis Direct Analysis Deriv->Analysis End Data Analysis Analysis->End

References

Technical Support Center: Optimization of Substrate Feeding for Continuous Caproic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous fermentation of caproic acid. The information is designed to address specific experimental issues with practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low this compound Yield

Q: My continuous fermentation is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low this compound yield is a common issue that can stem from several factors related to substrate feeding and the overall fermentation environment. Here are the key aspects to investigate:

  • Sub-optimal Substrate Concentration: Both excessively high and low substrate concentrations can negatively impact this compound production. High concentrations can lead to product toxicity, shifting the metabolic pathway towards butyric acid production[1]. Conversely, very low substrate concentrations may not provide sufficient carbon for efficient chain elongation[2].

  • Inappropriate Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio is a critical factor influencing microbial metabolism. An optimal C/N range of 3–25 has been shown to be conducive for the conversion of substrate carbon to this compound[3]. Deviations from this range can lead to reduced yields.

  • Improper pH Control: The pH of the fermentation broth significantly affects enzyme activity and microbial community composition. A mildly acidic pH, typically below 6.0, tends to favor chain elongation to this compound over competing pathways like propionic acid production[4]. The optimal pH for this compound production by Ruminococcaceae bacterium CPB6, for instance, is between 5.0 and 6.5[5][6].

  • Sub-optimal Organic Loading Rate (OLR): The OLR, which is the rate at which organic substrate is fed to the reactor, can influence the microbial community and the primary metabolic pathways. Adjusting the OLR can steer the fermentation from anaerobic digestion towards acidogenic fermentation and subsequent chain elongation[7][8].

Troubleshooting Steps:

  • Optimize Substrate Concentration: Systematically vary the substrate concentration in your feed to identify the optimal range for your specific microbial culture and reactor setup. Refer to the data in Table 1 for reported optimal concentrations.

  • Adjust C/N Ratio: Analyze the carbon and nitrogen content of your substrate and adjust it to fall within the optimal 3-25 range using a suitable nitrogen source like ammonium (B1175870) chloride[3].

  • Maintain Strict pH Control: Implement a robust pH control system to maintain the pH within the optimal range for your culture. Continuous monitoring and automated acid/base addition are recommended[9].

  • Vary Organic Loading Rate: Experiment with different OLRs to find the rate that maximizes this compound production. This may involve adjusting both the substrate concentration and the hydraulic retention time (HRT).

Issue 2: High Butyric Acid and Low this compound Selectivity

Q: My fermentation is producing a high concentration of butyric acid, but the selectivity for this compound is low. What could be the cause?

A: High butyric acid concentration with low this compound selectivity often points to an imbalance in the chain elongation process. This can be caused by:

  • Product Inhibition: High concentrations of this compound can be toxic to the microbial community, leading to a feedback inhibition that favors the accumulation of its precursor, butyric acid[1].

  • Sub-optimal Electron Donor to Electron Acceptor Ratio: The ratio of the electron donor (e.g., ethanol, lactate) to the electron acceptor (e.g., acetate, butyrate) is crucial. An inappropriate ratio can limit the final step of chain elongation from butyrate (B1204436) to caproate[2][10]. For instance, a higher ethanol-to-acetate ratio has been reported to enhance this compound production[11].

  • Hydrogen Partial Pressure: High levels of hydrogen can inhibit the metabolic activity of chain-elongating bacteria like Clostridium kluyveri[12].

Troubleshooting Steps:

  • Implement In-situ Product Recovery: To alleviate product toxicity, consider implementing an in-line extraction method, such as membrane liquid-liquid extraction, to continuously remove this compound from the fermentation broth[10][13][14]. This can prevent the accumulation of inhibitory concentrations.

  • Optimize Electron Donor/Acceptor Ratio: Systematically test different ratios of your electron donor and acceptor in the feed to determine the optimal balance for maximizing this compound selectivity.

  • Manage Hydrogen Levels: In some systems, co-culturing with a hydrogen-consuming microorganism, such as a methanogen, can reduce the hydrogen partial pressure and thereby enhance this compound production[12][15].

Issue 3: Reactor Instability and pH Fluctuations

Q: I am experiencing significant pH drops and overall instability in my continuous reactor. How can I address this?

A: Reactor instability, often manifesting as sharp pH drops, is typically due to the rapid production of volatile fatty acids (VFAs) exceeding the buffering capacity of the system and the consumption rate by chain-elongating organisms.

  • High Organic Loading Rate: A sudden increase or a consistently high OLR can lead to the rapid accumulation of VFAs, causing a drop in pH and potential inhibition of the microbial community[7][8].

  • Inadequate Buffering Capacity: If the fermentation medium has insufficient buffering capacity, even normal VFA production rates can lead to significant pH fluctuations.

Troubleshooting Steps:

  • Gradual Increase of OLR: When starting up a reactor or increasing the production rate, do so gradually to allow the microbial community to adapt.

  • Automated pH Control: Implement a reliable automated pH control system that can respond quickly to changes in the fermentation broth by adding a base (e.g., NaOH) to neutralize excess acids[10].

  • Monitor VFA Concentrations: Regularly monitor the concentrations of individual VFAs to anticipate and prevent drastic pH changes. Various analytical methods are available for this purpose (see Experimental Protocols section).

Data Presentation

Table 1: Summary of Quantitative Data on Substrate Feeding and this compound Production

ParameterValueMicroorganism/SystemReference
Optimal C/N Ratio3-25Mixed Culture (Ethanol & Butanoic Acid)[3]
Highest this compound Concentration (C/N Ratio Study)6175.9 mg/LMixed Culture (Ethanol & Butanoic Acid)[3]
Optimal Initial pH5.0-6.5Ruminococcaceae bacterium CPB6[5][6]
Optimal Temperature30-40 °CRuminococcaceae bacterium CPB6[5]
Max. This compound from Fed-Batch (Wastewater)16.6 g/LRuminococcaceae bacterium CPB6[5]
Max. This compound Productivity (Wastewater)5.29 g/L/dayRuminococcaceae bacterium CPB6[5]
Optimal Ethanol-to-Acetate Ratio3:1 (for 300mM total carbon)Unacclimatized Inoculum[2]
n-caproate Production Rate (Continuous with Extraction)3.38 ± 0.42 g/L/dayMixed Culture (Yeast-Fermentation Beer)[13][14]
Max. n-caproate Concentration (pH 7.0)~4.9 g/LRuminal Liquid[16]
Optimized Medium for High Titer Production13.30 g/L sucrose, 22.35 g/L lactate (B86563), 16.48 g/L butyrateRuminococcaceae bacterium CPB6[6][17]
Resulting this compound Titer (Optimized Medium)16.73 g/LRuminococcaceae bacterium CPB6[6][17]
Max. Productivity (Optimized Medium)6.50 g/L/dayRuminococcaceae bacterium CPB6[17]

Experimental Protocols

Protocol 1: Setup and Operation of a Continuous Fermentation Reactor for this compound Production

This protocol outlines the general procedure for setting up and operating a lab-scale continuous stirred-tank reactor (CSTR) for this compound production.

Materials:

  • Bioreactor (e.g., 1 L working volume) with temperature, pH, and agitation control.

  • Peristaltic pumps for feeding and effluent removal.

  • Substrate feed reservoir.

  • Effluent collection vessel.

  • Gas outlet with a sterile filter.

  • Nitrogen gas supply for creating anaerobic conditions.

  • pH probe and controller.

  • Acid and base reservoirs for pH control (e.g., 2M NaOH, 2M HCl).

  • Inoculum (e.g., anaerobic sludge, enriched culture).

  • Defined fermentation medium (refer to literature for specific recipes, e.g.,[5][12]).

Procedure:

  • Reactor Assembly and Sterilization: Assemble the bioreactor according to the manufacturer's instructions. Sterilize the reactor and all associated tubing by autoclaving.

  • Medium Preparation: Prepare the fermentation medium and sterilize it.

  • Establishing Anaerobic Conditions: Transfer the sterile medium to the reactor. Purge the headspace with nitrogen gas for at least 30 minutes to remove oxygen[3][12].

  • Inoculation: Inoculate the reactor with the chosen inoculum under anaerobic conditions.

  • Batch Phase: Initially, operate the reactor in batch mode to allow the microbial culture to acclimate and grow. Monitor key parameters such as pH, temperature, and VFA concentrations.

  • Initiation of Continuous Feeding: Once the batch culture is stable and shows significant this compound production, initiate the continuous feed using a peristaltic pump at a defined flow rate to achieve the desired hydraulic retention time (HRT). Simultaneously, start removing the effluent at the same flow rate to maintain a constant volume.

  • Process Monitoring and Control:

    • Continuously monitor and control the temperature and pH at the desired setpoints (e.g., 37°C, pH 6.0)[3].

    • Maintain a constant agitation speed (e.g., 120 rpm) to ensure proper mixing[3].

    • Regularly take samples from the reactor to analyze for VFA concentrations, substrate consumption, and microbial community composition.

  • Steady-State Operation: Continue the continuous operation until a steady state is reached, characterized by stable concentrations of products and substrates over a prolonged period.

Protocol 2: Analysis of Volatile Fatty Acids (VFAs) by Gas Chromatography (GC)

Gas chromatography is a standard and reliable method for the quantification of individual VFAs in fermentation samples[18][19][20].

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Appropriate GC column for VFA analysis (e.g., a fused silica (B1680970) capillary column with a suitable stationary phase).

  • Autosampler.

  • Syringes for sample injection.

  • Vials with septa.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • VFA standards (acetic, propionic, butyric, valeric, this compound, etc.).

  • Internal standard (optional but recommended for improved accuracy).

  • Acidifying agent (e.g., formic acid or phosphoric acid).

Procedure:

  • Sample Preparation:

    • Collect a sample from the fermentation reactor.

    • Centrifuge the sample to pellet the microbial cells and solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Acidify the sample by adding a small amount of an acid (e.g., formic acid) to protonate the VFAs and make them more volatile.

    • If using an internal standard, add a known concentration to the sample.

  • Instrument Setup:

    • Set up the GC-FID with the appropriate method, including injector temperature, oven temperature program, detector temperature, and gas flow rates (carrier gas, hydrogen, and air).

  • Calibration:

    • Prepare a series of VFA standards of known concentrations.

    • Run the standards on the GC-FID to generate a calibration curve for each VFA.

  • Sample Analysis:

    • Inject the prepared samples into the GC.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the VFA peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Quantify the concentration of each VFA by using the calibration curves.

Alternative VFA Analysis Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for VFA analysis and can be coupled with various detectors[19][20].

  • Spectrophotometric Methods: These methods can be used for rapid determination of total VFA concentration and are simpler and less expensive than chromatographic methods, though they do not provide information on individual VFA concentrations[18].

  • Titration Methods: Titration is a simple and low-cost method for estimating total VFA concentration, but it can be influenced by the bicarbonate concentration in the sample[21].

Mandatory Visualization

Experimental_Workflow cluster_setup Reactor Setup & Sterilization cluster_operation Fermentation Operation cluster_monitoring Monitoring & Control cluster_analysis Analysis Reactor_Assembly Assemble Bioreactor Sterilization Autoclave Reactor & Tubing Reactor_Assembly->Sterilization Anaerobic_Conditions Establish Anaerobic Conditions (N2 Purge) Sterilization->Anaerobic_Conditions Inoculation Inoculate with Culture Anaerobic_Conditions->Inoculation Batch_Phase Initial Batch Phase Inoculation->Batch_Phase Continuous_Phase Continuous Feeding & Effluent Removal Batch_Phase->Continuous_Phase pH_Control pH Control Batch_Phase->pH_Control Agitation Agitation Batch_Phase->Agitation Temp_Control Temperature Control Continuous_Phase->Temp_Control Sampling Regular Sampling Continuous_Phase->Sampling VFA_Analysis VFA Analysis (GC/HPLC) Sampling->VFA_Analysis Substrate_Analysis Substrate Analysis

Caption: Experimental workflow for continuous this compound fermentation.

Troubleshooting_Tree Start Low this compound Yield Check_Substrate Check Substrate Concentration Start->Check_Substrate Check_CN Check C/N Ratio Start->Check_CN Check_pH Check pH Control Start->Check_pH Check_OLR Check Organic Loading Rate Start->Check_OLR Check_Butyrate High Butyric Acid? Start->Check_Butyrate Action_Substrate Optimize Substrate Concentration Check_Substrate->Action_Substrate Action_CN Adjust C/N Ratio (3-25) Check_CN->Action_CN Action_pH Adjust pH to Optimal Range (<6.0) Check_pH->Action_pH Action_OLR Optimize OLR Check_OLR->Action_OLR Action_Extraction Implement In-situ Product Extraction Check_Butyrate->Action_Extraction Yes Action_Ratio Optimize Electron Donor/Acceptor Ratio Check_Butyrate->Action_Ratio Yes

References

Validation & Comparative

A Comparative Analysis of Caproic Acid and Other Short-Chain Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Properties, Biological Activities, and Signaling Mechanisms of Caproic Acid in Relation to Acetic, Propionic, and Butyric Acids.

This guide provides a comprehensive comparative analysis of this compound and other key short-chain fatty acids (SCFAs), including acetic, propionic, and butyric acid. For researchers, scientists, and drug development professionals, this document outlines the distinct biological activities of these fatty acids, supported by experimental data and detailed methodologies. The information is presented to facilitate an objective comparison of their performance and potential therapeutic applications.

Physicochemical and Biological Properties: A Comparative Overview

Short-chain fatty acids are saturated carboxylic acids with a backbone of fewer than six carbon atoms. They are primarily produced in the colon by the anaerobic fermentation of dietary fibers by the gut microbiota. While they share a common origin, their individual properties and biological effects vary significantly.

PropertyAcetic Acid (C2)Propionic Acid (C3)Butyric Acid (C4)This compound (C6)
Molar Mass ( g/mol ) 60.0574.0888.11116.16
Primary Source Microbial fermentation of carbohydrates.Microbial fermentation of carbohydrates and some amino acids.Microbial fermentation of carbohydrates.Microbial fermentation of carbohydrates and medium-chain triglycerides.
Key Functions Energy source for peripheral tissues, anti-inflammatory effects.Substrate for hepatic gluconeogenesis, appetite regulation, anti-inflammatory effects.Primary energy source for colonocytes, potent anti-inflammatory and anti-cancer properties, enhances gut barrier function.Pro-inflammatory properties, antimicrobial activity.
Primary Receptors GPR43 (FFAR2), GPR41 (FFAR3)GPR43 (FFAR2), GPR41 (FFAR3)GPR43 (FFAR2), GPR41 (FFAR3), GPR109A; also a histone deacetylase (HDAC) inhibitor.GPR41 (FFAR3)

Comparative Biological Performance

The functional differences between this compound and other SCFAs are most pronounced in their immunomodulatory and metabolic effects.

Immunomodulatory Effects

A key distinction lies in their impact on inflammation. Butyric acid is widely recognized for its potent anti-inflammatory properties, primarily through the inhibition of histone deacetylases (HDACs) and NF-κB signaling. In contrast, this compound has been shown to exhibit pro-inflammatory effects by activating the p38 MAPK signaling pathway, leading to the differentiation of T-helper 1 (Th1) and Th17 cells.[1] Acetic and propionic acid also possess anti-inflammatory capabilities, often mediated through their interaction with G-protein coupled receptors GPR43 and GPR41.

Table 2: Comparative Effects on Cytokine Production

SCFAEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Effect on Anti-inflammatory Cytokines (e.g., IL-10)
Acetic Acid InhibitionEnhancement
Propionic Acid InhibitionEnhancement
Butyric Acid Strong InhibitionEnhancement
This compound InductionNo significant effect reported
Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances into the bloodstream. Butyrate (B1204436) is a key player in maintaining this barrier, serving as the primary energy source for colonocytes and upregulating the expression of tight junction proteins.[2][3] Other SCFAs like acetate (B1210297) and propionate (B1217596) also contribute to barrier function, though generally to a lesser extent than butyrate.[4]

Table 3: Comparative Effects on Tight Junction Protein Expression in IPEC-J2 Cells [4]

SCFA (Concentration)Relative Gene Expression of Occludin (OCLN)Relative Gene Expression of Claudin-4 (CLDN4)Relative Gene Expression of Zonula Occludens-1 (ZO-1)
Acetate (5 mM) Up-regulatedUp-regulatedNo significant change
Propionate (1 mM) Up-regulatedUp-regulatedNo significant change
Butyrate (0.5 mM) Up-regulatedNo significant changeUp-regulated
Antimicrobial Activity

Short-chain fatty acids exhibit direct antimicrobial activity, which is influenced by their chemical structure and the target microorganism.

Table 4: Minimum Inhibitory Concentrations (MIC) of SCFAs against Various Bacteria [5][6][7]

MicroorganismAcetic Acid (mM)Propionic Acid (mM)Butyric Acid (mM)This compound (mM)
Escherichia coli~60~60~60-
Salmonella Typhimurium31.2 - 62.442.542.5-
Staphylococcus aureus--->43
Streptococcus mutans---Minimally effective

Note: MIC values can vary depending on the specific strain and experimental conditions.

Signaling Pathways

The diverse biological effects of SCFAs are mediated through distinct signaling pathways.

Acetic Acid Signaling

Acetic acid primarily signals through GPR43, leading to the inhibition of NF-κB and histone deacetylases (HDACs). This cascade results in reduced production of pro-inflammatory cytokines and enhanced epithelial integrity.

Acetic_Acid_Signaling Acetic_Acid Acetic Acid GPR43 GPR43 (FFAR2) Acetic_Acid->GPR43 HDAC HDAC Inhibition Acetic_Acid->HDAC Gi Gi GPR43->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NFkB NF-κB Inhibition PKA->NFkB Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Epithelial_Integrity ↑ Epithelial Integrity NFkB->Epithelial_Integrity HDAC->Inflammation HDAC->Epithelial_Integrity

Acetic Acid Signaling Pathway
Propionic Acid Signaling

Propionic acid also activates GPR43, which in hepatocytes, leads to the activation of AMP-activated protein kinase (AMPK).[1] This pathway is crucial for the regulation of hepatic gluconeogenesis.

Propionic_Acid_Signaling Propionic_Acid Propionic Acid GPR43 GPR43 (FFAR2) Propionic_Acid->GPR43 Gq Gq GPR43->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 CaMKKb CaMKKβ Ca2->CaMKKb AMPK AMPK Activation CaMKKb->AMPK Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis

Propionic Acid Signaling in Hepatocytes
Butyric Acid Signaling

Butyric acid's primary anti-inflammatory mechanism is through the direct inhibition of histone deacetylases (HDACs).[8] This leads to the hyperacetylation of histones, altering chromatin structure and the expression of genes involved in inflammation and cell cycle regulation.

Butyric_Acid_Signaling Butyric_Acid Butyric Acid HDAC Histone Deacetylases (HDACs) Butyric_Acid->HDAC Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Antiproliferative Antiproliferative Effects Gene_Expression->Antiproliferative

Butyric Acid's HDAC Inhibition Pathway
This compound Signaling

This compound is suggested to promote inflammation through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cytokine production and immune cell differentiation.

Caproic_Acid_Signaling Caproic_Acid This compound Upstream_Kinase Upstream Kinase (e.g., MKK3/6) Caproic_Acid->Upstream_Kinase p38_MAPK p38 MAPK Activation Upstream_Kinase->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Gene_Expression ↑ Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Th1_Th17 Th1/Th17 Differentiation Gene_Expression->Th1_Th17

This compound's Pro-inflammatory Signaling

Experimental Protocols

Accurate quantification of SCFAs in biological matrices is essential for research and clinical studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

GC-MS Analysis of SCFAs in Fecal Samples

This method is widely used for the robust quantification of a broad range of SCFAs.

Experimental Workflow:

GCMS_Workflow Sample_Collection Fecal Sample Collection (-80°C storage) Homogenization Homogenization in Isobutanol Solution Sample_Collection->Homogenization Extraction Supernatant Collection after Centrifugation Homogenization->Extraction Derivatization Derivatization with Isobutyl Chloroformate Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

GC-MS Workflow for Fecal SCFA Analysis

Methodology:

  • Sample Preparation: Fecal samples are weighed and homogenized in a 10% isobutanol solution.

  • Extraction: The homogenate is centrifuged, and the supernatant containing the SCFAs is collected. An internal standard, such as 3-methyl valeric acid, is added.

  • Derivatization: The SCFAs are derivatized using isobutyl chloroformate to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.

LC-MS/MS Analysis of SCFAs in Serum

LC-MS/MS offers high sensitivity and specificity for quantifying SCFAs in low-concentration matrices like serum.

Experimental Workflow:

LCMS_Workflow Sample_Collection Serum Sample Collection Protein_Precipitation Protein Precipitation with Acetonitrile Sample_Collection->Protein_Precipitation Derivatization Derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) Protein_Precipitation->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

LC-MS/MS Workflow for Serum SCFA Analysis

Methodology:

  • Sample Preparation: Proteins in the serum sample are precipitated using a solvent like acetonitrile.

  • Derivatization: The SCFAs in the supernatant are derivatized with 3-nitrophenylhydrazine (3-NPH) to improve their chromatographic retention and ionization efficiency.

  • LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The SCFAs are separated on a reverse-phase column and detected using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification: Absolute quantification is achieved using a calibration curve prepared with stable isotope-labeled internal standards.

Conclusion

This compound presents a distinct profile when compared to other short-chain fatty acids. While acetic, propionic, and particularly butyric acid are generally associated with beneficial, anti-inflammatory effects and the maintenance of gut homeostasis, this compound demonstrates pro-inflammatory properties. This comparative analysis underscores the importance of considering the specific SCFA in research and drug development, as their biological activities can be markedly different and even opposing. The detailed experimental protocols provided herein offer a foundation for the accurate and reproducible quantification of these critical microbial metabolites, facilitating further investigation into their nuanced roles in health and disease.

References

Validating the Antimicrobial Efficacy of Caproic Acid Against Specific Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antimicrobial performance of caproic acid (hexanoic acid) against specific bacterial and fungal pathogens. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for efficacy testing, and a visualization of its proposed mechanism of action.

Data Presentation: Antimicrobial Efficacy of this compound

The following table summarizes the quantitative data on the antimicrobial activity of this compound against various pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

PathogenTest StrainEfficacy Metric (Unit)ResultReference(s)
Escherichia coliNot SpecifiedComplete Inhibition (mM)40[1]
Escherichia coliNot SpecifiedComplete Inhibition (% w/v)1[1]
Staphylococcus aureusATCC 6538MIC (-logMIC)2.366 (Corresponds to ~430.5 µg/mL or 3.7 mM)[2]
Staphylococcus aureusNot SpecifiedComplete Inhibition (% w/v)1[1]
Candida albicansNot SpecifiedInhibition of Mycelial & Yeast-form GrowthEffective[3][4]
Saccharomyces cerevisiaeNot SpecifiedGrowth Rate Decrease (%) at 4 mM85[1]
Streptococcus mutansNot SpecifiedInhibitionEffective[3]

Note on Comparative Efficacy: Studies indicate that while this compound (a C6 fatty acid) demonstrates antimicrobial properties, medium-chain fatty acids like caprylic acid (C8) and capric acid (C10) often exhibit more significant activity against certain bacteria, particularly Gram-negative species like E. coli.[5] However, this compound shows notable efficacy against specific fungi, including Candida albicans.[3][4]

Experimental Protocols

The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the standardized broth microdilution method.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Select 3-5 isolated colonies of the test microorganism from a fresh agar (B569324) plate.
  • Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).
  • Incubate the broth culture at the microorganism's optimal temperature (e.g., 37°C) with agitation until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this standardized suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[6]

2. Serial Dilution of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the broth medium.
  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
  • Add 200 µL of the this compound working solution (at the highest desired concentration) to the first well of each test row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.[6]
  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
  • Seal the plate to prevent evaporation and incubate at the appropriate temperature for 16-20 hours.[6]

4. MIC Determination:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6]

This method determines the lowest concentration of an antimicrobial agent required to kill a bacterium.

1. Subculturing from MIC Plate:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
  • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

2. Incubation:

  • Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.

3. MBC Determination:

  • Following incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

The primary antimicrobial mechanism of medium-chain fatty acids like this compound is believed to be the disruption of the pathogen's cell membrane integrity. This leads to increased permeability and subsequent leakage of essential intracellular components, ultimately causing cell death.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space CaproicAcid This compound (C6) Membrane Lipid Bilayer CaproicAcid->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Causes Leakage Leakage of Ions & Metabolites Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Caption: Workflow of this compound's proposed antimicrobial mechanism of action.

The following diagram illustrates the sequential steps involved in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

G P1 Prepare Standardized Pathogen Inoculum (0.5 McFarland) P3 Inoculate Wells & Incubate for 16-20h P1->P3 P2 Perform 2-Fold Serial Dilution of this compound in 96-Well Plate P2->P3 P4 Read MIC: Lowest Concentration with No Visible Growth P3->P4 Visual Inspection P5 Subculture from Clear Wells onto Agar Plates P4->P5 For MBC Assay P6 Incubate Agar Plates for 18-24h P5->P6 P7 Read MBC: Lowest Concentration with ≥99.9% Killing P6->P7 Colony Count

Caption: Standard experimental workflow for MIC and MBC determination.

References

Cross-Validation of Analytical Methods for Caproic Acid Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of caproic acid, a six-carbon saturated fatty acid, is crucial in various fields, including pharmaceutical development, food science, and metabolic research. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of three common analytical methods for this compound measurement: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and a spectrophotometric approach.

Data Presentation: A Comparative Overview of Method Performance

The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data to facilitate a direct comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)Spectrophotometry (Colorimetric)
Linearity Range 50 - 150% of standard concentration[1]0.05 - 50 µmol/gram[2]0.2 - 1.0 mg/mL (for Aminothis compound)[3]
Correlation Coefficient (R²) 0.99[1]> 0.999[4]0.9986 (for Aminothis compound)[3]
Limit of Detection (LOD) 9.804 µg/mL[1]≤ 0.05 µmol/gram[2]0.07 mg/mL (for Aminothis compound)[3]
Limit of Quantification (LOQ) 2.941 µg/mL[1]1 µmol/gram[2]0.26 mg/mL (for Aminothis compound)[3]
Precision (%RSD) < 2%[1]< 2%[4]< 2% (for Aminothis compound)[3]
Accuracy (% Recovery) 98.6 - 101.2%[1]90 - 110%[2]100.60 ± 2.05% (for Aminothis compound)[3]
Derivatization Required No (Direct UV detection)Yes (typically esterification)[5]Yes (for colorimetric reaction)[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following are the experimental protocols for the three compared methods.

High-Performance Liquid Chromatography (HPLC)

This method allows for the direct quantification of this compound without derivatization.

  • Instrumentation: Agilent HPLC system with a PDA detector.

  • Column: Agilent C18 Zorbax (150 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 2.45) and methanol (B129727) in a 40:60 v/v ratio.[1]

  • Elution: Isocratic.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: PDA detector at a wavelength of 269 nm.[1]

  • Sample Preparation:

    • Accurately weigh 50 mg of the this compound reference standard and transfer to a 50 mL volumetric flask.

    • Add 10 mL of water and sonicate to dissolve.

    • Make up the volume to 50 mL with water.

    • Filter the solution and pipette 5 mL into a 25 mL volumetric flask.

    • Make up the volume to 25 mL with water to obtain the final standard solution.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method requires derivatization of this compound to a more volatile ester form.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-FFAP capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 180 °C at 8 °C/min.

    • Ramp to 220 °C at 20 °C/min, hold for 5 minutes.

  • Sample Preparation (with Derivatization):

    • Extraction: For solid samples, homogenize in water. For liquid samples, acidify to pH < 2 with HCl. Extract the this compound into an organic solvent such as diethyl ether or ethyl acetate.

    • Derivatization (Esterification):

      • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

      • Add 2 mL of 14% boron trifluoride in methanol (BF3-methanol).

      • Heat at 60 °C for 30 minutes.

      • After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

      • Vortex and centrifuge. The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for GC-FID analysis.[5]

Spectrophotometry (Colorimetric Method)

This approach involves a chemical reaction to produce a colored product that can be quantified using a spectrophotometer. The following is a general protocol based on derivatization reactions for carboxylic acids.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Principle: Carboxylic acids can be derivatized with reagents such as 2-nitrophenylhydrazine (B1229437) (2-NPH) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form a colored hydrazide. The intensity of the color is proportional to the concentration of the carboxylic acid.

  • General Protocol:

    • Sample Preparation: Extract this compound from the sample matrix into a suitable organic solvent.

    • Derivatization:

      • To the dried extract, add a solution of 2-NPH and DCC in a suitable solvent (e.g., pyridine).

      • Incubate the reaction mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow for color development.

    • Measurement:

      • After cooling, dilute the reaction mixture with a suitable solvent.

      • Measure the absorbance of the solution at the wavelength of maximum absorption for the colored derivative.

    • Quantification: Prepare a calibration curve using standard solutions of this compound treated with the same derivatization procedure.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the different analytical methods for this compound measurement.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Comparative Analysis Sample Test Sample (this compound) HPLC HPLC-PDA Sample->HPLC GCFID GC-FID Sample->GCFID Spectro Spectrophotometry Sample->Spectro Standard This compound Reference Standard Standard->HPLC Standard->GCFID Standard->Spectro Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (%RSD) HPLC->Precision LOD Limit of Detection (LOD) HPLC->LOD LOQ Limit of Quantification (LOQ) HPLC->LOQ GCFID->Linearity GCFID->Accuracy GCFID->Precision GCFID->LOD GCFID->LOQ Spectro->Linearity Spectro->Accuracy Spectro->Precision Spectro->LOD Spectro->LOQ Comparison Cross-Method Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Selection Optimal Method Selection Comparison->Selection

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Caproic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realms of pharmaceuticals, food science, and industrial applications, the selection of chemical precursors is a critical decision that influences not only the final product's characteristics but also its regulatory and consumer perception. Caproic acid, also known as hexanoic acid, a six-carbon saturated fatty acid, is a versatile compound utilized in the synthesis of flavors, fragrances, pharmaceuticals, and lubricants.[1] It can be sourced naturally through microbial fermentation or extraction from plant and animal fats, or it can be synthesized chemically. This guide provides a detailed comparison of synthetic and naturally sourced this compound to aid researchers, scientists, and drug development professionals in making informed decisions.

Production Methodologies: A Tale of Two Origins

The production pathway significantly impacts the purity, impurity profile, and sustainability of this compound.

Naturally Sourced this compound is primarily produced via two main routes:

  • Extraction: This method involves the fractional distillation of natural fatty acids from sources like coconut or palm kernel oil.[1]

  • Microbial Fermentation: A growing area of interest involves the use of microorganisms, such as Clostridium species or Ruminococcaceae bacterium CPB6, to produce this compound through a process called chain elongation.[2][3] This biotechnological approach often utilizes renewable biomass and waste streams as feedstock, presenting a more sustainable alternative.[2]

Synthetic this compound is typically manufactured through chemical processes, including:

  • Oxidation of Hexanol: This process involves the oxidation of the corresponding six-carbon alcohol.[1]

  • Catalytic Hydrolysis of Esters: Esters containing the six-carbon chain can be hydrolyzed to yield this compound.[1]

The choice of production method can introduce different types of impurities. Synthetic routes may leave residual catalysts or unreacted precursors, while fermentation-derived this compound might contain other fatty acids or metabolic byproducts.

ProductionWorkflows Figure 1: Production Workflows of this compound cluster_natural Naturally Sourced cluster_synthetic Synthetically Sourced Natural Raw Materials Natural Fats & Oils (e.g., Coconut, Palm) Extraction Fractional Distillation Natural Raw Materials->Extraction Natural this compound 1 Naturally Extracted This compound Extraction->Natural this compound 1 Biomass/Waste Streams Renewable Feedstock Fermentation Microbial Fermentation (Chain Elongation) Biomass/Waste Streams->Fermentation Natural this compound 2 Fermentation-Derived This compound Fermentation->Natural this compound 2 Petrochemical Feedstock Hexanol / Esters Chemical Synthesis Oxidation / Hydrolysis Petrochemical Feedstock->Chemical Synthesis Synthetic this compound Synthetic This compound Chemical Synthesis->Synthetic this compound

Figure 1: Production Workflows of this compound

Comparative Data

A direct comparison of key parameters is essential for selecting the appropriate type of this compound for a specific application.

Table 1: General Characteristics of Synthetic vs. Naturally Sourced this compound

FeatureSynthetic this compoundNaturally Sourced this compoundReferences
Source Petrochemical precursors (e.g., hexanol)Plant/animal fats, microbial fermentation of biomass[1]
Purity Typically available in high purity grades (e.g., 98%, 99%)Purity can be high but may vary depending on the source and purification process
Common Impurities Residual solvents, unreacted precursors, byproducts of chemical synthesisOther fatty acids, fermentation byproducts, components from the natural source matrix
Consumer Perception Often viewed as "artificial"Generally preferred for "clean label" products in the food and cosmetic industries
Sustainability Dependent on petrochemical feedstockFermentation-based methods are considered more sustainable[2]

Table 2: Antimicrobial Efficacy of this compound

MicroorganismTestResultReference
Vibrio anguillarumMinimum Inhibitory Concentration (MIC)50 mM[4]
Vibrio harveyiMinimum Inhibitory Concentration (MIC)50 mM[4]
Staphylococcus aureusGrowth Inhibition1% concentration completely inhibitory
Escherichia coliGrowth Inhibition1% concentration completely inhibitory

Note: The studies cited for antimicrobial efficacy did not differentiate between synthetic and naturally sourced this compound. The performance is expected to be primarily dependent on the concentration and purity of the this compound itself.

Applications and Performance

Food and Fragrance Industry:

In the food and beverage sector, naturally sourced this compound is often favored due to the growing consumer demand for "clean label" and natural ingredients.[2] It is used to impart buttery, cheesy, and fatty notes to various food products. While synthetic this compound is chemically identical, the presence of trace amounts of other natural compounds in the naturally derived version can result in a more complex and desirable flavor and aroma profile. A sensory panel would be the definitive method to quantify these differences.

Pharmaceutical and Research Applications:

For pharmaceutical and research applications, the primary considerations are purity and a well-defined impurity profile. Both synthetic and highly purified, fermentation-derived this compound can meet the stringent requirements of these industries. The choice may depend on the specific application and the potential impact of trace impurities on biological systems.

Biological Activity and Signaling Pathways

Recent research has highlighted the role of medium-chain fatty acids in modulating cellular signaling pathways, particularly those related to inflammation. While much of the research has focused on caprylic acid (C8:0), the findings provide a strong rationale for investigating the effects of this compound (C6:0).

Two key pathways that may be influenced by this compound are:

  • TLR4/NF-κB Signaling Pathway: This pathway is a critical component of the innate immune response and is involved in inflammation. Studies on caprylic acid have shown that it can suppress inflammation by inhibiting this pathway.[5][6][7]

  • JAK2/STAT3 Signaling Pathway: This pathway is involved in cytokine signaling and has been implicated in inflammatory responses.[8][9]

The potential for this compound to modulate these pathways makes it a molecule of interest for drug development, particularly in the context of inflammatory and metabolic diseases.

SignalingPathways Figure 2: Potential Signaling Pathways Modulated by this compound cluster_TLR4 TLR4/NF-κB Pathway cluster_JAK2 JAK2/STAT3 Pathway This compound 1 This compound TLR4 TLR4 This compound 1->TLR4 Inhibition? MyD88 MyD88 TLR4->MyD88 NF-kB NF-κB MyD88->NF-kB Inflammatory Cytokines 1 Inflammatory Cytokines NF-kB->Inflammatory Cytokines 1 This compound 2 This compound Cytokine Receptor Cytokine Receptor This compound 2->Cytokine Receptor Modulation? JAK2 JAK2 Cytokine Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription

References

Caproic Acid as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of caproic acid with other established and emerging biomarkers for metabolic disorders. The information is intended to aid in the evaluation of this compound's potential as a diagnostic and therapeutic target.

Comparative Analysis of Biomarkers for Metabolic Disorders

The following tables summarize the performance and key findings of this compound and other relevant biomarkers in the context of metabolic disorders. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies.

Table 1: Performance Metrics of Selected Biomarkers

BiomarkerMetabolic DisorderSample TypeAUCSensitivitySpecificityOptimal Cut-off
This compound Nonalcoholic Fatty Liver FibrosisFecal0.81970%85%6.93 µg/g[1]
Valeric Acid Nonalcoholic Fatty Liver FibrosisFecal0.84286.7%70%141.42 µg/g[1]
Uric Acid Fatty Liver Disease (in youth with overweight/obesity)Serum---≥ 75th percentile for sex
HbA1c Incident Type 2 Diabetes (within 5 years)Blood0.754---

Table 2: Association of Biomarkers with Metabolic Disorders

Biomarker CategoryBiomarkerMetabolic DisorderAssociation (Odds Ratio / Relative Risk)Key Findings
Short-Chain Fatty Acids This compoundDiabetic Peripheral NeuropathyNot specifiedCan be used as a biomarker for this condition.[2]
Circulating Acetate (B1210297)Insulin (B600854) SensitivityNegative correlation (std β adj -0.294)Circulating, but not fecal, acetate is linked to insulin sensitivity.[3]
Circulating Propionate (B1217596)Insulin SensitivityPositive correlation (std β adj 0.161)Circulating, but not fecal, propionate is linked to insulin sensitivity.[3]
Purine Metabolism Uric AcidMetabolic SyndromeOR: 3.72 (for HUA + MetS vs. no HUA, no MetS)High uric acid is a strong predictor of fatty liver disease, outperforming the metabolic syndrome criteria alone in youths.[4]
Bile Acids Hyocholic Acid SpeciesObesity and Type 2 DiabetesLower serum concentrations associated with diseaseSerum HCA levels may predict future risk of metabolic disorders.[5]
Fatty Acids (Saturated) Even-chain SFAs (e.g., Palmitic Acid)Cardiometabolic DiseasesRR ranging from 1.15 to 1.43Higher circulating levels are associated with an increased risk.
Odd-chain SFAsCardiometabolic DiseasesRR ranging from 0.62 to 0.91Higher circulating levels are associated with a reduced risk.
Glycemic Control HbA1cIncident Type 2 DiabetesOR: 16.06 (for HbA1c 6.0-6.4% vs. <4.5%)Progressively and significantly increased risk with higher HbA1c levels.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method for the accurate quantification of this compound and other short-chain fatty acids in human plasma.

1. Sample Preparation (Protein Precipitation and Derivatization)

  • Materials: Human plasma, ice-cold acetonitrile (B52724), stable isotope-labeled internal standards (e.g., d11-caproic acid), derivatization agent (e.g., 3-nitrophenylhydrazine).

  • Procedure:

    • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standards.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add the derivatization agent and incubate at a specified temperature and time to convert the non-volatile fatty acids into derivatives suitable for LC-MS/MS analysis.

    • Quench the reaction and dilute the sample as needed for injection.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized short-chain fatty acids.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each derivatized SCFA and their corresponding internal standards are monitored for quantification. For example, for the derivatized this compound, a specific m/z transition would be used.

Signaling Pathways and Logical Relationships

This compound Signaling through Free Fatty Acid Receptor 2 (FFAR2)

This compound, as a short-chain fatty acid, can activate the G protein-coupled receptor FFAR2. This receptor is expressed in various cell types relevant to metabolic health, including adipocytes, immune cells, and intestinal enteroendocrine cells.

FFAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FFAR2 FFAR2 (GPR43) This compound->FFAR2 Gq11 Gαq/11 FFAR2->Gq11 activates Gi_o Gαi/o FFAR2->Gi_o activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylate Cyclase (AC) Gi_o->AC inhibits IP3 IP3 PLC->IP3 produces cAMP ↓ cAMP AC->cAMP reduces production of Ca2 ↑ Intracellular Ca2+ IP3->Ca2 leads to Metabolic_Effects Metabolic Effects (e.g., GLP-1 secretion, inflammation modulation) Ca2->Metabolic_Effects cAMP->Metabolic_Effects

This compound Activation of the FFAR2 Signaling Pathway.
AMP-Activated Protein Kinase (AMPK) Pathway in Metabolic Regulation

AMPK is a central regulator of cellular energy homeostasis. While direct activation by this compound is not fully elucidated, factors associated with metabolic disorders, such as cellular stress and changes in fatty acid levels, can influence AMPK activity.

AMPK_Pathway cluster_inputs Cellular Stress Signals cluster_core AMPK Core Regulation cluster_outputs Downstream Metabolic Effects Low_ATP Low ATP:AMP Ratio AMPK AMPK Low_ATP->AMPK activates Exercise Exercise Exercise->AMPK activates Fatty_Acids Increased Fatty Acids Fatty_Acids->AMPK can activate Catabolic ↑ Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic promotes Anabolic ↓ Anabolic Pathways (e.g., Fatty Acid Synthesis, Cholesterol Synthesis) AMPK->Anabolic inhibits AMPKK Upstream Kinases (e.g., LKB1) AMPKK->AMPK phosphorylates

Overview of the AMPK Signaling Pathway in Metabolism.
Logical Relationship between this compound and Metabolic Disorders

The following diagram illustrates the proposed logical flow from gut microbiota metabolism to the potential role of this compound as a biomarker for metabolic disorders.

Logical_Flow Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota Fermentation Dietary_Fiber->Gut_Microbiota Caproic_Acid This compound (and other SCFAs) Gut_Microbiota->Caproic_Acid Circulation Absorption into Circulation Caproic_Acid->Circulation Signaling Activation of Signaling Pathways (e.g., FFAR2) Circulation->Signaling influences Biomarker This compound as a Potential Biomarker Circulation->Biomarker measured as Metabolic_Disorders Metabolic Disorders (e.g., NAFLD, Insulin Resistance) Signaling->Metabolic_Disorders contributes to pathophysiology Metabolic_Disorders->Biomarker indicates presence of

Proposed Role of this compound as a Biomarker.

References

The Efficacy of Caproic Acid Compared to Other Feed Additives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to enhance animal nutrition and health, particularly with the global reduction in antibiotic use, various feed additives are being scrutinized for their efficacy. This guide provides a detailed comparison of caproic acid against other common feed additives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Executive Summary

This compound, a medium-chain fatty acid (MCFA), has demonstrated significant potential as a feed additive to improve growth performance, modulate gut health, and exert antimicrobial effects in livestock and aquaculture. This guide synthesizes findings from multiple studies to compare the performance of this compound with other additives, including other organic acids (e.g., butyric acid, benzoic acid), antibiotics, essential oils, and probiotics. The data indicates that this compound and other MCFAs can be effective alternatives to antibiotic growth promoters, often showing comparable or even superior results in key performance indicators.

Growth Performance: A Quantitative Comparison

The following tables summarize the effects of this compound and other feed additives on the growth performance of broilers and weaned pigs from various studies.

Table 1: Comparative Efficacy of Feed Additives on Broiler Performance
AdditiveDosageBody Weight Gain (BWG)Feed Conversion Ratio (FCR)Reference
This compound & Monolaurin (B1671894) 700 mg/kg C6 + 2000 mg/kg C12MSimilar to high-dose Benzoic AcidImproved vs. Control[1]
Benzoic Acid 5000 mg/kg-1.02 (Improved vs. Control's 1.17)[1]
Zinc Oxide 2500 mg/kg-Similar to Control[1]
Antibiotic (Virginiamycin) 11 ppmNo significant effect vs. ControlSimilar to Control[2]
Butyric Acid 0.2%No significant effect vs. ControlSimilar to Control[2]
Butyric Acid 0.4%No significant effect vs. ControlDecreased feed intake[2]
Probiotic (Bacillus subtilis) 1x10^8 CFU/kg+5.7% vs. Control-5.4% vs. Control[3]
Essential Oils (Oregano) 25, 50, or 100 g/ton Similar to ControlSimilar to Control[4]
Antibiotic (Neomycin/Oxytetracycline) 154 ppmSlightly improved vs. Oregano oil-[4]
Table 2: Comparative Efficacy of Feed Additives on Weaned Pig Performance
AdditiveDosageAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
This compound & Monolaurin 700 mg/kg C6 + 2000 mg/kg C12MIntermediateSimilar to high-dose Benzoic Acid[1]
Benzoic Acid 5000 mg/kg-1.02 (Improved vs. Control's 1.17)[1]
Zinc Oxide 2500 mg/kgHighest ADG (d 0-19)-[1]
Antibiotic (Carbadox) -Highest ADG (d 0-19)-[1]
Organic Acid Blend (Formic, Propionic, Butyric) 0.2%Improved vs. Control-[5]
Essential Oils (Oregano) 0.05, 0.10, or 0.20%Similar to ControlSimilar to Control[6]
Antibiotic (Neomycin/Oxytetracycline) 154 ppmImproved vs. Control & Oregano oilImproved vs. Control & Oregano oil[6]

Mechanisms of Action and Signaling Pathways

This compound and other feed additives exert their effects through various mechanisms, primarily centered around antimicrobial activity and modulation of gut health and immune responses.

Antimicrobial Action

Medium-chain fatty acids like this compound possess the ability to disrupt the cell membranes of pathogenic bacteria. In their undissociated form, they can penetrate the bacterial cell wall, leading to acidification of the cytoplasm and inhibition of essential enzymes and nutrient transport, ultimately causing bacterial cell death. This direct antimicrobial effect helps in controlling pathogens like Clostridium perfringens and Salmonella.

Gut Health and Immune Modulation

This compound and other organic acids contribute to a healthy gut environment by promoting the growth of beneficial bacteria and improving the intestinal structure. They can enhance villus height and crypt depth, which increases the surface area for nutrient absorption.

Several signaling pathways are implicated in the immunomodulatory effects of these additives. For instance, caprylic acid, a fellow MCFA, has been shown to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a key regulator of inflammation[7][8]. Butyric acid is known to activate G-protein coupled receptors (GPR41 and GPR43), which are involved in regulating gut homeostasis and immune responses[5][9][10][11][12]. Probiotics can modulate the immune system through interactions with Toll-like receptors (TLRs) on intestinal epithelial and immune cells[13][14][15][16][17]. Essential oils have also been demonstrated to influence inflammatory pathways such as NF-κB and mitogen-activated protein kinase (MAPK)[18][19][20][21].

Antimicrobial_Mechanism_of_Caproic_Acid cluster_bacterium Pathogenic Bacterium cluster_effects Bacterial_Membrane Bacterial Cell Membrane Dissociation Bacterial_Membrane->Dissociation Cytoplasm Cytoplasm DNA Bacterial DNA Caproic_Acid Undissociated This compound Penetration Caproic_Acid->Penetration Penetration->Bacterial_Membrane Penetrates membrane Dissociation->Cytoplasm Anion Dissociation->Anion Dissociates into Proton Dissociation->Proton DNA_Replication_Inhibition DNA replication inhibited Anion->DNA_Replication_Inhibition pH_Drop Cytoplasmic pH decreases Proton->pH_Drop Enzyme_Inhibition Enzyme activity inhibited pH_Drop->Enzyme_Inhibition Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death DNA_Replication_Inhibition->Cell_Death

Figure 1: Antimicrobial action of this compound against pathogenic bacteria.

Signaling_Pathway_Modulation cluster_additives Feed Additives cluster_receptors Cellular Receptors cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular & Physiological Outcomes Caproic_Acid This compound (MCFAs) TLR4 TLR4 Caproic_Acid->TLR4 Suppresses Butyric_Acid Butyric Acid (SCFAs) GPR GPR41/GPR43 Butyric_Acid->GPR Activates Probiotics Probiotics TLRs TLRs Probiotics->TLRs Modulates Essential_Oils Essential Oils NFkB NF-κB Pathway Essential_Oils->NFkB MAPK MAPK Pathway Essential_Oils->MAPK TLR4->NFkB Inhibits Gut_Homeostasis Improved Gut Homeostasis GPR->Gut_Homeostasis Immune_Modulation Immune Modulation TLRs->Immune_Modulation Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation Gut_Barrier Enhanced Gut Barrier Function Gut_Homeostasis->Gut_Barrier Immune_Modulation->Gut_Barrier

Figure 2: Overview of signaling pathways modulated by various feed additives.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited studies, this section details the methodologies of key experiments.

Broiler Performance Trial (this compound vs. Benzoic Acid and Zinc Oxide)
  • Objective: To evaluate the effect of a blend of this compound and monolaurin on the growth performance of weaned pigs in comparison to zinc oxide and benzoic acid[1].

  • Animals and Housing: 240 weaned pigs were housed in a completely randomized block design with six treatments and eight replicate pens per treatment.

  • Diets:

    • T1: Control (basal diet)

    • T2: Basal diet + 2500 mg/kg Zinc Oxide

    • T3: Basal diet + 5000 mg/kg Benzoic Acid

    • T4: Basal diet + 2500 mg/kg Benzoic Acid + 2000 mg/kg Monolaurin + 700 mg/kg this compound

    • T5: Basal diet + 2000 mg/kg Monolaurin + 700 mg/kg this compound

    • T6: Basal diet + 1000 mg/kg Monolaurin + 700 mg/kg this compound

  • Data Collection: Body weight and feed intake were recorded to calculate average daily gain (ADG) and feed conversion ratio (FCR).

  • Statistical Analysis: Data were analyzed using appropriate statistical models for a randomized complete block design.

Experimental Workflow for a Typical Feed Additive Trial

Experimental_Workflow Animal_Selection Animal Selection (e.g., Broiler Chicks) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Randomization Random Allocation to Treatment Groups Acclimatization->Randomization Dietary_Treatments Control Diet Treatment 1 (e.g., this compound) Treatment 2 (e.g., Probiotic) Treatment 'n' Randomization->Dietary_Treatments Data_Collection Growth Performance (BWG, FCR) Gut Health (Microbiota, Morphology) Blood Parameters Dietary_Treatments->Data_Collection Experimental Period Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation and Conclusion Statistical_Analysis->Results_Interpretation

Figure 3: A generalized workflow for conducting a feed additive efficacy trial.

Conclusion

This compound, as a representative of medium-chain fatty acids, presents a viable and effective alternative to traditional antibiotic growth promoters in animal feed. Its multifaceted benefits, including direct antimicrobial action and positive modulation of gut health and immune function, are well-documented. While its performance can be comparable to other additives like butyric acid, essential oils, and probiotics, the optimal choice of additive will likely depend on specific production goals, animal species, and economic considerations. Further research focusing on synergistic combinations of this compound with other non-antibiotic additives could unlock new potentials in sustainable animal production.

References

Bridging the Gap: Caproic Acid Levels as a Biomarker for Gut Microbiome Composition and Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The intricate relationship between the gut microbiome and host health is a rapidly evolving field of study. Among the myriad of microbial metabolites, short-chain fatty acids (SCFAs) have emerged as key signaling molecules. While acetate (B1210297), propionate, and butyrate (B1204436) have been extensively studied, the medium-chain fatty acid caproic acid (hexanoic acid) is gaining attention for its distinct physiological roles and potential as a biomarker for specific gut microbiome profiles. This guide provides a comparative analysis of studies correlating this compound levels with gut microbiome composition, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Correlation Between this compound and Gut Microbiome Profiles

Recent studies have begun to unravel the complex interplay between this compound concentrations and the abundance of specific gut microbial taxa. The following table summarizes key quantitative findings from comparative studies.

Health Status/ConditionSample TypeThis compound (CA) ConcentrationButyric Acid (BA) ConcentrationBA/CA RatioAssociated Microbial Profile ChangesReference
Healthy Controls Serum181 ng/ml (median)907 ng/ml (median)5.0 (median)Higher abundance of butyrate-producing bacteria.[1]
Multiple Sclerosis (MS) Patients Serum863 ng/ml (median)752 ng/ml (median)0.9 (median)Increased abundance of Prevotella, a known this compound producer. Depletion of butyrate producers.[1][2][1]
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) PlasmaNot explicitly quantified for this compound alone, but overall SCFAs were altered.Fecal SCFA levels were found to be increased in individuals with obesity and MASLD.Not ReportedAlterations in gut microbiota composition leading to disturbed SCFA production.[3][3]

Key Observations:

  • A significantly lower butyric acid to this compound (BA/CA) ratio was observed in Multiple Sclerosis patients, suggesting a potential diagnostic or prognostic biomarker.[1]

  • Elevated this compound levels in MS patients were positively correlated with an increased abundance of the bacterial genus Prevotella.[1][2]

  • While not specific to this compound, studies on MASLD indicate a general disturbance in SCFA profiles, highlighting the importance of quantifying a broad range of fatty acids.[3]

Key Bacterial Players in this compound Production

Several bacterial species are known to produce this compound in the gut through various metabolic pathways, primarily the reverse β-oxidation pathway.

  • Clostridium kluyveri : Considered a model organism for this compound production, it utilizes ethanol (B145695) and acetate to synthesize this compound.[4]

  • Ruminococcaceae bacterium CPB6 : This bacterium can efficiently produce this compound from lactate.[5]

  • Prevotella : Species within this genus have been shown to generate this compound and were found to be increased in MS patients with elevated this compound levels.[1][2]

  • Other Clostridium species : Some Clostridium species can utilize CO2 and H2 to produce acetic acid and ethanol, which can then be used by C. kluyveri to produce this compound.[4]

Experimental Protocols

Accurate quantification of this compound and characterization of the gut microbiome are crucial for establishing reliable correlations. Below are detailed methodologies commonly employed in these studies.

1. Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of short-chain and medium-chain fatty acids.

  • Sample Preparation :

    • Serum or plasma samples (e.g., 50 µl) are deproteinized using a solvent like isopropanol.[1]

    • Fatty acids are then derivatized to enhance their chromatographic separation and mass spectrometric detection. A common derivatizing agent is 2-picolylamine (2-PA) or nitrophenylhydrazine.[1][6]

  • LC-MS/MS Analysis :

    • The derivatized extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[1]

    • Separation is typically achieved on a C18 reversed-phase column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of this compound and other fatty acids.[1]

  • Quantification :

    • Calibration curves are generated using serial dilutions of pure standards of the fatty acids of interest.[7][8]

    • Stable isotope-labeled internal standards (e.g., d4-acetic acid) are often spiked into samples and standards to correct for matrix effects and variations in extraction efficiency.[6]

2. Gut Microbiome Profiling by 16S rRNA Gene Sequencing

This technique is widely used to determine the taxonomic composition of the gut microbiota.

  • DNA Extraction :

    • Bacterial DNA is extracted from fecal samples using commercially available kits that typically involve mechanical lysis (bead-beating) and enzymatic digestion to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.

  • PCR Amplification :

    • The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.

  • Library Preparation and Sequencing :

    • The PCR amplicons are purified, and sequencing adapters are ligated to generate a sequencing library.

    • The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis :

    • Sequencing reads are processed to remove low-quality reads and chimeras.

    • The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

    • Taxonomic assignment is performed by comparing the representative sequences to a reference database (e.g., Greengenes, SILVA).

    • Statistical analyses are then performed to compare the relative abundance of different bacterial taxa between experimental groups.

Signaling Pathways and Logical Relationships

This compound, like other fatty acids, can influence host physiology by modulating various signaling pathways.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_microbiome_analysis Microbiome Analysis cluster_metabolite_analysis Metabolite Analysis cluster_correlation Correlation Analysis Fecal_Sample Fecal Sample DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction Blood_Sample Blood Sample (Serum/Plasma) Sample_Preparation Sample Preparation (Deproteinization, Derivatization) Blood_Sample->Sample_Preparation 16S_rRNA_Sequencing 16S rRNA Gene Sequencing DNA_Extraction->16S_rRNA_Sequencing Bioinformatics Bioinformatic Analysis 16S_rRNA_Sequencing->Bioinformatics Microbial_Profile Gut Microbiome Profile Bioinformatics->Microbial_Profile Statistical_Analysis Statistical Analysis Microbial_Profile->Statistical_Analysis LC_MS LC-MS/MS Analysis Sample_Preparation->LC_MS Quantification Quantification LC_MS->Quantification Caproic_Acid_Levels This compound Levels Quantification->Caproic_Acid_Levels Caproic_Acid_Levels->Statistical_Analysis

Signaling_Pathways cluster_pro_inflammatory Pro-inflammatory Signaling cluster_anti_inflammatory Potential Anti-inflammatory Signaling Caproic_Acid This compound p38_MAPK p38 MAPK Signaling Caproic_Acid->p38_MAPK activates TLR4_NFkB TLR4/NF-κB Signaling Caproic_Acid->TLR4_NFkB suppresses Th1_Th17 TH1/TH17 Differentiation p38_MAPK->Th1_Th17 promotes Inflammation Inflammation Th1_Th17->Inflammation leads to Anti_inflammatory_effects Anti-inflammatory Effects TLR4_NFkB->Anti_inflammatory_effects leads to

Pro-inflammatory Signaling:

  • p38 MAPK Pathway : this compound has been shown to have pro-inflammatory properties through the activation of p38 MAPK signaling.[1][2] This can lead to the differentiation of T helper 1 (TH1) and T helper 17 (TH17) cells, which are involved in inflammatory responses.[1][2]

Potential Anti-inflammatory Signaling:

  • TLR4/NF-κB Pathway : In contrast, some studies on medium-chain fatty acids, including caprylic acid (C8:0), a close relative of this compound (C6:0), have demonstrated an inhibitory effect on the Toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway.[9] This pathway is a key regulator of inflammation, and its suppression can lead to anti-inflammatory effects.[9]

The dual role of this compound in inflammation highlights the complexity of its biological functions and underscores the need for further research to elucidate the context-dependent effects of this fatty acid.

Conclusion and Future Directions

The correlation between this compound levels and specific gut microbiome profiles represents a promising area of research with significant implications for diagnostics and therapeutics. The data presented here suggest that an altered this compound profile, particularly in relation to other SCFAs like butyrate, could serve as a valuable biomarker for dysbiosis and associated inflammatory conditions.

Future research should focus on:

  • Larger cohort studies to validate the observed correlations in diverse populations and disease states.

  • Mechanistic studies to further elucidate the signaling pathways modulated by this compound and its impact on host immune responses.

  • Interventional studies , such as dietary or probiotic interventions, to assess the potential for modulating this compound levels and their therapeutic effects.

By continuing to explore the intricate connections between the gut microbiome, its metabolites, and host health, we can unlock new avenues for the prevention, diagnosis, and treatment of a wide range of diseases.

References

A comparative assessment of different microbial strains for caproic acid production.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caproic acid, a medium-chain carboxylic acid, is a valuable platform chemical with applications ranging from the synthesis of pharmaceuticals and fragrances to the production of biofuels and animal feed supplements. Microbial fermentation has emerged as a promising and sustainable alternative to traditional chemical synthesis for this compound production. This guide provides a comparative assessment of different microbial strains, focusing on their performance, experimental protocols, and metabolic pathways.

Performance Comparison of Key Microbial Strains

The selection of a microbial strain is critical for efficient this compound production. The following table summarizes the performance of three prominent microorganisms: Clostridium kluyveri, Ruminococcaceae bacterium CPB6, and Megasphaera elsdenii, based on reported experimental data.

Microbial StrainSubstrate(s)Titer (g/L)ProductivityReference
Clostridium kluyveri Ethanol (B145695), Acetate (B1210297)12.8 - 21.2~0.18 g/L/h[1][2]
Ethanol, Acetate (in co-culture with C. acetobutylicum)up to 23.2 (200 mM)up to 0.94 g/L/h (8.1 mM/h)[3]
Diluted Cheese Whey (in mixed culture)13.970.69 g/L/day[4]
Ruminococcaceae bacterium CPB6 Lactate (B86563)16.65.29 g/L/day[5][6]
Lactate, Butyrate, Sucrose16.736.50 g/L/day[1][7]
Megasphaera elsdenii Glucoseup to 17 (Butyric and Hexanoic acid combined)0.26 g/L/h (Butyric and Hexanoic acid combined)[8]
Jerusalem Artichoke Hydrolysate13.00.52 g/L/h[9]
Mixed Microbial Culture Food Waste~10.2 (88.24 mM)Not Reported[10]
Rice Straw (bio-augmented with C. kluyveri)12.9Not Reported[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful cultivation of microbial strains for this compound production. Below are representative protocols for the anaerobic fermentation of the compared microorganisms.

Clostridium kluyveri Fermentation

a. Inoculum Preparation:

  • Strain: Clostridium kluyveri H588.[12]

  • Seed Medium: Modified MB medium containing (per liter): 0.5 g K2HPO4, 7.5 g NH4Cl, 0.2 g MgCl2, 1 g yeast extract, 10 g sodium acetate, and 10 mL ethanol.[13] For inoculum, the yeast extract concentration is increased to 20 g/L.[13]

  • Cultivation: Pre-cultivate anaerobically in serum bottles at 35°C for 7 days.[12][13]

b. Fermentation Medium and Conditions:

  • Medium: MB medium with optimized concentrations of sodium acetate (20 g/L), ethanol (4% v/v), and yeast extract (10 g/L).[12][14]

  • Vessel: 500 mL serum bottles with a 450 mL working volume.[12]

  • Inoculum Size: 10% (v/v).[12][14]

  • Temperature: 35°C.[12]

  • pH: Maintained around 6.4 - 6.8 for optimal production.[2][4]

  • Atmosphere: Anaerobic, established by purging with nitrogen gas.[12]

  • Incubation: Static incubation for the duration of the fermentation.[12]

Ruminococcaceae bacterium CPB6 Fermentation

a. Inoculum Preparation:

  • Strain: Ruminococcaceae bacterium CPB6.[5]

  • Medium: Basal medium containing lactate.

  • Cultivation: Grown under anaerobic conditions until a desired cell density is reached.

b. Fermentation Medium and Conditions:

  • Medium: Optimized medium containing (per liter): 13.30 g sucrose, 22.35 g lactate, and 16.48 g butyrate.[1][7]

  • Vessel: Fermentation tank (e.g., 5 L).[1]

  • Temperature: 30-40°C.[5][6]

  • pH: Maintained between 5.0 and 6.5.[5][6]

  • Atmosphere: Anaerobic.

  • Fermentation Mode: Fed-batch fermentation can be employed for high-titer production.[5][6]

Megasphaera elsdenii Fermentation

a. Inoculum Preparation:

  • Strain: Megasphaera elsdenii T81.[9]

  • Medium: A suitable growth medium containing a carbon source like glucose or lactate.

  • Cultivation: Grown anaerobically to the late exponential phase.

b. Fermentation Medium and Conditions:

  • Medium: Can utilize various substrates including glucose, lactate, and lignocellulosic hydrolysates.[8][9][15] A representative medium could contain Jerusalem artichoke hydrolysate.[9]

  • Vessel: Bioreactor with pH control.

  • Temperature: 37°C.[9]

  • pH: Maintained in the range of 5.0 to 6.5.[8]

  • Atmosphere: Anaerobic.

  • Special Conditions: Extractive fermentation using a solvent like a mixture of oleyl alcohol and trioctylamine (B72094) can be used to mitigate product toxicity and enhance titer and productivity.[8]

Analytical Methods for this compound Quantification
  • Sample Preparation: Centrifuge the fermentation broth to remove microbial cells. The supernatant is then filtered through a 0.22 µm filter.[16]

  • Gas Chromatography (GC): A common method for quantifying volatile fatty acids like this compound. A flame ionization detector (FID) is typically used.[17]

  • High-Performance Liquid Chromatography (HPLC): An alternative method for quantification. A PDA detector can be used with a mobile phase of phosphate (B84403) buffer and methanol.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for the quantification of organic acids.[19]

Visualization of Key Processes

Experimental Workflow for this compound Production

The following diagram illustrates a general experimental workflow for microbial this compound production, from inoculum preparation to product analysis.

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase strain Microbial Strain Selection media_prep Media Preparation strain->media_prep inoculum_prep Inoculum Preparation media_prep->inoculum_prep fermentation Anaerobic Fermentation inoculum_prep->fermentation monitoring Process Monitoring (pH, Temp, etc.) fermentation->monitoring sampling Sampling fermentation->sampling analysis This compound Quantification (GC/HPLC/LC-MS) sampling->analysis data Data Analysis analysis->data

General experimental workflow for this compound production.
Reverse β-Oxidation Pathway for this compound Synthesis

The primary metabolic route for this compound production in these microorganisms is the reverse β-oxidation pathway. This pathway elongates shorter-chain fatty acids, typically using acetyl-CoA as a C2 donor. The diagram below outlines the key steps in this pathway.

reverse_beta_oxidation acetyl_coa 2 x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-hydroxybutyryl-CoA dehydrogenase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Enoyl-CoA hydratase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Butyryl-CoA dehydrogenase ketohexanoyl_coa 3-Ketohexanoyl-CoA butyryl_coa->ketohexanoyl_coa Thiolase (+ Acetyl-CoA) hydroxyhexanoyl_coa 3-Hydroxyhexanoyl-CoA ketohexanoyl_coa->hydroxyhexanoyl_coa 3-hydroxyacyl-CoA dehydrogenase hexenoyl_coa 2-Hexenoyl-CoA hydroxyhexanoyl_coa->hexenoyl_coa Enoyl-CoA hydratase caproyl_coa Caproyl-CoA hexenoyl_coa->caproyl_coa Acyl-CoA dehydrogenase caproic_acid This compound caproyl_coa->caproic_acid CoA transferase/ Thioesterase

References

Safety Operating Guide

Proper Disposal of Caproic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Caproic acid, also known as hexanoic acid, requires careful handling and disposal due to its corrosive and toxic properties.[1][2] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety and logistical information for the proper disposal of this compound in a research and development setting.

Immediate Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[3]
Eye Protection Chemical safety goggles or a face shield.[1]
Protective Clothing A lab coat or a complete suit protecting against chemicals.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.[4] If vapors or mists are generated, wear respiratory protection.[3]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is as hazardous waste through a licensed disposal company.[1][3] Do not dispose of this compound down the drain or with regular laboratory trash.[5]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound.[6]

  • The container must be made of a material compatible with acids, such as high-density polyethylene (B3416737) (HDPE).[6][7]

  • Never mix this compound with incompatible materials such as strong oxidizers, amines, bases, or reducing agents, as this can cause exothermic reactions.[8]

  • Keep the waste container securely closed when not in use.[6]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[3]

  • Ensure adequate ventilation.[8]

  • Contain the spill using an inert absorbent material like sand, diatomaceous earth, or a universal acid binder.[5][8]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]

  • Clean the spill area thoroughly.[8]

  • Prevent the spill from entering drains, surface water, or ground water.[8]

3. Container Management and Labeling:

  • Fill waste containers to no more than 90% capacity to allow for vapor expansion.[6]

  • Label the container clearly with "Hazardous Waste" and "this compound."[6]

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible chemicals.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal service.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Contaminated packaging and disposable PPE (e.g., gloves) should also be disposed of as hazardous waste.[3]

While neutralization of acids can be a disposal method, it is generally not recommended for this compound in a laboratory setting without specific protocols and approvals, as it is harmful to aquatic life.[2][3] If considering neutralization, it may only be permissible for very dilute, uncontaminated solutions, and the final pH must be between 5 and 9 before any consideration of drain disposal, subject to institutional and local regulations.[9]

Below is a logical workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe assess_waste Assess Waste Stream ppe->assess_waste pure_uncontaminated Pure or Uncontaminated this compound assess_waste->pure_uncontaminated Pure mixed_contaminated Mixed or Contaminated Waste assess_waste->mixed_contaminated Mixed spill_residue Spill Residue in Absorbent assess_waste->spill_residue Spill collect_waste Collect in a Labeled, Compatible Hazardous Waste Container pure_uncontaminated->collect_waste mixed_contaminated->collect_waste spill_residue->collect_waste check_incompatible Check for Incompatibilities (Bases, Oxidizers, etc.) collect_waste->check_incompatible segregate Segregate from Incompatible Waste check_incompatible->segregate Yes store_waste Store Securely in a Ventilated, Designated Area check_incompatible->store_waste No segregate->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Caproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Caproic acid, also known as hexanoic acid, is a corrosive chemical that requires strict safety protocols to prevent severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) guidelines and handling procedures is critical for researchers, scientists, and drug development professionals. This guide provides the essential operational and disposal plans for the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the required equipment.

PPE CategorySpecifications and RecommendationsRationale
Hand Protection Wear chemically resistant gloves.[4] Materials such as nitrile or butyl rubber are recommended for handling acids.[5] Gloves must be inspected for integrity before each use.[6]Prevents direct skin contact, which can cause severe chemical burns.[2][3]
Eye and Face Protection Chemical safety goggles are mandatory.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5][8]Protects against splashes that can cause serious and potentially permanent eye damage.[2][3]
Protective Clothing A lab coat is the minimum requirement.[8] For larger quantities or higher concentrations, a complete chemical-resistant suit or an impervious apron should be used.[6][8] All protective clothing should be removed and decontaminated before leaving the work area.[4]Protects skin from accidental contact and contamination of personal clothing.[9]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[7][10] If ventilation is inadequate or if vapors are generated, a NIOSH-approved respirator with an appropriate acid gas cartridge (e.g., ABEK filter type) is required.[4][5][11]Prevents inhalation of harmful vapors and mists, which can cause respiratory tract irritation.[3] Exposure may aggravate pre-existing respiratory conditions.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to control vapors.[7][12]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible in the work area.[9]

  • Spill Kit: Have a spill kit readily available containing an inert absorbent material (e.g., vermiculite, sand), neutralizing agents, and appropriate waste containers.[9]

  • Container Inspection: Before use, inspect the this compound container for any signs of damage or leaks.

2. Handling and Use:

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical.[6]

  • Dispensing: When transferring this compound, do so carefully to avoid splashing. For larger volumes, use a secondary container.[8]

  • Avoid Incompatibilities: Keep this compound away from incompatible materials such as strong bases, strong oxidizers, and reducing agents to prevent exothermic reactions.[1][13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

3. Storage:

  • Container: Store this compound in its original, tightly sealed container.[4][10]

  • Location: Keep in a cool, dry, and well-ventilated area, stored locked up.[2][4][12]

  • Segregation: Store away from the incompatible materials mentioned above.[10]

Disposal Plan: Waste Management and Decontamination

Proper disposal is crucial to ensure environmental safety and regulatory compliance.

1. Waste Characterization:

  • This compound and materials contaminated with it are considered hazardous waste.[9]

2. Waste Collection and Disposal:

  • Liquid Waste: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Dispose of contaminated items such as gloves, absorbent materials, and empty containers as hazardous solid waste.[6] Do not discard them in regular trash.

  • Empty Containers: Empty containers may retain product residue and vapors, and should be treated as hazardous waste.[2][4]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[2] Contact your institution's environmental health and safety (EHS) department for specific guidance.

3. Spill and Emergency Procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[9]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[9]

    • Once absorbed, carefully collect the material into a hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution and ventilate the area.[9]

  • Large Spills or Skin/Eye Contact:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 60 minutes.[4] Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if possible. Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[14]

This compound Handling Workflow

G This compound Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Post-Handling & Disposal cluster_emergency 4. Emergency Actions prep1 Verify Fume Hood Operation prep2 Locate Eyewash/Shower prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 h1 Don Required PPE (Gloves, Goggles, Lab Coat) prep4->h1 h2 Transfer/Use Acid Inside Fume Hood h1->h2 h3 Segregate from Incompatibles h2->h3 spill Spill Occurs h2->spill exposure Personnel Exposure (Skin/Eye Contact) h2->exposure h4 Securely Close Container h3->h4 d1 Dispose of Contaminated Solid Waste (e.g., gloves) in Hazardous Waste Bin h4->d1 d3 Doff PPE h4->d3 d2 Collect Liquid Waste in Sealed Hazardous Container d1->d2 d4 Wash Hands Thoroughly d3->d4 spill_action Contain & Absorb Spill with Inert Material spill->spill_action exposure_action Use Emergency Shower/Eyewash Immediately & Seek Medical Attention exposure->exposure_action spill_action->d2 Dispose as Hazardous Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.